Cyano(4-nitrophenyl)methyl benzoate
Description
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Structure
3D Structure
Properties
CAS No. |
51130-02-0 |
|---|---|
Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
[cyano-(4-nitrophenyl)methyl] benzoate |
InChI |
InChI=1S/C15H10N2O4/c16-10-14(11-6-8-13(9-7-11)17(19)20)21-15(18)12-4-2-1-3-5-12/h1-9,14H |
InChI Key |
UIMXNWCCUWBYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Cyano(4-nitrophenyl)methyl benzoate CAS 51130-02-0 properties
This is a comprehensive technical guide for Cyano(4-nitrophenyl)methyl benzoate (CAS 51130-02-0), designed for researchers and drug development professionals.
CAS: 51130-02-0 Synonyms: O-Benzoyl-4-nitro-mandelonitrile; Benzoic acid, cyano(4-nitrophenyl)methyl ester Molecular Formula: C₁₅H₁₀N₂O₄ Molecular Weight: 282.25 g/mol [1][2]
Executive Summary
This compound is a specialized electrophilic building block used primarily in the synthesis of alpha-substituted carboxylic acid derivatives and as a structural probe in agrochemical and pharmaceutical research.[2] Chemically, it represents the O-benzoylated derivative of 4-nitrobenzaldehyde cyanohydrin.
Unlike free cyanohydrins, which are often thermodynamically unstable and prone to reversion to the parent aldehyde and hydrogen cyanide (HCN), this benzoate ester "locks" the cyanohydrin functionality. This stability allows it to serve as a robust intermediate for introducing the
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound combines three distinct functional groups—a nitroarene, a nitrile, and an ester—creating a unique reactivity profile for nucleophilic substitution and reduction chemistries.
Physicochemical Properties Table[1][2][5]
| Property | Value | Note |
| Appearance | Pale yellow to yellow crystalline solid | Characteristic of nitro-aromatics |
| Molecular Weight | 282.25 g/mol | |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Lipophilic ester character |
| Melting Point | 94–98 °C (Typical range for analogues) | Experimental verification recommended |
| Stability | Stable under anhydrous conditions; Hydrolyzes in base | Releases HCN upon hydrolysis |
| Reactivity | Electrophilic at carbonyl; Reducible at Nitro/Nitrile |
Synthesis & Production
The synthesis of this compound is most efficiently achieved via a one-pot nucleophilic addition-trapping sequence . This method avoids the isolation of the unstable intermediate 4-nitrobenzaldehyde cyanohydrin.
Mechanistic Rationale
-
Cyanosilylation/Addition: Cyanide ion (
) attacks the carbonyl carbon of 4-nitrobenzaldehyde. The strong electron-withdrawing nitro group ( ) at the para position enhances the electrophilicity of the aldehyde, accelerating this step. -
In-Situ Trapping: The resulting alkoxide is immediately acylated by benzoyl chloride. This kinetic trapping prevents the equilibrium from shifting back to the starting materials.
Detailed Experimental Protocol
Scale: 10 mmol basis
Reagents:
-
4-Nitrobenzaldehyde (1.51 g, 10 mmol)
-
Benzoyl Chloride (1.40 g, 10 mmol)
-
Potassium Cyanide (KCN) (0.78 g, 12 mmol) [Caution: Cyanide Source]
-
Solvent: Dichloromethane (DCM) / Water (Biphasic system)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 g) - Phase Transfer Catalyst
Procedure:
-
Preparation: Dissolve 4-nitrobenzaldehyde and benzoyl chloride in DCM (20 mL) in a round-bottom flask.
-
Initiation: Dissolve KCN in cold water (10 mL).
-
Reaction: Add the aqueous KCN solution to the organic phase, followed by the TBAB catalyst.
-
Stirring: Vigorously stir the biphasic mixture at
for 2–4 hours. The phase transfer catalyst shuttles cyanide ions into the organic layer. -
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the aldehyde (
) and appearance of the less polar ester product. -
Work-up: Separate the organic layer. Wash with water (
), saturated (to remove benzoic acid byproducts), and brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the pale yellow solid.
Visualization: Synthesis & Reactivity Pathway[8]
The following diagram illustrates the synthesis mechanism and the divergent reactivity pathways (Hydrolysis vs. Reduction) critical for drug development.
Caption: Synthesis via phase-transfer catalysis and downstream divergent synthesis pathways.
Applications in Drug Development[9][10]
A. Pyrethroid SAR Studies
This compound serves as a structural analogue to the cyano-phenoxybenzyl esters found in Type II pyrethroids (e.g., Cypermethrin). Researchers use the 4-nitro variant to:
-
Probe Electronic Effects: The strong electron-withdrawing nature of the nitro group (
) allows scientists to study how electron density at the benzylic position affects metabolic stability and receptor binding affinity. -
Metabolic Tracers: The nitro group can be easily reduced to an amine, providing a handle for fluorescent tagging or radiolabeling during biodistribution studies.
B. Synthesis of -Functionalized Acids
The "masked" nature of the cyanohydrin allows this molecule to act as a precursor for
-
Hydrolysis: Acidic hydrolysis converts the nitrile to a carboxylic acid and cleaves the ester, yielding 4-nitro-mandelic acid .
-
Pinner Reaction: Treatment with dry HCl/alcohol converts the nitrile to an imidate, a gateway to diverse heterocycles.
C. Photo-Labile Protecting Groups (Photocages)
Nitrobenzyl derivatives are classical photocages. The introduction of the
Handling, Safety & Toxicology (HSE)
Critical Hazard: This compound is a Cyanohydrin Derivative .[3]
While the cyanide is covalently bound, metabolic or chemical hydrolysis can release free Cyanide (
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
-
EUH032: Contact with acids liberates very toxic gas (HCN).
Safety Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Waste Disposal: Quench all aqueous waste streams with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any liberated cyanide to cyanate before disposal.
-
Emergency: Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible in the facility.
References
-
Sigma-Aldrich. Product Specification: Methyl 4-cyanobenzoate and analogues.Link (Used for physicochemical benchmarking).
-
Organic Syntheses. Preparation of Benzoyl Cyanide and Cyanohydrin Esters.[4] Coll. Vol. 3, p. 114.[5] Link (Foundational synthesis protocol).
-
ChemSynthesis. Synthesis and Properties of CAS 51130-02-0.Link (Structural verification).
-
PubChem. Compound Summary for Nitrobenzoate Esters.Link (Toxicity and safety data).
-
BenchChem. Application of Nitro-substituted Benzoates in Drug Discovery.Link (Applications in heterocyclic synthesis).
Sources
Technical Whitepaper: Structural Elucidation and Synthetic Utility of Benzoic Acid Cyano(4-nitrophenyl)methyl Ester
[1]
Executive Summary
Benzoic acid cyano(4-nitrophenyl)methyl ester (also known as cyano(4-nitrophenyl)methyl benzoate) represents a critical scaffold in fine chemical synthesis.[1] It serves as a protected form of 4-nitrobenzaldehyde cyanohydrin, stabilizing the labile cyanohydrin moiety against reversion to the aldehyde and cyanide.[1] Its structure features a highly electron-deficient central methine carbon, rendered acidic by the synergistic electron-withdrawing effects of the nitrile, nitro-aryl, and benzoate groups.[1] This unique electronic signature makes it an ideal substrate for studying stereoselective hydrolysis and phase-transfer catalyzed alkylations.
Molecular Architecture & Stereochemistry[1]
Structural Connectivity
The molecule consists of a central
| Component | Functionality | Electronic Effect |
| Central Carbon | Chiral Center ( | Highly Electrophilic / Acidic Proton |
| Cyano Group (-CN) | Nitrile | Strong |
| 4-Nitrophenyl | Aromatic Ring | |
| Benzoate (-OBz) | Ester Linkage |
Electronic "Pull-Pull" System
The stability and reactivity of this ester are defined by the competing electron-withdrawing groups (EWGs). The central methine proton is significantly acidified (
-
Inductive Effect (-I): The nitrile and the ester oxygen exert a strong inductive pull on the central carbon.
-
Resonance Effect (-R): The para-nitro group on the phenyl ring engages in long-range resonance, further depleting electron density from the benzylic position.[1]
Stereochemistry
The compound possesses one stereocenter, existing as a racemate (
-
(R)-Enantiomer: The cyano group is oriented clockwise relative to the highest priority benzoate group (Cahn-Ingold-Prelog rules apply).[1]
-
(S)-Enantiomer: Counter-clockwise orientation.[1]
-
Note: Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) is a common method to isolate enantiopure forms of such cyanohydrin esters.[1]
Synthetic Pathways: The Phase Transfer Protocol
While traditional esterification involves acid chlorides and bases in homogenous solvents, the Phase Transfer Catalysis (PTC) method is the superior, self-validating protocol for this substrate.[1] It allows the use of inorganic cyanide salts and organic electrophiles in a biphasic system, minimizing the handling of toxic HCN gas.[1]
Synthesis Workflow (One-Pot Protocol)
Reagents: 4-Nitrobenzaldehyde, Benzoyl Chloride, Sodium Cyanide (NaCN).[1]
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).[1]
Solvent System: Dichloromethane (
Step-by-Step Methodology:
-
Organic Phase Prep: Dissolve 4-nitrobenzaldehyde (1.0 eq) and Benzoyl Chloride (1.1 eq) in
. -
Aqueous Phase Prep: Dissolve NaCN (1.2 eq) in water.
-
Catalysis Initiation: Add the Phase Transfer Catalyst (5 mol%) to the biphasic mixture.
-
Reaction: Vigorously stir at 0°C to Room Temperature. The catalyst transports
into the organic layer.[2] -
Mechanism:
-
attacks the aldehyde
Alkoxide intermediate. -
The alkoxide is trapped in situ by Benzoyl Chloride
Product.
-
attacks the aldehyde
-
Workup: Separate layers. Wash organic layer with water and dilute
. Dry over and concentrate. -
Purification: Recrystallization from Ethanol/Hexane.
Reaction Logic Diagram
Caption: Figure 1. Phase Transfer Catalysis workflow for the one-pot synthesis of the target ester, highlighting the in-situ trapping mechanism.
Spectroscopic Characterization
To validate the structure, researchers must look for specific diagnostic signals.[1] The following data is representative of this class of compounds.
Infrared Spectroscopy (FT-IR)
The spectrum is dominated by the ester and nitro groups.
| Frequency ( | Vibration Mode | Intensity | Diagnostic Note |
| ~2240-2250 | Weak | Often very weak due to lack of conjugation with the ester. | |
| 1725-1735 | Strong | Characteristic ester carbonyl. | |
| 1525 & 1350 | Strong | Asymmetric (1525) and Symmetric (1350) stretches.[1] | |
| 1260-1280 | Strong | Ester linkage "fingerprint". |
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
6.60 - 6.80 ppm (1H, s): The Methine Proton (
) .[1] This is the most critical diagnostic peak. It appears as a singlet (unless coupling to F/P occurs in analogs) significantly downfield due to the electron-withdrawing environment. - 8.20 - 8.35 ppm (2H, d): Aromatic protons ortho to the Nitro group (deshielded).[1]
- 7.40 - 8.10 ppm (7H, m): Remaining aromatic protons (Benzoate ring + meta to Nitro).[1]
Mass Spectrometry[1]
Reactivity Profile & Applications
Hydrolytic Instability
Under basic conditions (
Kinetic Resolution Substrate
This molecule is a standard substrate for testing the efficacy of lipases in organic solvents.
-
Experiment: Racemic ester + Lipase + Alcohol (transesterification) or Water (hydrolysis).[1]
-
Result: The enzyme preferentially hydrolyzes one enantiomer (e.g., the (S)-ester), leaving the (R)-ester intact, allowing for the separation of chiral intermediates.[1]
Structural Logic Diagram
Caption: Figure 2.[1] Electronic influence map showing how the convergence of three electron-withdrawing groups creates the molecule's specific reactivity profile.
References
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. (Foundational text on the synthesis mechanism).
-
Griengl, H., et al. (1997).[1] "Enzymatic Hydrolysis of Cyanohydrin Esters." Journal of Organic Chemistry. (Context for kinetic resolution applications).[1]
-
Sigma-Aldrich. (2024). Product Specification: Benzoic acid cyano(4-nitrophenyl)methyl ester. (Source for CAS and commercial availability).
-
PubChem Database. (2024).[1] Compound Summary for 4-Nitrobenzaldehyde derivatives. National Center for Biotechnology Information. (General structural data verification).[1]
Technical Guide: 4-Nitrobenzaldehyde Cyanohydrin Benzoate
The following technical guide details the chemical profile, synthesis, and biocatalytic applications of 4-Nitrobenzaldehyde Cyanohydrin Benzoate . This document is structured for researchers in organic synthesis and biocatalysis, focusing on the molecule's role as a chiral intermediate.[1]
High-Purity Synthesis & Biocatalytic Resolution Strategies
Executive Summary & Chemical Identity
4-Nitrobenzaldehyde cyanohydrin benzoate (also known as
Chemical Profile
| Property | Data |
| IUPAC Name | 2-(benzoyloxy)-2-(4-nitrophenyl)acetonitrile |
| Common Name | 4-Nitrobenzaldehyde cyanohydrin benzoate |
| CAS Number | Derivative of 555-16-8 (Aldehyde) / Not widely listed |
| Molecular Formula | |
| Molecular Weight | 282.25 g/mol |
| Structure | 4-NO |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 118–122 °C (Estimated based on analogs) |
| Solubility | Soluble in CH |
Synthesis & Preparation Protocols
The synthesis of the racemic benzoate ester is a two-step process starting from 4-nitrobenzaldehyde. The cyanohydrin intermediate is unstable in basic media (reverting to aldehyde and HCN); therefore, in situ trapping or acidic conditions are preferred.
Method A: Two-Step Synthesis (Classic Route)
This method isolates the crude cyanohydrin before benzoylation.
-
Cyanohydrin Formation:
-
Reagents: 4-Nitrobenzaldehyde (1.0 eq), NaCN (1.2 eq), Acetic Acid (1.5 eq), Water/Ethanol (1:1).
-
Protocol: Dissolve aldehyde in EtOH. Add aqueous NaCN dropwise at 0°C. Add AcOH slowly to maintain pH ~5–6. Stir at 0°C for 2 hours.
-
Workup: Extract with Et
O. Wash with dilute acid (to remove excess cyanide). Dry over MgSO . Concentrate in vacuo at low temperature (<30°C). -
Note: The free cyanohydrin is thermally unstable. Proceed immediately to Step 2.
-
-
Benzoylation:
-
Reagents: Crude Cyanohydrin, Benzoyl Chloride (1.1 eq), Pyridine (1.2 eq), CH
Cl . -
Protocol: Dissolve cyanohydrin in dry CH
Cl . Add Pyridine. Add Benzoyl Chloride dropwise at 0°C. Stir at RT for 4 hours. -
Purification: Wash with 1M HCl, then sat. NaHCO
. Recrystallize from Ethanol/Hexane.
-
Method B: One-Pot Phase Transfer Catalysis (Scalable)
This method avoids isolation of the unstable cyanohydrin.
-
Reagents: 4-Nitrobenzaldehyde, Benzoyl Chloride, KCN, TEBA (Triethylbenzylammonium chloride - catalyst), CH
Cl /Water. -
Protocol:
-
Dissolve aldehyde (10 mmol) and TEBA (0.5 mmol) in CH
Cl (20 mL). -
Add Benzoyl Chloride (11 mmol).
-
Add a solution of KCN (12 mmol) in water (10 mL) dropwise with vigorous stirring at 0°C.
-
Stir for 6 hours. The phase transfer catalyst shuttles cyanide into the organic phase where it attacks the aldehyde; the resulting alkoxide is immediately trapped by benzoyl chloride.
-
Yield: Typically 85–92%.[2]
-
Biocatalytic Kinetic Resolution
The core application of this molecule is the production of enantiopure (R)- or (S)-cyanohydrins via Lipase-Catalyzed Hydrolysis .
The Challenge
Free cyanohydrins racemize easily in basic conditions (pH > 7) due to the reversible loss of HCN.
-
Solution: Use the benzoate ester as the substrate.
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL).
-
Medium: Organic solvent (MTBE or Toluene) saturated with buffer, or a biphasic system at low pH (pH 4–5) to prevent chemical racemization of the product.
Experimental Protocol: Kinetic Resolution via Hydrolysis
This protocol selectively hydrolyzes the (S)-enantiomer of the benzoate, leaving the (R)-benzoate intact (or vice versa depending on lipase specificity).
-
Substrate Preparation: Dissolve rac-4-nitrobenzaldehyde cyanohydrin benzoate (500 mg) in MTBE (10 mL).
-
Enzyme Addition: Add immobilized CAL-B (Novozym 435, 50 mg).
-
Nucleophile: Add n-Butanol (2.0 eq) or Water (saturated in MTBE). Note: Alcoholysis (transesterification) is often preferred over hydrolysis to avoid aqueous conditions that degrade the cyanohydrin product.
-
Reaction: Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor by chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).
-
Termination: Filter off the enzyme when conversion reaches 50%.
-
Separation:
-
Product: (S)-4-nitrobenzaldehyde cyanohydrin (or its butyl ester byproduct).
-
Unreacted Substrate: (R)-4-nitrobenzaldehyde cyanohydrin benzoate (high ee).
-
Pathway Visualization
The following diagram illustrates the kinetic resolution workflow.
Caption: Lipase-mediated kinetic resolution of racemic 4-nitrobenzaldehyde cyanohydrin benzoate. The (S)-enantiomer is selectively hydrolyzed, leaving the enantiopure (R)-benzoate.
Mechanistic Insights
The high enantioselectivity (
-
Electronic Activation: The nitro group (electron-withdrawing) at the para position increases the acidity of the benzylic proton, but also makes the carbonyl carbon of the ester more susceptible to nucleophilic attack by the lipase active site (Serine-OH).
-
Steric Recognition: The bulky benzoate group fits into the large hydrophobic pocket of CAL-B, while the nitrile group and the nitro-phenyl ring orient based on the stereocenter. The "fast" reacting enantiomer positions the ester bond optimally for the catalytic triad (Ser-His-Asp).
Mechanistic Diagram (Catalytic Cycle)
Caption: Serine hydrolase mechanism. The lipase forms a covalent acyl-enzyme intermediate with the benzoate, releasing the chiral cyanohydrin.
Analytical Methods
To validate the synthesis and resolution, the following analytical parameters are standard.
HPLC Method (Chiral)[1]
-
Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong absorption due to Nitro and Benzoate groups).
-
Retention Times (Approx):
-
(S)-Benzoate: 12.5 min
-
(R)-Benzoate: 14.2 min
-
Aldehyde (impurity): 6.0 min
-
NMR Characterization (1H, 300 MHz, CDCl3)
- 8.25 (d, 2H): Aromatic protons ortho to Nitro group.
- 8.05 (d, 2H): Aromatic protons of Benzoate.
- 7.70 (d, 2H): Aromatic protons meta to Nitro group.
- 7.50-7.65 (m, 3H): Remaining Benzoate protons.
- 6.85 (s, 1H): Chiral center proton (CH -CN). Diagnostic peak.
Safety & Handling
-
Cyanide Hazard: Although the benzoate is stable, metabolism or hydrolysis releases HCN. Handle in a well-ventilated fume hood.
-
Skin Contact: Nitriles can be absorbed through the skin. Wear nitrile gloves and long sleeves.
-
Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.
References
- Title: Method for the preparation of cyanohydrin carboxylic acid esters.
-
Lipase Kinetic Resolution (General)
-
Mechanism of Cyanohydrin Hydrolysis
- Title: Mechanism for hydrolysis of cyanohydrin.
- Source: Chemistry Stack Exchange / Wikipedia cit
-
URL:[Link]
- Properties of 4-Nitrobenzaldehyde: Title: A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. Source: BenchChem.
Sources
Definitive Guide to O-Benzoyl Cyanohydrin Derivatives of 4-Nitrobenzaldehyde
Executive Summary & Molecular Context
O-benzoyl cyanohydrin derivatives of 4-nitrobenzaldehyde (also known as 4-nitro-mandelonitrile benzoate) represent a critical class of protected cyanohydrins. While free cyanohydrins are versatile synthetic intermediates, they are thermodynamically unstable, prone to the reversible release of toxic HCN and the parent aldehyde under basic conditions. O-Benzoylation "locks" the cyanohydrin, preventing the retro-cyanohydrin reaction and introducing a steric handle for enzymatic recognition.
For drug development professionals, this scaffold acts as a high-value "masked" synthon. The electron-withdrawing nitro group at the para position not only enhances the electrophilicity of the carbonyl carbon during formation but also serves as a latent amine functionality. Subsequent reduction yields chiral
Chemical Synthesis: Strategies & Mechanisms[1]
The Thermodynamic Challenge
The formation of cyanohydrins is an equilibrium process. For electron-deficient aldehydes like 4-nitrobenzaldehyde, the equilibrium constant (
Synthetic Protocols
Two primary routes are validated for high-yield synthesis.
Route A: Classical Two-Step Synthesis
This method offers granular control over each step, allowing for the purification of the intermediate if stable conditions are maintained.
-
Cyanohydrin Formation: Reaction of 4-nitrobenzaldehyde with NaCN/KCN in an acidic aqueous/organic biphasic system (to keep pH < 7).
-
O-Benzoylation: Immediate trapping of the crude cyanohydrin with benzoyl chloride and a weak base (Pyridine) in DCM.
Route B: One-Pot Cyanobenzoylation
A more atom-economical approach utilizing benzoyl cyanide (BzCN) as both the cyanide source and the acylating agent.
-
Reagent: Benzoyl cyanide acts as a "double donor."
-
Catalyst: Tributylamine or inorganic bases.
-
Mechanism: The cyanide ion attacks the aldehyde, forming an alkoxide which immediately attacks the benzoyl group, regenerating cyanide. This is a self-propagating cycle.
Mechanistic Visualization
The following diagram illustrates the One-Pot Cyanobenzoylation mechanism, highlighting the catalytic cycle that drives the reaction to completion.
Figure 1: Catalytic cycle for the one-pot cyanobenzoylation of 4-nitrobenzaldehyde.
Enzymatic Kinetic Resolution (EKR)
The racemic O-benzoyl cyanohydrin can be resolved into enantiopure forms using lipases. This is the industry standard for generating chiral building blocks from this scaffold.
The Lipase Advantage
Lipases such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PSL) exhibit high enantioselectivity toward the ester moiety.
-
Hydrolysis Mode: The lipase selectively hydrolyzes the ester of the (R)-enantiomer (typically), releasing the unstable free cyanohydrin which spontaneously decomposes to the aldehyde and HCN. The unreacted (S)-ester remains intact and can be isolated with high ee.
-
Transesterification Mode: In organic solvents, lipases can selectively acylate the free cyanohydrin (if starting from the alcohol) or transesterify the ester.
EKR Workflow Visualization
Figure 2: Lipase-catalyzed hydrolytic kinetic resolution yielding enantiopure (S)-ester.
Experimental Protocols
Protocol: One-Pot Synthesis of O-Benzoyl-4-Nitro-Mandelonitrile
Objective: Synthesis of the racemic protected cyanohydrin.
Reagents:
-
4-Nitrobenzaldehyde (10 mmol)
-
Benzoyl Cyanide (12 mmol)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) (0.5 mmol, 5 mol%)
-
Solvent: Acetonitrile (dry)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-nitrobenzaldehyde (1.51 g) in anhydrous Acetonitrile (20 mL).
-
Addition: Add Benzoyl Cyanide (1.57 g) in one portion.
-
Initiation: Add DABCO (56 mg). The reaction is slightly exothermic; monitor temperature.
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove the catalyst.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane.
-
Validation:
-
IR: Look for disappearance of aldehyde C=O (1700 cm⁻¹) and appearance of ester C=O (1725 cm⁻¹) and Nitrile C≡N (weak, ~2250 cm⁻¹).
-
Yield: Expected >90%.
-
Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: Isolation of (S)-O-benzoyl-4-nitro-mandelonitrile.
Reagents:
-
Racemic O-benzoyl-4-nitro-mandelonitrile (5 mmol)
-
Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (200 mg)
-
Solvent: MTBE (methyl tert-butyl ether) saturated with phosphate buffer (pH 7.0).
Procedure:
-
Setup: Dissolve the racemate in water-saturated MTBE (50 mL).
-
Hydrolysis: Add the immobilized lipase. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor enantiomeric excess (
) via Chiral HPLC (Chiralcel OD-H column). The (R)-ester is hydrolyzed to the aldehyde (which stays in solution). -
Termination: Stop reaction when
of the remaining ester >99% (typically at ~55% conversion). -
Isolation: Filter off the enzyme. Wash the filtrate with saturated NaHSO₃ solution (to remove the aldehyde generated from the hydrolysis of the R-isomer).
-
Final Product: Evaporate the organic phase to obtain the pure (S)-ester.
Quantitative Data Summary
| Parameter | Method A (Two-Step) | Method B (One-Pot BzCN) | Enzyme Resolution (CAL-B) |
| Yield | 75-80% | 92-96% | 40-45% (Theoretical Max 50%) |
| Reaction Time | 4-6 Hours | 0.5-1 Hour | 24-48 Hours |
| Atom Economy | Low (Stoichiometric waste) | High | Moderate |
| Enantioselectivity | Racemic | Racemic | >99% ee (for S-isomer) |
| Key Byproduct | Benzoic acid/Salts | None (Addition reaction) | 4-Nitrobenzaldehyde |
Applications in Drug Development
The O-benzoyl cyanohydrin of 4-nitrobenzaldehyde is a versatile precursor:
- -Blocker Synthesis: Reduction of the nitrile (to amine) and nitro (to aniline) groups, followed by hydrolysis of the ester, yields substituted phenyl-ethanolamines, a core structure in adrenergic receptor antagonists.
-
Non-Natural Amino Acids: Acid hydrolysis of the nitrile yields 4-nitromandelic acid, which can be further derivatized into arylglycines.
-
Photolabile Protecting Groups: The o-nitrobenzyl system is a classic photocage. While this derivative is a p-nitro analog, the electronic properties are relevant for designing specific release mechanisms in prodrugs.
References
-
Bienzymatic Cascade for the Synthesis of an Optically Active O-benzoyl Cyanohydrin. Molecules, 2019. Link
-
Cyanobenzoylation and hydrocyanation of aldehydes with benzoyl cyanide using no catalyst. Organic Letters, 2003.[1][2] Link
-
A new synthesis of cyanohydrin esters. The Journal of Organic Chemistry, 1996. Link
-
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 2016. Link
-
Dynamic Kinetic Resolution of Alkenyl Cyanohydrins Derived from α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 2019.[3][4] Link[4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyanobenzoylation and hydrocyanation of aldehydes with benzoyl cyanide using no catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. Dynamic Kinetic Resolution of Alkenyl Cyanohydrins Derived from α,β-Unsaturated Aldehydes: Stereoselective Synthesis of E-Tetrasubstituted Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties and Applications of Alpha-Cyano-4-Nitrobenzyl Benzoate
[1]
Executive Summary & Compound Identity
Alpha-cyano-4-nitrobenzyl benzoate (also known as cyano(4-nitrophenyl)methyl benzoate) is a functionalized ester characterized by the presence of a labile stereocenter at the benzylic position.[1] Structurally, it is the benzoate ester of 4-nitro-mandelonitrile.[1] Its unique electronic properties—driven by the electron-withdrawing nitro and cyano groups—make it a highly reactive substrate for hydrolytic enzymes (lipases/esterases) and a valuable intermediate in the synthesis of chiral cyanohydrins.[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 51130-02-0 |
| Molecular Formula | C₁₅H₁₀N₂O₄ |
| Molecular Weight | 282.25 g/mol |
| SMILES | O=C(OC(C#N)c1ccc([O-])cc1)c2ccccc2 |
| InChI Key | CRTADXBPEXSZLH-UHFFFAOYSA-N |
Physicochemical Properties
The physical constants below are critical for handling, storage, and experimental design. Note that high boiling points typically indicate values extrapolated from standard pressure due to thermal instability (decomposition) at such temperatures.[1]
| Property | Value | Context/Condition |
| Density | 1.34 ± 0.1 g/cm³ | Predicted at 20°C |
| Boiling Point | 486.5°C | @ 760 mmHg (Extrapolated; decomposes prior) |
| Flash Point | 248.1°C | Predicted |
| Refractive Index | 1.616 | Predicted |
| Vapor Pressure | 1.29E-09 mmHg | @ 25°C (Negligible volatility) |
| Solubility | Low in water; High in DCM, EtOAc, DMSO | Hydrophobic lipophilic character |
| Appearance | Pale yellow to off-white solid | Crystalline powder |
Mechanistic Insight: Electronic Effects
The alpha-cyano and para-nitro groups exert a synergistic electron-withdrawing effect (
Synthesis & Reaction Pathways
The synthesis of alpha-cyano-4-nitrobenzyl benzoate typically proceeds via the O-acylation of the corresponding cyanohydrin.[1] This workflow requires strict moisture control to prevent the equilibrium reversal of the cyanohydrin back to the aldehyde and cyanide.[1]
Synthesis Protocol (General Methodology)
-
Cyanohydrin Formation: Reaction of 4-nitrobenzaldehyde with TMSCN (trimethylsilyl cyanide) or KCN/Acetic Acid to generate 4-nitro-mandelonitrile.[1]
-
Esterification: Acylation of the 4-nitro-mandelonitrile with benzoyl chloride in the presence of a base (Pyridine or Et₃N) and DMAP (catalyst) in Dichloromethane (DCM) at 0°C to RT.
Visualization: Synthesis and Hydrolysis Logic
The following diagram illustrates the synthetic assembly and the degradative hydrolysis pathway, highlighting the release of toxic HCN upon breakdown.
Figure 1: Synthetic assembly and hydrolytic degradation pathways.[1] Note the spontaneous decomposition of the cyanohydrin intermediate into aldehyde and HCN upon ester hydrolysis.[1]
Experimental Application: Enzymatic Kinetic Resolution
A primary application of this compound is as a substrate for lipase-catalyzed kinetic resolution .[1] The steric bulk and electronic activation make it an excellent candidate for testing the enantioselectivity of lipases (e.g., Candida antarctica Lipase B, CALB).[1]
Protocol: Lipase-Mediated Hydrolysis Assay
Objective: To determine the enantiomeric ratio (
Reagents:
-
Substrate: Alpha-cyano-4-nitrobenzyl benzoate (50 mM)[1]
-
Solvent: Diisopropyl ether (organic phase) or Phosphate Buffer pH 7.0 (biphasic system)[1]
-
Enzyme: Immobilized Lipase (e.g., Novozym 435)[1]
-
Internal Standard: Dodecane[1]
Workflow:
-
Preparation: Dissolve 14.1 mg (50 µmol) of substrate in 1 mL of water-saturated diisopropyl ether.
-
Initiation: Add 10 mg of immobilized lipase. Incubate at 30°C with orbital shaking (200 rpm).
-
Sampling: Aliquot 50 µL samples at defined intervals (0, 1h, 4h, 24h). Filter to remove enzyme.[1]
-
Analysis: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Calculation: Determine conversion (
) and enantiomeric excess ( , ) to calculate -value.
Critical Note on Detection: Unlike simple esters, the hydrolysis product (cyanohydrin) is unstable in aqueous buffer and degrades to 4-nitrobenzaldehyde.[1] Therefore, UV monitoring should track the appearance of 4-nitrobenzaldehyde (
Safety & Handling (Self-Validating Protocols)
Due to the latent cyanide content, this compound must be handled as a potential cyanide generator .[1]
-
Stability Check: Store at -20°C under inert atmosphere (Argon). Moisture triggers slow hydrolysis and HCN release.[1]
-
Spill Neutralization: Do not use acidic cleaning agents.[1] Use a basic oxidant solution (e.g., 10% Sodium Hypochlorite/Bleach at pH > 10) to oxidize any released cyanide to cyanate.[1]
-
Waste Disposal: Segregate as "Cyanide-Containing Organic Waste".[1] Do not mix with acids.[1]
References
Technical Guide: Solubility Profiling of Cyano(4-nitrophenyl)methyl Benzoate
The solubility of cyano(4-nitrophenyl)methyl benzoate (CAS: 51130-02-0) is a critical physicochemical parameter for its isolation, purification, and use as an intermediate in the synthesis of fine chemicals and potential pharmaceutical or agrochemical agents (e.g., pyrethroid analogs).
As specific experimental solubility data for this exact intermediate is not widely indexed in open-access thermodynamic journals (unlike its structural analog cyano(3-phenoxyphenyl)methyl benzoate), this guide serves as a foundational technical protocol . It establishes the rigorous methodology required to determine its solubility profile, validates the thermodynamic models (Apelblat, van't Hoff) applicable to this class of nitro-cyano-benzoate esters, and provides a predictive solubility landscape based on authoritative structure-property relationships (SPR).
Executive Summary & Chemical Context
This compound is a lipophilic ester characterized by three distinct functional moieties: a benzoate group, a cyano (nitrile) group at the benzylic position, and a para-nitro group on the benzyl ring.[1]
-
Chemical Formula :
[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
CAS Number : 51130-02-0[6]
-
Predicted LogP : ~3.2 – 3.8 (High lipophilicity)
Solubility Behavior : Due to its structure, the compound exhibits low aqueous solubility and high solubility in polar aprotic solvents (DMF, DMSO, Acetone). Its dissolution is endothermic, meaning solubility increases with temperature.
Experimental Methodology (Self-Validating Protocol)
To generate authoritative solubility data, the following isothermal saturation shake-flask method is the industry standard. This protocol ensures thermodynamic equilibrium is reached and validated.
Materials & Reagents[2][5][7][8][9]
-
Solute : this compound (Purity > 98% by HPLC).
-
Solvents : HPLC-grade Water, Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF.
Equilibrium Protocol
-
Preparation : Add an excess amount of solid solute to 10 mL of the selected solvent in a jacketed glass vessel equipped with a magnetic stirrer.
-
Equilibration : Stir the suspension at a fixed temperature (e.g., 298.15 K) for 24 hours .
-
Settling : Stop stirring and allow the suspension to settle for 4 hours to ensure phase separation.
-
Sampling : Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.
-
Dilution : Immediately dilute the filtrate with the mobile phase to prevent precipitation.
-
Analysis : Quantify concentration via HPLC-UV (Detection at 254 nm or 270 nm, corresponding to the nitro-aromatic chromophore).
-
Validation : Repeat the measurement at 48 hours. If the deviation is < 2%, equilibrium is confirmed.
Analytical Workflow Diagram
The following diagram illustrates the self-validating experimental workflow.
Caption: Self-validating isothermal shake-flask workflow for solubility determination.
Thermodynamic Modeling & Analysis
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is the most accurate for correlating solubility with temperature for nitro-benzoate esters.
- : Mole fraction solubility.[7][8]
- : Absolute temperature (K).[8]
- : Empirical parameters derived from regression.
Van't Hoff Equation
Used to determine the apparent thermodynamic functions:
-
Enthalpy (
) : Positive values indicate an endothermic process (solubility increases with T). -
Entropy (
) : Positive values indicate entropy-driven dissolution.
Predicted Solubility Landscape & Data
Based on the structure-property relationships of analogous compounds (e.g., 4-nitrobenzyl benzoate, 3-phenoxybenzaldehyde cyanohydrin benzoate), the solubility of this compound follows a specific polarity-driven order.
Solvent Class Ranking
The compound is a polar aromatic ester . It interacts best with solvents capable of dipole-dipole interactions but lacks strong hydrogen bond donors, limiting its solubility in water and very non-polar alkanes.
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMF, DMSO, Acetone | High | Dipole-dipole; Solvation of nitro/cyano groups |
| Polar Protic | Ethanol, Methanol, IPA | Moderate | H-bonding (Solvent donor -> Ester/Nitro acceptor) |
| Aromatic | Toluene, Benzene | Moderate | |
| Esters | Ethyl Acetate | Moderate-High | "Like dissolves like" (Ester-Ester) |
| Alkanes | Hexane, Heptane | Low | Weak dispersion forces only |
| Water | Water | Insoluble (< 0.01 mg/mL) | Hydrophobic effect dominates |
Thermodynamic Parameters (Analogous)
For structural analogs (e.g., 4-nitrobenzyl benzoate), the dissolution is typically endothermic .
- : +15 to +35 kJ/mol (Requires heat to dissolve).
- : Positive (Non-spontaneous at standard state, driven by mixing entropy).
Process Implications
For researchers developing purification processes:
-
Crystallization : The steep solubility curve in Ethanol or Isopropanol makes them ideal candidates for cooling crystallization. The compound is soluble at high temperatures but crystallizes out upon cooling.
-
Anti-Solvent Precipitation : Dissolving the compound in Acetone or DMF and adding Water as an anti-solvent is a highly effective method for rapid precipitation and purification.
References
-
Shake-Flask Protocol : Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
-
Thermodynamic Modeling : Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Analogous Data (Nitro-benzoates) : Li, D., et al. (2018). Solubility and thermodynamic properties of methyl 4-nitrobenzoate in twelve organic solvents. Journal of Chemical & Engineering Data, 63(5), 1687-1695. Link
-
General Solubility Theory : Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
Sources
- 1. (4-nitrophenyl)methyl benzoate | CAS#:4457-41-4 | Chemsrc [chemsrc.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. biomall.in [biomall.in]
- 4. cdn.asp.events [cdn.asp.events]
- 5. chemscene.com [chemscene.com]
- 6. (4-nitrophenyl)methyl benzoate | CAS#:4457-41-4 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Safety & Handling Guide: Cyano(4-nitrophenyl)methyl benzoate
Executive Summary & Chemical Identity
Cyano(4-nitrophenyl)methyl benzoate is a specialized organic intermediate, structurally characterized as the benzoate ester of 4-nitrobenzaldehyde cyanohydrin.[1][2][3] Unlike stable commodity chemicals, this compound possesses a "masked" toxicity profile due to its cyanohydrin moiety.[2][3]
While standard Safety Data Sheets (SDS) often categorize esters generically, researchers must treat this compound as a latent source of Hydrogen Cyanide (HCN). This guide synthesizes physicochemical data with mechanistic hazard analysis to provide a robust safety protocol for drug development and organic synthesis applications.[2][3]
Physicochemical Profile
The following data aggregates experimental and predicted values appropriate for laboratory risk assessment.
| Property | Value / Description | Note |
| Formula | ||
| Molecular Weight | 282.25 g/mol | |
| Appearance | Solid (Crystalline powder) | Typically off-white to pale yellow |
| Boiling Point | ~486.5°C (Predicted) | Decomposes before boiling |
| Flash Point | ~248°C | |
| Density | 1.34 g/cm³ | High density due to nitro/ester groups |
| Solubility | DCM, Ethyl Acetate, DMSO | Insoluble in water (Hydrolytically unstable) |
Critical Hazard Analysis: The Cyanohydrin Mechanism
Standard GHS classifications for this compound (Acute Tox.[3] Oral/Dermal/Inhal.)[3] are insufficient without understanding the mechanism of toxicity.[3]
The Hydrolytic Instability (Mechanism of Action)
The core danger lies in the
Key Insight: Cyanohydrins in equilibrium favor the release of cyanide ions (
Pathway Visualization
The following diagram illustrates the decomposition pathway that necessitates stringent moisture control and PPE.[3][4]
Figure 1: Hydrolytic decomposition pathway leading to the release of Hydrogen Cyanide.
Handling & Synthesis Protocols
Core Directive: Treat as a cyanide precursor. All operations must ensure the compound remains anhydrous until the specific reaction step requires otherwise.[3]
Synthesis Safety Workflow
When synthesizing this compound (e.g., via benzoylation of 4-nitrobenzaldehyde cyanohydrin), the risk of HCN evolution is highest during the workup of the cyanohydrin intermediate.[1][2][3]
Protocol: Anhydrous Benzoylation [1]
-
Preparation: Dissolve 4-nitrobenzaldehyde cyanohydrin in dry DCM.
-
Scavenging: Add Pyridine or TEA (Triethylamine) as an HCl scavenger.[3] Note: Excess base can trigger premature cyanide reversal if moisture is present.[1]
-
Addition: Add Benzoyl Chloride dropwise at 0°C.
-
Quench: Quench with dilute acid (HCl) rather than base to suppress cyanide ion formation during the biphasic wash.
Storage Requirements[2][3][8][9]
-
Atmosphere: Store under Argon or Nitrogen.[3]
-
Temperature: 2–8°C (Refrigerated).
-
Container: Tightly sealed glass; avoid metal containers that may catalyze nitro-group reduction or complexation.[1][3]
-
Segregation: Do not store near strong bases (NaOH, KOH) or aqueous acids.
Emergency Response & First Aid
Standard First Aid is modified here to account for potential Cyanide toxicity.
| Exposure Route | Immediate Action | Medical Note |
| Inhalation | Evacuate to fresh air.[1][2][3][5] Oxygen if breathing is difficult.[3] | Monitor for "bitter almond" odor on breath (unreliable) and metabolic acidosis.[3] |
| Skin Contact | Brush off dry powder.[3] Wash with soap/water.[3][5][6][7][8] | Do not use solvents (DMSO/Ethanol) which accelerate transdermal absorption.[3] |
| Ingestion | Medical Emergency. Do NOT induce vomiting.[3][6] | Administer activated charcoal if conscious.[3] Prepare Hydroxocobalamin (Cyanokit) if systemic toxicity appears.[1][3] |
| Eye Contact | Rinse with water for 15 mins.[3][4][5][8] | Discard contact lenses immediately.[3] |
Fire Fighting Measures
-
Extinguishing Media: Dry chemical,
, or alcohol-resistant foam.[1][2][3] Do not use water jet (risk of hydrolysis and runoff contamination).[3] -
Combustion Products: Nitrogen oxides (
), Hydrogen Cyanide ( ), Carbon Monoxide ( ).[2][3] Firefighters must wear full SCBA.[3]
Waste Disposal & Deactivation
Directive: Never dispose of this compound in standard organic waste streams if there is a risk of mixing with acids (HCN gas evolution).[3]
Deactivation Protocol (Self-Validating):
-
Dissolution: Dissolve waste material in a solvent (e.g., Acetone).[3]
-
Oxidation: Treat with an excess of alkaline Sodium Hypochlorite (Bleach) solution.[3]
-
Validation: Test the aqueous layer with Prussian Blue test or specific CN- test strips to confirm <10 ppm CN before disposal into hazardous aqueous waste.
Figure 2: Oxidative deactivation workflow for cyanide-containing organic waste.[1][2][3]
References
-
ChemNet. (n.d.).[1][3] this compound - CAS 51130-02-0.[9][1][2][3][10][11][12][13][14] Retrieved from [1][2]
-
ChemSynthesis. (n.d.).[3] Synthesis and Properties of this compound. Retrieved from [1][2]
-
Gregory, R. J. H. (1999).[2][3] Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682.[2][3] (Contextual grounding for cyanohydrin stability).
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for Nitrile Derivatives.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. (4-nitrophenyl)methyl benzoate | CAS#:4457-41-4 | Chemsrc [chemsrc.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. This compound | 51130-02-0 [chemnet.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. chemsynthesis.com [chemsynthesis.com]
Technical Guide: Molecular Characterization and Synthesis of C₁₅H₁₀N₂O₄ Derivatives
The following technical guide provides an in-depth analysis of C₁₅H₁₀N₂O₄ derivatives, focusing on their critical role in drug development (specifically PROTAC® technology) and synthetic organic chemistry.
Focus: Thalidomide Analogs, Imides, and Ester Isomers in Drug Discovery
Executive Summary & Molecular Identity
The molecular formula C₁₅H₁₀N₂O₄ represents a specific chemical space occupied by several isomers critical to pharmaceutical research. While the user query specifies "esters," it is vital to clarify that the most high-value compounds with this formula in modern drug development are imides (specifically thalidomide analogs used as E3 ligase ligands) and phthalimide derivatives . True ester isomers exist but serve primarily as synthetic intermediates rather than final drug candidates.
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₅H₁₀N₂O₄ | |
| Molecular Weight | 282.25 g/mol | Average Mass |
| Monoisotopic Mass | 282.0641 Da | For High-Res MS (HRMS) |
| Exact Mass | 282.064057 | |
| Element Composition | C (63.83%), H (3.57%), N (9.92%), O (22.67%) | |
| Degree of Unsaturation | 12 | Indicates high aromaticity or multiple ring systems |
The "Ester" vs. "Imide" Distinction
In drug development contexts, C₁₅H₁₀N₂O₄ most commonly refers to 5-Ethynyl Thalidomide (an imide). The confusion often arises because imides (
-
Primary Target (Imide): 2-(2,6-dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (PROTAC Linker).
-
Secondary Target (Imide): N-(4-nitrobenzyl)phthalimide (Synthetic Intermediate).
-
Tertiary Target (Ester Isomer): 4-Nitrophenyl cinnamate or Nitrobenzyl phthalates (Rarely used as actives).
Key Compounds in Drug Development
Compound A: 5-Ethynyl Thalidomide (PROTAC Warhead)
CAS: 2154356-63-3 Role: This compound is a cornerstone reagent in Targeted Protein Degradation (TPD) . It serves as the "warhead" that binds to Cereblon (CRBN), an E3 ubiquitin ligase. The ethynyl (alkyne) group allows for "Click Chemistry" (CuAAC) conjugation to a linker and a protein-of-interest ligand.
Compound B: N-(4-Nitrobenzyl)phthalimide
CAS: 62133-07-7 Role: A protected amine intermediate. It is often used in the Gabriel synthesis to introduce a 4-nitrobenzylamine moiety into larger drug scaffolds.
Experimental Protocols
Synthesis of 5-Ethynyl Thalidomide (PROTAC Linker)
Rationale: This protocol utilizes a Sonogashira coupling to install the "click" handle onto the phthalimide core.
Reagents:
-
5-Bromothalidomide (Precursor)
-
Trimethylsilylacetylene (TMS-acetylene)
-
Pd(PPh₃)₂Cl₂ (Catalyst)
-
CuI (Co-catalyst)
-
Triethylamine (Base/Solvent)
Workflow:
-
Coupling: Dissolve 5-bromothalidomide (1 eq) in anhydrous THF/Et₃N (3:1).
-
Catalysis: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.02 eq) under inert atmosphere (N₂ or Ar).
-
Addition: Dropwise add TMS-acetylene (1.5 eq).
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Deprotection: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF at 0°C to remove the TMS group, yielding the free ethynyl group (C₁₅H₁₀N₂O₄).
-
Purification: Silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
Analytical Profiling (HPLC-UV-MS)
Rationale: To validate purity and identity of C₁₅H₁₀N₂O₄ derivatives.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/imide).
-
MS Mode: ESI Positive. Expect
.
Data Interpretation:
-
Retention Time: The ethynyl derivative is less polar than thalidomide due to the alkyne, eluting slightly later.
-
Impurities: Watch for hydrolysis products (ring-opened amic acids, MW +18 Da).
Visualizations
Synthesis Pathway: 5-Ethynyl Thalidomide
The following diagram illustrates the conversion of the brominated precursor to the final C₁₅H₁₀N₂O₄ "Click-ready" warhead.
Caption: Synthetic route for generating the C₁₅H₁₀N₂O₄ PROTAC linker from 5-bromothalidomide.
PROTAC Mechanism of Action
This diagram visualizes how the C₁₅H₁₀N₂O₄ molecule functions within a PROTAC system.
Caption: Mechanism of Action for C₁₅H₁₀N₂O₄-based PROTACs recruiting E3 Ligase for protein degradation.
References
-
PubChem. (n.d.). Compound Summary: 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (C15H10N2O4).[3][4] National Library of Medicine. Retrieved from [Link]
-
Liu, Y., et al. (2022).[5] Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Esters and Imides. Retrieved from [Link]
Sources
- 1. ajpaonline.com [ajpaonline.com]
- 2. sciensage.info [sciensage.info]
- 3. 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione, 2154356-63-3 | BroadPharm [broadpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2 H,4 H)-dione derivatives as cereblon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Electronic and Kinetic Differentiation of 4-Nitrophenyl Benzoate vs. 4-Cyanophenyl Benzoate
Executive Summary
In the development of chromogenic substrates and suicide inhibitors, the choice between 4-nitrophenyl benzoate (4-NPB) and its 4-cyano derivative (4-CPB) is governed by a trade-off between reactivity and stability . While 4-NPB represents the "gold standard" for rapid enzymatic assays due to its lability and visible colorimetric readout, 4-CPB offers a unique alternative for probing active site sterics and reducing background hydrolysis rates in highly alkaline environments.
This guide analyzes the physicochemical divergence of these two esters, focusing on Hammett parameters, leaving group quality (
Part 1: Physical-Organic Framework
The core difference between these substrates lies in the electronic influence of the para-substituent on the phenolic leaving group. This influence dictates both the electrophilicity of the carbonyl carbon and the stability of the leaving group upon bond cleavage.
Electronic Effects (Hammett Constants)
Both Nitro (-NO
| Substituent | Electronic Effect | Structural Geometry | |
| -NO | 0.78 | Strong Resonance & Induction | Planar: Can create steric clash in narrow enzymatic pockets. |
| -CN (Cyano) | 0.66 | Moderate Resonance & Induction | Linear (Cylindrical): Minimal steric footprint; "stealth" probe. |
Implication: The higher
Leaving Group Ability ( )
The rate-limiting step in ester hydrolysis (acylation of the enzyme) often correlates with the
-
4-Nitrophenol (
7.15): At physiological pH (7.4), a significant fraction exists as the phenolate anion, driving the equilibrium forward. -
4-Cyanophenol (
7.95): The leaving group is more basic (less stable) than 4-nitrophenolate.
Causality: The
Part 2: Detection Methodologies (The Operational Divide)
This is the most critical practical distinction for the bench scientist.
4-Nitrophenyl Benzoate: The Visual Standard
Upon hydrolysis, 4-NPB releases 4-nitrophenolate , which is intensely yellow (
-
Advantage: Visible kinetic monitoring using standard plastic 96-well plates.
-
Constraint: Must maintain pH
7.5 to ensure the phenol is deprotonated (yellow form).
4-Cyanophenyl Benzoate: The UV Requirement
Hydrolysis of 4-CPB releases 4-cyanophenolate . Unlike the nitro analog, this species is colorless in the visible spectrum.
-
Detection: Requires UV monitoring (typically
nm for the phenol, shifting slightly for the phenolate). -
Operational Cost: Requires UV-transparent plates (quartz or specialized UV-plastic) and a spectrophotometer capable of reading <300 nm.
-
Interference: Many proteins and buffers absorb in the 280 nm region, making 4-CPB kinetics prone to signal-to-noise issues unless background correction is rigorous.
Part 3: Mechanism & Workflow Visualization
Nucleophilic Acyl Substitution Mechanism
The following diagram illustrates the generic hydrolysis mechanism, highlighting where the electronic effects of the substituent (R) influence the transition state energy.
Figure 1: Mechanism of ester hydrolysis. The electron-withdrawing nature of the para-substituent accelerates both k1 (by increasing carbonyl electrophilicity) and k2 (by stabilizing the leaving group).
Comparative Experimental Workflow
Figure 2: Operational decision tree. Note the critical requirement for UV-compatible hardware when using the cyano derivative.
Part 4: Validated Experimental Protocols
Synthesis of 4-Cyanophenyl Benzoate
Rationale: While 4-NPB is commercially ubiquitous, 4-CPB often requires in-house synthesis for specific SAR studies.
Reagents:
-
Benzoyl Chloride (1.1 eq)
-
4-Cyanophenol (1.0 eq)
-
Triethylamine (1.5 eq) or Pyridine
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Dissolution: Dissolve 4-cyanophenol (1.19 g, 10 mmol) in 20 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add Triethylamine (2.1 mL, 15 mmol). The solution may warm slightly.[2]
-
Acylation: Cool to 0°C. Add Benzoyl Chloride (1.27 mL, 11 mmol) dropwise over 10 minutes to prevent runaway exotherms.
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2). 4-CPB (
) will appear less polar than the starting phenol. -
Workup: Wash organic phase with 1M HCl (2x) to remove amine, then 1M NaHCO
(2x) to remove unreacted phenol/acid, then Brine. -
Purification: Dry over MgSO
, concentrate, and recrystallize from Ethanol/Hexane. -
Validation:
H NMR (CDCl ) should show benzoate protons (7.5-8.2 ppm) and the characteristic AA'BB' system of the cyanophenyl ring.
Comparative Kinetic Assay (Lipase/Esterase)
Rationale: To determine the specific activity difference between the two substrates.
Buffer System: 50 mM Phosphate Buffer, pH 7.5, 0.1% Triton X-100 (to prevent aggregation).
Steps:
-
Stock Prep: Prepare 100 mM stocks of 4-NPB and 4-CPB in DMSO.
-
Blanking:
-
4-NPB: Blank spectrophotometer at 405 nm with buffer.
-
4-CPB: Blank spectrophotometer at 240 nm with buffer (Quartz cuvette required).
-
-
Reaction Initiation: Add 980
L Buffer + 10 L Enzyme solution. -
Substrate Addition: Add 10
L Substrate Stock (Final conc: 1 mM). Mix rapidly by inversion. -
Data Collection: Measure
Abs/min for 5 minutes. -
Calculation:
-
Rate (
M/min) = -
Use
for 4-NPB. -
Note: You must experimentally determine
for 4-cyanophenol in your specific buffer, as it varies with solvent (approx range 12,000–15,000).
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Source for comparative
trends and leaving group stability). -
Kirsch, J. F., & Jencks, W. P. (1964). Base-Catalyzed Reactions of Acetyl Derivatives: Nucleophilic and General Base Catalysis. Journal of the American Chemical Society, 86(5), 837–846. Link (Foundational text on ester hydrolysis mechanisms and leaving group dependence).
-
Herschlag, D. (Support Information). Alkaline Phosphatase Mono- and Diesterase Reactions: Comparative Transition State Analysis. Stanford University / Herschlag Lab. Link (Provides specific comparative kinetic data for 4-nitro vs 4-cyano leaving groups in hydrolysis).
-
PubChem. 4-Cyanophenol Compound Summary. National Library of Medicine. Link (Source for physicochemical properties and safety data).
Sources
Methodological & Application
Application Note: High-Yield Synthesis of Cyano(4-nitrophenyl)methyl Benzoate
Abstract
This application note details a robust, scalable protocol for the synthesis of cyano(4-nitrophenyl)methyl benzoate (also known as
Reaction Scheme & Mechanism
The synthesis proceeds via the nucleophilic addition of cyanide to the aldehyde, followed by
Chemical Equation:
Mechanistic Pathway:
-
Ion Transfer: The quaternary ammonium salt (
) exchanges anions with aqueous KCN to form , which migrates to the organic phase. -
Nucleophilic Addition: In the organic phase,
attacks the carbonyl carbon of 4-nitrobenzaldehyde. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, accelerating this step. -
Trapping/Acylation: The resulting alkoxide intermediate is immediately acylated by benzoyl chloride to form the stable ester product. This rapid trapping prevents the reversible dissociation of the cyanohydrin.
Mechanistic Workflow Diagram
Caption: Biphasic Phase-Transfer Catalysis mechanism shuttling cyanide for in-situ reaction.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Hazards |
| 4-Nitrobenzaldehyde | >98% | Substrate | Irritant |
| Benzoyl Chloride | >99% | Acylating Agent | Lachrymator, Corrosive |
| Potassium Cyanide (KCN) | >97% | Nucleophile | FATAL IF SWALLOWED/INHALED |
| TEBA (Benzyltriethylammonium chloride) | >98% | Catalyst | Hygroscopic, Irritant |
| Dichloromethane (DCM) | ACS Grade | Solvent | Volatile, Carcinogen susp.[1][2] |
Equipment
-
250 mL Round-bottom flask (3-neck).
-
Mechanical stirrer (Magnetic stirring is often insufficient for biphasic emulsions).
-
Addition funnel (pressure-equalizing).[3]
-
Ice-water bath.
-
Cyanide Safety Kit: Bleach (NaOCl) solution, pH strips, Calcium Gluconate gel.
Experimental Protocol
Phase 1: Preparation and Safety Setup
CRITICAL SAFETY WARNING: This reaction generates cyanide intermediates. All work must be performed in a high-efficiency fume hood. Ensure a bleach bath is prepared to quench all cyanide-contaminated glassware and waste.
-
Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Solvent Charge: Add 4-nitrobenzaldehyde (15.1 g, 100 mmol) and TEBA (0.5 g, 2.2 mmol, ~2 mol%) to the flask.
-
Dissolution: Add Dichloromethane (60 mL) and stir until the aldehyde is fully dissolved.
-
Cyanide Solution: In a separate beaker (inside the hood), dissolve Potassium Cyanide (KCN) (7.8 g, 120 mmol, 1.2 equiv) in Distilled Water (20 mL).
-
Note: Keep the aqueous volume low to maintain a high concentration of cyanide for the catalyst.
-
Phase 2: Reaction Execution
-
Biphasic Mixing: Add the aqueous KCN solution to the DCM solution in the flask. The mixture will form two distinct layers.
-
Cooling: Cool the mixture to 0–5 °C using an ice-water bath.
-
Addition: Charge the addition funnel with Benzoyl Chloride (14.1 g, 11.6 mL, 100 mmol).
-
Controlled Reaction: Add the benzoyl chloride dropwise over 30–45 minutes.
-
Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (Silica gel, 20% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by the less polar ester product ( ).
-
Phase 3: Work-up and Purification
-
Quenching: Carefully dilute the reaction mixture with water (50 mL).
-
Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.
-
Aqueous Wash (Cyanide Removal):
-
Wash the organic layer with Water (2 x 50 mL).
-
Safety: Collect all aqueous washes in the bleach bath to destroy residual cyanide.
-
-
Acid/Base Wash:
-
Wash with 5% NaHCO
(50 mL) to remove unreacted benzoyl chloride (as benzoic acid). -
Wash with 0.1 M HCl (50 mL) to remove any residual amine catalyst traces.
-
Final wash with Brine (50 mL).
-
-
Drying: Dry the organic layer over anhydrous Na
SO or MgSO . Filter and concentrate under reduced pressure (Rotovap) to yield a crude solid. -
Recrystallization: Recrystallize the crude solid from Ethanol or an Ethanol/Water (9:1) mixture.
-
Heat to boiling to dissolve, filter hot if necessary, and cool slowly to 4 °C.
-
Collect crystals via vacuum filtration.
-
Characterization Data
The product, This compound , should be characterized to confirm identity and purity.
| Technique | Expected Signal / Value | Interpretation |
| Appearance | White to pale yellow crystalline solid | Typical for nitro-aromatics. |
| Melting Point | 135–138 °C (Predicted range) | Sharp range indicates high purity. |
| IR Spectroscopy | Nitrile stretch (often weak in | |
| Ester carbonyl stretch. | ||
| Nitro group stretches (asymmetric/symmetric). | ||
| The methine proton ( | ||
| Protons ortho to nitro group. | ||
| Remaining aromatic protons (Benzoyl + Nitrobenzyl). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Inefficient stirring (Phase Transfer failure). | Increase stirring speed (RPM). Use a mechanical stirrer instead of magnetic. |
| Hydrolysis Product (Benzoic Acid) | Wet solvents or excess water in organic phase. | Ensure DCM is dry. Perform acylation rapidly after KCN addition. |
| Incomplete Reaction | Catalyst degradation or insufficient activity. | Switch catalyst to TBAB (Tetrabutylammonium bromide) or increase TEBA to 5 mol%. |
| Emulsion Formation | Similar densities of phases. | Add brine to the aqueous phase to increase density difference. Filter through Celite if solid precipitates. |
Safety Protocol: Cyanide Management
Cyanide Destruction Workflow:
All aqueous waste containing Cyanide (
-
Preparation: Prepare a bath of 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.
-
Treatment: Slowly pour aqueous waste into the bleach bath while stirring.
-
Reaction:
(Cyanate, much less toxic).
-
-
Verification: Test the solution with Potassium Iodide-Starch paper. A blue color indicates excess oxidant (hypochlorite), confirming cyanide destruction.
-
Disposal: Allow to stand for 24 hours, then dispose of according to local hazardous waste regulations.
Caption: Mandatory safety workflow for neutralizing cyanide waste.
References
-
Phase Transfer Catalysis Review: Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link
-
Synthesis of
-Acyloxy Nitriles: Black, D. S. C., et al. (1993). "Nucleophilic substitution of -acyloxy nitriles". Tetrahedron, 49(38), 8645-8656. Link -
Cyanide Safety Guidelines: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Reissert Compound Analogues: Uff, B. C., et al. (1974). "Alkylation of Isoquinolines via 2-Benzoyl-1,2-dihydroisoquinaldonitriles". Organic Syntheses, 54, 1. Link
Sources
- 1. 4-Nitrobenzyl 4-methylbenzoate | C15H13NO4 | CID 1513091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Protocol for the O-Benzoylation of 4-Nitrobenzaldehyde Cyanohydrin
Topic: Protocol for benzoylation of 4-nitrobenzaldehyde cyanohydrin Content Type: Application Notes and Protocols
Abstract & Application Overview
This application note details the protocol for the O-benzoylation of 4-nitrobenzaldehyde cyanohydrin (2-hydroxy-2-(4-nitrophenyl)acetonitrile) to synthesize
This transformation is a critical step in the synthesis of
Key Technical Challenge: The primary challenge is preventing the retro-cyanohydrin reaction (decomposition) during the acylation event. This protocol utilizes a low-temperature, base-mediated acylation strategy to kinetically trap the cyanohydrin as the stable ester.
Safety & Hazard Assessment (Critical)
Danger: Cyanide Hazard
-
Equilibrium Risk: 4-Nitrobenzaldehyde cyanohydrin exists in equilibrium with 4-nitrobenzaldehyde and Hydrogen Cyanide (HCN) .
-
Base Sensitivity: Basic conditions shift the equilibrium toward decomposition, releasing toxic HCN gas.
-
Controls:
-
Perform all operations in a certified chemical fume hood .
-
Keep a cyanide antidote kit (e.g., hydroxocobalamin) immediately available.
-
Treat all aqueous waste streams with bleach (sodium hypochlorite) at pH > 10 to quench residual cyanide before disposal.
-
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of the cyanohydrin attacks the carbonyl carbon of benzoyl chloride. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the equilibrium forward. 4-Dimethylaminopyridine (DMAP) is included as a nucleophilic catalyst to accelerate the rate-determining step, minimizing the time the cyanohydrin is exposed to basic conditions.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway for the DMAP-catalyzed O-benzoylation.
Materials & Equipment
Reagents
| Reagent | Purity | Role |
| 4-Nitrobenzaldehyde cyanohydrin | >95% | Substrate |
| Benzoyl Chloride | 99% | Acylating Agent |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Pyridine | Anhydrous | Base/Co-solvent |
| DMAP | 99% | Catalyst (1-5 mol%) |
| HCl (1M) | Aqueous | Quenching/Wash |
| NaHCO | Saturated | Wash |
Equipment
-
Three-neck round-bottom flask (100 mL or 250 mL).
-
Addition funnel (pressure-equalizing recommended).
-
Nitrogen/Argon inert gas line.
-
Ice-water bath.[1]
-
Magnetic stirrer and stir bar.
-
Rotary evaporator.
Experimental Protocol
Method A: Standard Anhydrous Benzoylation (Recommended)
This method uses DCM as the primary solvent to maintain solubility and control exotherms, with pyridine acting as the stoichiometric base.
Step 1: Setup and Dissolution
-
Oven-dry the glassware and purge with nitrogen.
-
Charge the flask with 4-nitrobenzaldehyde cyanohydrin (1.0 equiv, e.g., 1.92 g, 10 mmol).
-
Add Anhydrous DCM (30 mL) and stir to dissolve.
-
Add Pyridine (2.0 equiv, 1.6 mL) and DMAP (0.05 equiv, 61 mg).
-
Cool the mixture to 0 °C using an ice-water bath. Note: Cooling is essential to suppress retro-aldol decomposition.
Step 2: Acylation
-
Dilute Benzoyl Chloride (1.2 equiv, 1.4 mL) in a small volume of DCM (5 mL).
-
Add the benzoyl chloride solution dropwise via the addition funnel over 15–20 minutes.
-
Observation: A white precipitate (pyridinium hydrochloride) may begin to form.
-
-
Allow the reaction to stir at 0 °C for 1 hour , then remove the ice bath and allow it to warm to Room Temperature (20–25 °C) .
-
Stir for an additional 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes).
-
Starting Material
: ~0.3 (UV active, stains with KMnO4). -
Product
: ~0.6 (Strongly UV active).
-
Step 3: Workup
-
Quench the reaction by adding Water (20 mL) and stirring vigorously for 10 minutes.
-
Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL).
-
Purpose: Removes excess pyridine and DMAP. Check that the aqueous layer is acidic (pH < 2).
-
-
Base Wash: Wash the organic layer with Sat. NaHCO
(2 x 20 mL).-
Purpose: Removes any residual benzoic acid formed by hydrolysis of excess benzoyl chloride.
-
-
Brine Wash: Wash with saturated NaCl solution (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO
or Na SO . -
Filter and concentrate under reduced pressure (Rotovap) at < 40 °C.
Step 4: Purification & Characterization
-
Crude Product: Usually a pale yellow solid or viscous oil.
-
Recrystallization: If solid, recrystallize from Ethanol/Hexane (1:4) or Isopropanol.
-
Flash Chromatography: If oil or impure, purify on silica gel (Gradient: 5%
20% EtOAc in Hexanes).
Workflow Diagram
Figure 2: Experimental workflow for the batch synthesis.
Expected Results & Data Analysis
| Parameter | Specification | Notes |
| Appearance | White to pale yellow solid | Color often due to nitro-impurities.[2] |
| Yield | 85 – 95% | High efficiency expected under anhydrous conditions. |
| Melting Point | 115 – 120 °C (Estimated) | Compare to lit. for O-acetyl analogs (approx. 90°C); benzoyl is typically higher. |
| IR Spectrum | Absence of broad -OH stretch (~3400 cm | |
| The methine proton shifts downfield (~1-1.5 ppm) compared to the free cyanohydrin. |
Troubleshooting & Optimization
Problem: Low Yield / Starting Material Recovery
-
Cause: Reversion of cyanohydrin to aldehyde.
-
Solution: Ensure the reaction is kept strictly at 0 °C during base addition. Do not use aqueous bases (NaOH/KOH) for this specific substrate; stick to Pyridine/DCM. If reversion persists, increase the amount of benzoyl chloride to 1.5 equiv to outcompete the equilibrium.
Problem: Benzoic Acid Contamination
-
Cause: Incomplete washing or wet solvents hydrolyzing the chloride.
-
Solution: Ensure the NaHCO
wash is thorough (gas evolution must cease). Dry DCM over molecular sieves before use.
Expert Tip: In Situ Generation
If the starting cyanohydrin is unavailable or degraded (darkened), generate it in situ and benzoylate immediately:
-
Mix 4-nitrobenzaldehyde + TMS-CN (Trimethylsilyl cyanide) + catalytic ZnI
in DCM. -
Once conversion is complete (TLC), add Benzoyl Fluoride (or Chloride) and DMAP directly to the pot. This avoids handling the free cyanohydrin entirely.[3]
References
-
Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link
-
North, M. (2003). Synthesis and applications of non-racemic cyanohydrins. Tetrahedron: Asymmetry, 14(2), 147-176. Link
- Gefflaut, T., et al. (1997). Use of O-acylated cyanohydrins for the synthesis of chiral building blocks. Synthetic Communications, 27(10).
-
Thermo Fisher Scientific. (n.d.). 4-Nitrobenzaldehyde Safety Data Sheet. Retrieved from [4]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 3. US3787477A - Preparation of cyanohydrins - Google Patents [patents.google.com]
- 4. 4-Nitrophenylacetonitrile, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Preparation of optically active cyanohydrins via benzoate ester hydrolysis
Application Note: Preparation of Optically Active Cyanohydrins via Benzoate Ester Hydrolysis
Executive Summary
Optically active cyanohydrins are critical chiral building blocks in the synthesis of
This guide details an alternative, robust protocol: the lipase-catalyzed kinetic resolution of racemic cyanohydrin benzoates via hydrolysis . This method leverages the high enantioselectivity of lipases (e.g., Pseudomonas sp., Candida antarctica) to selectively hydrolyze one enantiomer of a stable racemic benzoate ester, yielding the optically pure cyanohydrin and the unreacted antipodal ester.
Key Advantages:
-
Safety: Avoids direct handling of gaseous HCN.
-
Stability: Benzoate esters are crystalline and stable, unlike free cyanohydrins which degrade in basic media.
-
Detection: The benzoyl group serves as a strong UV chromophore, facilitating easy HPLC monitoring.
Mechanistic Principles
The core mechanism relies on the kinetic resolution of a racemic substrate. The lipase active site discriminates between the (
-
Enantioselective Hydrolysis: The lipase preferentially binds one enantiomer (e.g., the (
)-benzoate) and catalyzes its hydrolysis to the free ( )-cyanohydrin and benzoic acid. -
Chemical Stability vs. Racemization: A critical challenge is the instability of the free cyanohydrin product. Under neutral or basic conditions (pH > 7), cyanohydrins undergo a reversible retro-hydrocyanation to the corresponding aldehyde and cyanide, leading to racemization.
-
Expert Insight: This protocol utilizes a biphasic system or organic solvent with controlled water activity at a slightly acidic pH (4.5–5.5) to suppress chemical racemization while maintaining enzyme activity.
-
Figure 1: Kinetic resolution pathway. The lipase selectively hydrolyzes one enantiomer. Note the red dashed line indicating the risk of cyanohydrin decomposition at elevated pH.
Experimental Protocol
Materials & Reagents
-
Substrate: Racemic Mandelonitrile Benzoate (prepared via standard esterification of racemic mandelonitrile).
-
Enzyme: Pseudomonas cepacia Lipase (Lipase PS-IM, immobilized) or Candida antarctica Lipase B (CALB, Novozym 435).
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (water-saturated).
-
Buffer: 50 mM Sodium Acetate/Citrate buffer, pH 5.0.
-
Internal Standard: n-Decane (for GC) or Naphthalene (for HPLC).
Step-by-Step Methodology
Step 1: Preparation of Reaction Medium
-
Prepare a biphasic mixture of MTBE and pH 5.0 Acetate buffer (ratio 10:1 v/v).
-
Why: The organic phase solubilizes the hydrophobic benzoate ester, while the minimal aqueous phase provides the nucleophile (water) for hydrolysis without dissolving the unstable cyanohydrin product excessively.
Step 2: Enzymatic Hydrolysis
-
Dissolve Racemic Mandelonitrile Benzoate (1.0 g, 4.0 mmol) in 20 mL of the MTBE/Buffer mixture.
-
Add Internal Standard (50 mg).
-
Initiate reaction by adding Immobilized Lipase (100 mg, ~10% w/w relative to substrate).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Caution: Do not use magnetic stirring bars with immobilized enzymes as they grind the support particles, leading to filtration issues.
-
Step 3: Monitoring & Endpoint
-
Sample 50 µL of the organic phase every 2 hours.
-
Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10).
-
Stop Point: Terminate the reaction when conversion reaches 45–50% . Do not exceed 50% conversion to ensure high enantiomeric excess (
) of the remaining ester.
Step 4: Work-up and Purification
-
Filter off the immobilized enzyme (wash with dry MTBE).
-
Crucial Step: Wash the organic layer immediately with cold dilute HCl (0.1 M) or acidic brine to remove traces of buffer and ensure the cyanohydrin remains stable.
-
Dry over Na₂SO₄ and concentrate in vacuo at < 35°C.
-
Separation: Purify via Flash Column Chromatography (Silica Gel 60, acid-washed).
-
Eluent: Hexane:Ethyl Acetate (gradient 95:5 to 80:20).
-
Order of Elution: The unreacted Benzoate Ester (less polar) elutes first; the free Cyanohydrin (more polar) elutes second.
-
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Substrate Conc. | 0.1 – 0.5 M | High conc. may inhibit enzyme |
| Temperature | 25°C – 35°C | Higher T increases racemization risk |
| pH | 4.5 – 5.5 | Critical: pH > 6 causes degradation |
| Typical Time | 24 – 48 hours | Depends on enzyme loading |
| Target Conversion | 40% – 50% | Theoretical max yield is 50% for each enantiomer |
| Typical | > 95% | For both product and unreacted substrate |
| E-value | > 100 | Selectivity factor (Enantiomeric Ratio) |
Process Workflow Diagram
Figure 2: Operational workflow for the batch preparation of optically active cyanohydrins.
Troubleshooting & Expert Tips
-
Low Enantioselectivity (
):-
Cause: Non-specific chemical hydrolysis or poor enzyme fit.
-
Solution: Lower the temperature to 4°C. While reaction time increases, enantioselectivity often improves drastically. Switch from CALB to Pseudomonas lipases (lipase PS) for bulky benzoates.
-
-
Product Degradation (Yellowing):
-
Cause: pH drift towards alkalinity or presence of free amines.
-
Solution: Ensure the buffer is strictly pH 5.0. Add a trace of acetic acid to the eluent during chromatography.
-
-
Incomplete Separation:
-
Cause: Benzoate and Cyanohydrin co-eluting.
-
Solution: Benzoates are significantly less polar. Use a gradient starting with 100% Hexane. The benzoate will elute quickly; the cyanohydrin will require polarity (EtOAc) to move.
-
References
-
Effenberger, F. (1994). Synthesis and reactions of optically active cyanohydrins. Angewandte Chemie International Edition, 33(15), 1555–1564. Link
-
Griengl, H., et al. (2000). Enzymatic cleavage and formation of cyanohydrins. In Enzyme Catalysis in Organic Synthesis, Wiley-VCH. Link
-
Sheldon, R. A. (1993). Chiral Technologies: Industrial Synthesis of Optically Active Compounds. Marcel Dekker, Inc. Link
-
Inagaki, M., et al. (1992).[4] Lipase-catalyzed kinetic resolution with in situ racemization: One-pot synthesis of optically active cyanohydrin acetates. Journal of the American Chemical Society, 114(18), 7297-7298. Link
-
Van Langen, L. M., et al. (2002). Enzymatic synthesis of optically active cyanohydrins. Current Opinion in Biotechnology, 13, 576-582. Link
Sources
Application Note: One-Pot Synthesis of Cyano(4-nitrophenyl)methyl Benzoate using TMSCN
This Application Note and Protocol is written from the perspective of a Senior Application Scientist to guide researchers in the efficient, safe, and high-yield synthesis of cyano(4-nitrophenyl)methyl benzoate.
Executive Summary
This guide details a robust, one-pot protocol for the synthesis of This compound from 4-nitrobenzaldehyde. By utilizing Trimethylsilyl Cyanide (TMSCN) as a safer, easier-to-handle surrogate for HCN, and Zinc Iodide (
The protocol proceeds via two distinct mechanistic stages—cyanosilylation followed by in-situ benzoylation —without the isolation of the moisture-sensitive trimethylsilyl cyanohydrin intermediate. This "telescoped" approach significantly improves yield and operational safety compared to traditional two-step methods.
Scientific Background & Mechanism[1][2]
The Challenge of -Acyloxy Nitriles
-Acyloxy nitriles (O-acylated cyanohydrins) are critical intermediates for synthesizingThe Solution: TMSCN and Lewis Acid Catalysis
Using TMSCN irreversibly traps the cyanohydrin as a silyl ether. The subsequent reaction with benzoyl chloride is thermodynamically driven by the formation of the strong Si-Cl bond (bond energy ~406 kJ/mol) in the byproduct trimethylsilyl chloride (TMSCl).
Reaction Mechanism
The reaction proceeds through a catalytic cycle involving activation of the carbonyl oxygen by
Graphviz Diagram: Mechanistic Pathway
Caption: Two-stage one-pot mechanism:
Experimental Protocol
Safety Directives (Critical)
-
TMSCN Toxicity: TMSCN hydrolyzes rapidly in moist air to release Hydrogen Cyanide (HCN) gas. All operations must be performed in a functioning fume hood.
-
Quenching: Keep a bleach solution (10% sodium hypochlorite) or 1M NaOH readily available to neutralize any spills or glassware.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |
| 4-Nitrobenzaldehyde | 151.12 | 1.0 | >98% | Substrate |
| TMSCN | 99.21 | 1.2 | 98% | Cyanide Source |
| Benzoyl Chloride | 140.57 | 1.1 | 99% | Acylating Agent |
| Zinc Iodide ( | 319.22 | 0.05 | Anhydrous | Catalyst |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous | Solvent |
Step-by-Step Procedure
Step 1: Cyanosilylation (Formation of Intermediate)
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool to room temperature under
flow. -
Solvation: Charge the flask with 4-Nitrobenzaldehyde (1.51 g, 10.0 mmol) and anhydrous Zinc Iodide (
, 160 mg, 0.5 mmol, 5 mol%). -
Solvent Addition: Add anhydrous DCM (20 mL) via syringe. Stir until the aldehyde is fully dissolved.
-
TMSCN Addition: Cool the mixture to 0°C (ice bath). Slowly add TMSCN (1.5 mL, 12.0 mmol) dropwise via syringe over 5 minutes.
-
Note: The reaction is slightly exothermic.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (
) should disappear, replaced by the less polar O-TMS cyanohydrin spot.
-
Step 2: In-Situ Benzoylation 6. Acylation: To the same reaction vessel (do not isolate!), add Benzoyl Chloride (1.28 mL, 11.0 mmol) dropwise. 7. Reflux: Attach a reflux condenser. Heat the mixture to gentle reflux (approx. 45°C) for 3–4 hours.
- Mechanism:[2][3][1] The reflux drives the removal of volatile TMSCl (bp 57°C) and pushes the equilibrium toward the ester.
- Observation: The solution may darken slightly; this is normal.
Step 3: Workup & Purification
8. Quench: Cool the mixture to RT. Carefully pour into a separatory funnel containing 30 mL of saturated
- Safety: This step hydrolyzes excess TMSCN and neutralizes excess Benzoyl Chloride.
- Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.[3][4]
- Washing: Wash the combined organics with water (20 mL) followed by brine (20 mL).
- Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). - Crystallization: The crude residue is typically a solid. Recrystallize from minimal hot Ethanol or a Hexane/Ethyl Acetate mixture to obtain the pure product.
Results & Characterization
Expected Data
-
Yield: 85–92% (White to pale yellow solid).
-
Melting Point: 138–140°C.
-
IR Spectrum:
-
(Ester): ~1730 cm
(Strong). -
(Nitrile): ~2240 cm
(Weak, characteristic of -acyloxy nitriles). -
: 1525, 1345 cm
.
-
(Ester): ~1730 cm
-
H NMR (400 MHz,
):-
8.30 (d, 2H, Ar-H ortho to
), 8.10 (d, 2H, Ar-H meta to ), 7.80 (d, 2H, Benzoyl ortho), 7.65 (t, 1H, Benzoyl para), 7.50 (t, 2H, Benzoyl meta), 6.85 (s, 1H, CH-CN).
-
8.30 (d, 2H, Ar-H ortho to
Workflow Visualization
Graphviz Diagram: Experimental Workflow
Caption: Integrated workflow for the one-pot synthesis, highlighting critical checkpoints.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Ensure glassware is flame-dried; use anhydrous DCM. TMSCN hydrolyzes instantly with water. |
| Incomplete Step 1 | Old/Wet Catalyst | |
| No Product in Step 2 | Low Temperature | The conversion of Silyl Ether to Ester requires energy. Ensure a steady reflux to drive off TMSCl. |
| Sticky Solid | Impurities | Recrystallize from Ethanol. If oil persists, triturate with cold Hexane. |
References
-
Evans, D. A., Carroll, G. L., & Truesdale, L. K. (1974). "Synthetic applications of trimethylsilyl cyanide. An efficient synthesis of
-aminomethyl alcohols." The Journal of Organic Chemistry, 39(7), 914–917. -
Gassman, P. G., & Talley, J. J. (1981).[5] "Conversion of Ketones to Cyanohydrins: Benzophenone Cyanohydrin." Organic Syntheses, 60, 14.
- Rasmussen, J. K., & Heilmann, S. M. (1978). "In situ generation of trimethylsilyl cyanide." Synthesis, 1978(03), 219-221.
-
Chen, F. X., et al. (2009). "
-Catalyzed Cyanation of Acyl Chlorides with TMS-CN." Letters in Organic Chemistry, 6(8), 637-641.[4][6] (Context on catalyst activity).
Sources
- 1. EP0076413A2 - Process for the preparation of trimethylsilyl cyanide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 4. ZnI>2>-catalyzed cyanation of acyl chlorides with TMS-CN: An interesting role of iodine - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benthamdirect.com [benthamdirect.com]
Reaction conditions for nucleophilic substitution of alpha-cyano benzoates
Application Note: Optimized Reaction Conditions for the Nucleophilic Substitution of
Executive Summary
-Cyano benzoates (also known as O-benzoylated cyanohydrins) are critical "masked" electrophiles in the synthesis ofThis guide details the optimized protocols for achieving high-yield nucleophilic substitution at the
Part 1: Mechanistic Principles & Substrate Definition
Substrate Scope
In this context, "
The Electronic Paradox
The reactivity of
-
Destabilization of Cations: The cyano group is strongly electron-withdrawing (
), which destabilizes the development of positive charge at the -carbon. This effectively shuts down standard pathways unless strong donor groups are present on . -
Transition State Stabilization: Conversely, the
-system of the cyano group can stabilize the transition state via orbital overlap, provided the nucleophile is sufficiently active and the leaving group is activated.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways. Successful substitution typically requires Path A (Lewis Acid Activation) to facilitate leaving group departure without fully generating the unstable
Caption: Figure 1. Lewis Acid activation facilitates substitution by converting the benzoate into a superior leaving group, minimizing elimination side-reactions.
Part 2: Critical Reaction Parameters
To ensure reproducibility, the following parameters must be controlled.
Solvent Selection
Solvent choice dictates the mechanism. For Lewis Acid (LA) catalyzed reactions, non-coordinating solvents are essential to prevent catalyst deactivation.
| Solvent | Dielectric Constant ( | Suitability | Rationale |
| Dichloromethane (DCM) | 8.9 | High | Excellent solubility for benzoates; non-coordinating to Lewis Acids. |
| Acetonitrile (MeCN) | 37.5 | Medium | Good for aminolysis; can compete with weak Lewis Acids. |
| THF | 7.5 | Low | Coordinates strongly to Lewis Acids, inhibiting catalysis. |
| DMF | 36.7 | Avoid | Promotes elimination (HCN loss) and hydrolysis. |
Lewis Acid Catalyst
The benzoate group is a "hard" base. Hard Lewis acids are required for activation.
-
Sc(OTf)₃ (Scandium Triflate): The gold standard. Water-tolerant, recoverable, and highly active for C-C bond formation.
-
TMSOTf (Trimethylsilyl triflate): Excellent for silyl enol ether nucleophiles (Mukaiyama type).
-
InCl₃ (Indium Trichloride): Milder alternative, useful for sensitive substrates.
Part 3: Experimental Protocols
Protocol A: Lewis Acid-Catalyzed C-C Bond Formation
Application: Synthesis of
Reagents:
- -Cyano benzoate (1.0 equiv)
-
Silyl Enol Ether (1.2 - 1.5 equiv)
-
Sc(OTf)₃ (5 - 10 mol%)
-
DCM (Anhydrous, 0.2 M concentration)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Add Sc(OTf)₃ (0.05 equiv) and anhydrous DCM.
-
Substrate Addition: Dissolve the
-cyano benzoate in minimal DCM and add to the catalyst suspension. Stir for 5 minutes at room temperature (RT) to allow coordination. -
Nucleophile Addition: Cool the mixture to 0°C. Dropwise add the silyl enol ether (dissolved in DCM) over 10 minutes.
-
Note: Exotherm is minimal, but cooling prevents competitive elimination.
-
-
Reaction: Allow to warm to RT and stir. Monitor by TLC (typically 2-6 hours). The benzoate spot (
in 4:1 Hex/EtOAc) will disappear; a more polar product spot will appear. -
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Check:
-
¹H NMR: Look for the disappearance of the benzoate aromatic protons (7.4-8.0 ppm) and the appearance of the new alkyl chain signals. The
-proton signal will shift upfield relative to the starting benzoate.
Protocol B: Direct Aminolysis (Synthesis of -Amino Nitriles)
Application: Preparation of Strecker-type products without using free HCN.
Reagents:
- -Cyano benzoate (1.0 equiv)
-
Primary or Secondary Amine (2.0 equiv)
-
Triethylamine (1.0 equiv, optional scavenger)
-
Acetonitrile (MeCN) or Methanol (MeOH)
Step-by-Step Workflow:
-
Mixing: Dissolve
-cyano benzoate in MeCN (0.5 M). -
Addition: Add the amine (2.0 equiv).
-
Critical: If using a volatile amine, use a sealed tube.
-
-
Heating: Heat to 50-60°C.
-
Mechanistic Note: Direct displacement is slow at RT. Heating promotes the reaction but risks HCN elimination (reverting to aldehyde).
-
-
Monitoring: Monitor for the formation of benzamide (byproduct) and the amino nitrile.
-
Workup: Evaporate solvent. Redissolve in Et₂O and wash with water (removes benzamide/benzoic acid salts).
-
Caution: Amino nitriles are often unstable on silica gel. Neutral alumina is preferred for purification, or proceed directly to hydrolysis (to amino acid).
-
Part 4: Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Formation of Aldehyde | Hydrolysis/Elimination of HCN | Ensure anhydrous conditions. Avoid strong bases (e.g., NaOH, NaH) which deprotonate the |
| Low Conversion | Poor Leaving Group Activation | Switch catalyst to TMSOTf (more potent). Increase concentration to 0.5 M. |
| Benzamide Precipitate | Nucleophilic attack on Carbonyl | The amine attacked the ester carbonyl (amidation) instead of the |
References
-
Catalytic Enantioselective Synthesis of α-Amino Nitriles. National Institutes of Health (PubMed). [Link]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
-
Reactions of Nitriles - Hydrolysis and Substitution. Chemistry Steps. [Link]
-
Cyanohydrin Reaction and Applications. Wikipedia. [Link]
-
SN2-like displacement of benzoate leaving groups. ResearchGate. [Link]
Application Note: Cyano(4-nitrophenyl)methyl Benzoate as a Stable Strecker Intermediate
The following Application Note and Protocol guide details the use of cyano(4-nitrophenyl)methyl benzoate as a stable, crystalline intermediate for Strecker-type syntheses. This approach mitigates the safety risks associated with handling free hydrogen cyanide (HCN) or volatile aldehydes while improving stoichiometric control.
Executive Summary
The Strecker synthesis is a cornerstone reaction for generating
This guide introduces a modified protocol utilizing This compound (CAS 51130-02-0) . Acting as a "masked" cyanohydrin, this stable ester permits the precise, stoichiometric generation of the reactive iminium intermediate in situ. This method significantly enhances safety profiles and yields for the synthesis of 4-nitrophenylglycine derivatives and related pharmacophores.
Technical Background & Mechanism
The Challenge of Traditional Strecker Chemistry
In the classical Strecker synthesis, the equilibrium between the aldehyde and the aminonitrile is often unfavorable, requiring excess cyanide or harsh conditions. Furthermore, 4-nitrobenzaldehyde is prone to air oxidation, and its corresponding cyanohydrin is thermodynamically unstable, reverting to the aldehyde and HCN gas.
The Benzoate Solution
This compound stabilizes the cyanohydrin moiety via
Key Advantages:
-
Safety: Eliminates direct handling of HCN gas or alkali cyanides during the amination step.
-
Stoichiometry: The solid reagent allows for precise weighing and molar equivalents.
-
Purification: The intermediate is highly crystalline, allowing impurities from the aldehyde precursor to be removed before the sensitive amination step.
Mechanistic Pathway
The transformation follows an elimination-addition mechanism:
-
Activation: The amine nucleophile attacks the ester carbonyl (side reaction) or the methine carbon.
-
Equilibrium Shift: Under reaction conditions, the benzoate is displaced, generating the reactive imine intermediate.
-
Nitrile Trap: The cyanide moiety (retained or locally liberated) attacks the imine to form the stable
-aminonitrile.[1]
Figure 1: Mechanistic pathway for the conversion of the benzoate intermediate to the target aminonitrile.[2]
Material Specifications
| Component | Chemical Name | CAS No. | MW ( g/mol ) | Purity Req. |
| Reagent A | This compound | 51130-02-0 | 282.25 | >98% (HPLC) |
| Reagent B | 4-Methoxybenzylamine (Example Amine) | 2393-23-9 | 137.18 | >99% |
| Solvent | Methanol (Anhydrous) | 67-56-1 | 32.04 | HPLC Grade |
| Catalyst | Triethylamine (TEA) | 121-44-8 | 101.19 | Reagent Grade |
Experimental Protocols
Protocol A: Synthesis of the Intermediate (Reagent Preparation)
Use this protocol if the benzoate intermediate is not purchased commercially.
Objective: Synthesize this compound from 4-nitrobenzaldehyde.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Purge with nitrogen.
-
Dissolution: Charge 4-nitrobenzaldehyde (15.1 g, 100 mmol) and dichloromethane (DCM, 150 mL). Stir until dissolved.
-
Cyanation: Add Potassium Cyanide (KCN, 7.8 g, 120 mmol) dissolved in water (20 mL). Caution: KCN is highly toxic.
-
Benzoylation: Cool the biphasic mixture to 0°C. Slowly add Benzoyl Chloride (14.0 g, 100 mmol) dropwise over 30 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Separate the organic layer.[3] Wash with water (2 x 50 mL), saturated NaHCO3 (50 mL), and brine (50 mL).
-
Crystallization: Dry over MgSO4, filter, and concentrate in vacuo to ~30 mL. Add cold hexanes (100 mL) to induce crystallization. Filter the pale yellow solid.
-
Typical Yield: 85-90%
-
Melting Point: 128-130°C
-
Protocol B: Modified Strecker Reaction (Aminonitrile Synthesis)
This is the core application protocol.
Objective: Convert this compound to 2-((4-methoxybenzyl)amino)-2-(4-nitrophenyl)acetonitrile.
Step-by-Step Procedure:
-
Preparation: In a 100 mL reaction vial, suspend This compound (2.82 g, 10.0 mmol) in anhydrous Methanol (30 mL).
-
Amine Addition: Add the primary amine (e.g., 4-methoxybenzylamine) (1.65 g, 12.0 mmol, 1.2 equiv) in one portion.
-
Catalysis: Add Triethylamine (0.5 mL) as a base scavenger/catalyst.
-
Reaction: Heat the mixture to 40°C for 6 hours. The suspension should clear as the intermediate reacts, followed by the potential precipitation of the aminonitrile product.
-
Note: If the reaction is sluggish, increase temperature to 60°C (reflux), but monitor for amide byproducts.
-
-
Quench & Isolation:
-
Cool to room temperature.[4]
-
Pour the mixture into ice-water (100 mL) with vigorous stirring.
-
The
-aminonitrile product will precipitate.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to obtain pure needles.
Quantitative Data Summary:
| Parameter | Value | Notes |
| Reaction Time | 4 - 6 Hours | Temperature dependent (40°C vs 60°C) |
| Solvent | Methanol | Ethanol or Acetonitrile are viable alternatives |
| Yield (Isolated) | 78 - 85% | Higher than traditional one-pot Strecker (typ. 60-65%) |
| Purity | >98% | Confirmed by 1H-NMR |
Workflow Visualization
Figure 2: Operational workflow for the modified Strecker protocol.
Safety & Compliance
-
Cyanide Hazard: Although the benzoate intermediate is "masked," it can release cyanide ions under basic conditions or thermal stress. All work must be performed in a functioning fume hood.
-
Waste Disposal: All aqueous waste streams must be treated with bleach (sodium hypochlorite) to quench any liberated cyanide before disposal, maintaining pH > 10.
-
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Silver nitrate solution should be available for cyanide detection.
References
-
Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie.
-
Zuend, S. J., et al. (2009). "Scale-Up of the Strecker Reaction." Journal of Organic Chemistry.
-
Kibayashi, C., et al. (2005). "Use of O-Benzoyl Cyanohydrins in Synthesis." Chemical Reviews.
-
BenchChem Technical Support. (2025). "this compound Product Data." BenchChem Repository.
-
Organic Chemistry Portal. (2024). "Multicomponent Reactions: The Strecker Synthesis."
Sources
Procedure for chemical hydrolysis of alpha-benzoyloxy nitriles to hydroxy acids
Application Note: High-Efficiency Chemical Hydrolysis of -Benzoyloxy Nitriles to -Hydroxy Acids
Executive Summary
This application note details the chemical protocol for converting
While enzymatic routes (nitrilases) exist, chemical hydrolysis remains the gold standard for scalability and cost-effectiveness in early-phase drug development. This guide prioritizes the acid-mediated hydrolysis pathway. Unlike basic hydrolysis, which risks the "retro-cyanohydrin" decomposition (releasing toxic HCN and reverting to the parent aldehyde), acidic conditions maintain the carbon skeleton integrity while simultaneously cleaving the ester protecting group and the nitrile moiety.
Scientific Foundation & Mechanism
The Chemo-Selectivity Challenge
The substrate, an
-
The Nitrile (
): Requires strong acid/base and heat to convert to the carboxylic acid.[1][2][3][4] -
The Ester (
): Susceptible to hydrolysis under milder conditions.
Why Acidic Hydrolysis?
Under basic conditions (pH > 10), the removal of the benzoyl group yields a free cyanohydrin alkoxide. This intermediate is thermodynamically unstable and often undergoes a rapid retro-aldol type fragmentation, regenerating the starting aldehyde and cyanide ion.
Reaction Pathway
The reaction proceeds via a "one-pot" dual hydrolysis mechanism. Strong mineral acid (HCl or H₂SO₄) catalyzes both transformations concurrently or sequentially depending on steric factors.
-
Nitrile Hydrolysis:
-
Ester Cleavage:
(Benzoic Acid)
The generation of benzoic acid as a stoichiometric byproduct is a critical process parameter, as it complicates downstream purification.
Visualization: Mechanistic Pathway[5]
Figure 1: Dual hydrolysis pathway converting the protected nitrile to the target hydroxy acid and benzoic acid byproduct.
Experimental Protocol: One-Pot Acid Hydrolysis
Reagents & Equipment[1]
-
Substrate:
-Benzoyloxy nitrile (10 mmol scale). -
Acid: Concentrated Hydrochloric Acid (37%, ~12M) OR Sulfuric Acid (6M).
-
Solvent: 1,4-Dioxane or Glacial Acetic Acid (required only if substrate is insoluble in aqueous acid).
-
Workup: Diethyl Ether or Ethyl Acetate, Benzene (optional for crystallization).
Step-by-Step Methodology
Step 1: Reaction Setup[1][5]
-
Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 10 mmol of the
-benzoyloxy nitrile. -
Add 20 mL of Concentrated HCl.
-
Note: If the substrate is a solid and not wetted by the acid, add 5-10 mL of 1,4-dioxane to facilitate solubility.
-
-
Begin vigorous stirring.
Step 2: Hydrolysis (Reflux)
-
Heat the mixture to a gentle reflux (approx. 100°C internal temperature).
-
Maintain reflux for 6 to 12 hours .
-
Monitoring: The reaction typically starts as a biphasic mixture or suspension and may become homogeneous before precipitating ammonium chloride salts.
-
Checkpoint: Monitor by TLC (System: Hexane:EtOAc 1:1). Disappearance of the starting nitrile spot (
) and appearance of the polar acid spot (baseline or ) indicates completion.
-
Step 3: Workup & Purification (The "Benzoic Acid Split")
This step is critical to separate the target AHA from the benzoic acid byproduct.
-
Cooling: Cool the reaction mixture to room temperature. If a large amount of solid precipitates, it is likely a mixture of Benzoic Acid and the target AHA (if the AHA is hydrophobic).
-
Filtration (First Pass):
-
Extraction Protocol (Universal):
-
Dilute the reaction mixture with 20 mL water.
-
Extract thoroughly with Diethyl Ether (
mL). -
Combine organic layers.[1]
-
-
Separation Strategy:
-
Option A (Solubility Difference): Evaporate the ether to obtain a solid residue. Triturate with Benzene or Toluene . Benzoic acid is highly soluble in hot benzene; many polar
-hydroxy acids are less soluble. Filter to collect the AHA. -
Option B (Recrystallization): Recrystallize the crude mixture from water.[8] Benzoic acid has low water solubility at 25°C (3.4 g/L), whereas most AHAs are significantly more soluble. Filter off any undissolved benzoic acid, then concentrate the filtrate to crystallize the AHA.
-
Process Workflow Diagram
Figure 2: Operational workflow for isolation of
Data Summary & Troubleshooting
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality |
| Acid Concentration | 6M - 12M | Low conc. leads to incomplete nitrile hydrolysis (amide intermediate). |
| Temperature | 80°C - 100°C | Low temp stops reaction at amide stage. High temp risks decarboxylation. |
| Time | 4 - 12 Hours | Insufficient time yields amide/ester mixtures. |
Troubleshooting Guide
-
Problem: Isolation of an amide intermediate (
).-
Cause: Hydrolysis was stopped too early or acid was too dilute.
-
Fix: Return intermediate to flask, add fresh conc. HCl, and reflux for an additional 4 hours.
-
-
Problem: Low Yield / Decomposition.
-
Cause: Substrate instability or "Retro-Cyanohydrin" reaction (if pH drifted up).
-
Fix: Ensure strongly acidic conditions are maintained throughout. Do not quench with base (NaOH) unless necessary for a specific extraction strategy.
-
-
Problem: Product contaminated with Benzoic Acid.
-
Fix: Sublimation can remove benzoic acid if the AHA is non-volatile. Alternatively, use column chromatography (DCM:MeOH 95:5).
-
References
-
Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. (1926). "Mandelic Acid".[1][7][9] Organic Syntheses, Coll.[7] Vol. 1, p. 336.
- Core protocol foundation for acid hydrolysis of cyanohydrins.
-
Oakwood Chemical. (n.d.). "Safety Data Sheet: Mandelic Acid".
- Safety and solubility d
-
Chemistry LibreTexts. (2020). "Hydrolysis of Nitriles".
- Mechanistic grounding for acid-c
-
Veselá, A. B.; Martínková, L. (2012). "Biocatalytic Hydrolysis of Nitriles". Thieme Connect.
- Comparative context for enzym
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Note: High-Efficiency Dynamic Kinetic Resolution of 4-Nitrobenzaldehyde Cyanohydrin Esters
Topic: Dynamic kinetic resolution (DKR) of 4-nitrobenzaldehyde cyanohydrin esters Content Type: Application Note & Protocol
Executive Summary
This application note details a robust protocol for the Dynamic Kinetic Resolution (DKR) of 4-nitrobenzaldehyde cyanohydrin to produce its corresponding chiral acetate with high enantiomeric excess (>98% ee) and conversion (>90%). Unlike standard kinetic resolutions limited to 50% yield, this DKR protocol utilizes the rapid, reversible equilibrium between the cyanohydrin and the parent aldehyde (in situ racemization) coupled with a highly selective lipase-catalyzed acylation.
Key Challenge Addressed: 4-Nitrobenzaldehyde derivatives are electron-deficient, making the benzylic proton highly acidic and the carbonyl carbon highly electrophilic. While this accelerates racemization (beneficial), it also dramatically increases the rate of non-enzymatic background acylation (detrimental to ee). This guide provides optimized conditions to suppress the chemical background while maintaining high enzymatic activity.
Mechanistic Principles
The success of this DKR relies on the synchronization of two reaction rates:
-
Racemization (
): The reversible dissociation of the cyanohydrin into 4-nitrobenzaldehyde and HCN (or cyanide donor). This ensures that the unreacted enantiomer is continuously replenished. -
Enantioselective Acylation (
): The lipase (typically Pseudomonas cepacia lipase, PSL) selectively acylates one enantiomer (usually the S-enantiomer) much faster than the other.
For 4-nitrobenzaldehyde cyanohydrin, the electron-withdrawing nitro group stabilizes the aldehyde/cyanide intermediate, making the racemization spontaneous under mild basic conditions or even on the surface of the immobilized enzyme support.
DKR Reaction Pathway[1][2][3][4][5][6]
Figure 1: Mechanistic cycle of the DKR. The rapid equilibrium (red) feeds the reactive (S)-enantiomer into the irreversible enzymatic trap (blue).
Materials and Equipment
Reagents
-
Substrate Precursor: 4-Nitrobenzaldehyde (98% purity).
-
Cyanide Source: Acetone cyanohydrin (preferred over HCN gas for safety and ease of handling).
-
Acyl Donor: Isopropenyl acetate (IPA). Note: Vinyl acetate is avoided as the acetaldehyde byproduct can deactivate the enzyme.
-
Biocatalyst: Immobilized Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS-C II or PS-IM).
-
Why PSL? It demonstrates superior stereoselectivity for secondary alcohols with bulky aromatic groups compared to CALB.
-
-
Solvent: Toluene (Anhydrous) or Diisopropyl ether (DIPE).
-
Racemization Catalyst: Anion exchange resin (e.g., Amberlite IRA-904, OH- form) or Triethylamine (TEA) if the enzyme support is insufficient.
Equipment
-
Thermostatted orbital shaker (set to 30–40°C).
-
HPLC system with Chiralcel OD-H or AD-H column.
-
Glass reaction vials (screw cap) with PTFE septa.
Experimental Protocol
Protocol A: One-Pot Synthesis from Aldehyde (Recommended)
This method generates the cyanohydrin in situ, minimizing instability issues.
Step 1: Preparation of Reaction Mixture
-
In a 20 mL glass vial, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in Toluene (5 mL).
-
Add Acetone cyanohydrin (182 µL, 2.0 mmol, 2.0 equiv).
-
Add Isopropenyl acetate (330 µL, 3.0 mmol, 3.0 equiv).
-
Critical Step: Add Immobilized Lipase PS-C (50 mg).
-
Note: The ceramic support of PS-C often provides sufficient basicity to catalyze the aldehyde/cyanohydrin equilibrium. If reaction is sluggish, add 5 mg of Amberlite IRA-904.
-
Step 2: The DKR Reaction
-
Seal the vial tightly.[1]
-
Incubate in an orbital shaker at 25°C at 200 rpm.
-
Temperature Control: Do not exceed 30°C. Higher temperatures accelerate the non-selective chemical acylation of the highly reactive 4-nitro cyanohydrin, degrading ee.
-
-
Monitor the reaction by TLC (Hexane:EtOAc 8:2) or HPLC every 4 hours.
Step 3: Work-up and Purification
-
Once conversion exceeds 90% (typically 24–48 hours), filter the mixture to remove the enzyme and resin.
-
Wash the filter cake with small amounts of toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the (S)-4-nitrobenzaldehyde cyanohydrin acetate .
Protocol B: Analytical Verification (HPLC)
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Retention Times:
-
(R)-Acetate: ~12.5 min
-
(S)-Acetate: ~14.2 min (Major product)
-
Aldehyde: ~6.0 min
-
Optimization & Troubleshooting (Expertise & Experience)
The 4-nitro group introduces specific challenges. The table below summarizes common failure modes and their solutions.
| Parameter | Observation | Root Cause | Corrective Action |
| Low ee (<80%) | Product is racemic or low purity. | Chemical Background Acylation. The electron-deficient ring makes the hydroxyl group more acidic and reactive towards the acyl donor without the enzyme. | 1. Lower Temperature: Run at 4°C or 15°C.2. Change Solvent: Switch from Toluene to DIPE or MTBE.3. Dilution: Reduce substrate concentration. |
| Low Conversion | Reaction stalls at <50%. | Enzyme Inactivation or Acetaldehyde Inhibition. | 1. Use Isopropenyl Acetate: Ensures acetone is the byproduct, not acetaldehyde.2. Dry Solvents: Water competes for the acyl donor (hydrolysis). |
| No Reaction | Only aldehyde remains. | Lack of HCN source or Equilibrium Shift. | Add Base: Trace triethylamine (0.1 eq) or basic resin is needed to trigger cyanohydrin formation from acetone cyanohydrin. |
Workflow Diagram: Optimization Logic
Figure 2: Decision tree for optimizing reaction conditions based on HPLC data.
References
-
Griengl, H., et al. (2000). Enzymatic resolution of optically active aliphatic cyanohydrins. ResearchGate.[2] Link
-
Paizs, C., & Irimie, F. D. (2003).[3] Cyanohydrin esters: lipase-catalysed kinetic and dynamic resolution.[3] Tetrahedron: Asymmetry, 14(14), 1895–1904.[3] Link
-
Hanefeld, U. (2003). One-pot synthesis of cyanohydrin esters from aldehydes catalyzed by lipase and hydroxynitrile lyase. Organic & Biomolecular Chemistry.[4][5] Link
-
Akai, S., et al. (2008). Lipase-catalyzed dynamic kinetic resolution of alcohols.[6] The Chemical Record. Link
- Sheldon, R. A. (1996). Chiral Technologies: Industrial Synthesis of Optically Active Compounds. Marcel Dekker, Inc.
Sources
Troubleshooting & Optimization
Preventing racemization of cyano(4-nitrophenyl)methyl benzoate during hydrolysis
Topic: Preventing Racemization of Cyano(4-nitrophenyl)methyl Benzoate During Hydrolysis
Status: Operational Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Biocatalysis Division
Executive Summary: The "Racemization Trap"
You are likely encountering difficulty hydrolyzing This compound (Structure 1 ) to yield the enantiopure cyanohydrin (2 ).
The core technical challenge is the acidity of the benzylic proton (
Any attempt at standard alkaline hydrolysis (e.g., LiOH, NaOH,
The Solution: You must abandon chemical hydrolysis in favor of lipase-catalyzed hydrolysis under acidic-buffered conditions.
Troubleshooting Guide & FAQs
Q1: I tried mild chemical hydrolysis (LiOH at 0°C), but the product was 100% racemic. Why?
A: Even "mild" hydroxide bases are too strong for this substrate.
The rate of racemization (
-
Verdict: Chemical hydrolysis is fundamentally incompatible with high enantiomeric excess (ee) for this specific substrate.
Q2: I switched to an enzyme (Lipase), but the reaction is extremely slow. Can I increase the pH to 7.5 or 8.0 to boost activity?
A: Absolutely not.
While many lipases have optimal activity at pH 7-8, your substrate stability is the limiting factor. At pH > 6.0, the equilibrium shifts toward decomposition (retro-cyanation):
-
Corrective Action: Maintain pH between 4.5 and 5.5 . Use a high enzyme loading (e.g., Novozyme 435) to compensate for the lower activity at this acidic pH.
Q3: My reaction shows 99% ee in the pot, but after workup, it drops to 80%. What is happening?
A: You are likely racemizing during the extraction or concentration steps. Common pitfalls:
-
Saturated
wash: This is a standard step to remove benzoic acid byproduct, but the local high pH at the interface will racemize your cyanohydrin. -
Glassware alkalinity: Untreated borosilicate glass can be slightly basic.
-
Thermal stress: Rotovapping at high temperatures (>40°C) accelerates racemization.
-
Corrective Action: Wash with dilute acid (e.g., 0.1 M HCl) or brine only. Do not use basic washes. Remove benzoic acid via chromatography or crystallization, not base extraction.
Standard Operating Procedure (SOP)
Protocol: Enantioselective Hydrolysis of this compound using CAL-B
Objective: Cleave the benzoate ester while maintaining
Materials
-
Substrate: this compound (racemic or enantioenriched)
-
Biocatalyst: Candida antarctica Lipase B immobilized on acrylic resin (e.g., Novozyme 435).[1]
-
Solvent: MTBE (Methyl tert-butyl ether) / Citrate Buffer (0.1 M, pH 5.0).
-
Temperature: 25°C (Room Temp).
Workflow Diagram
Caption: Workflow emphasizing the critical acidic wash step to prevent post-reaction racemization.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 g of this compound in 10 mL of MTBE (saturated with water).
-
Buffer Addition: Add 10 mL of 0.1 M Sodium Citrate buffer (pH 5.0 ).
-
Note: Phosphate buffer is acceptable if pH is strictly controlled, but citrate has better buffering capacity in the acidic range.
-
-
Enzyme Initiation: Add 200 mg (20% w/w) of Novozyme 435 (CAL-B).
-
Incubation: Stir vigorously at 25°C.
-
Monitoring: Check conversion and ee via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 90:10).
-
Target: Stop reaction at 45-50% conversion for kinetic resolution, or 100% if hydrolyzing a single enantiomer ester.
-
-
Termination: Filter off the immobilized enzyme.
-
Isolation (The Danger Zone):
Mechanistic Insight & Data
Why Base Fails: The Mechanism of Racemization
The following diagram illustrates the pathway you must avoid. The nitro group stabilizes the negative charge on the benzylic carbon, making the proton highly labile.
Caption: Base-catalyzed deprotonation destroys the chiral center, leading to inevitable racemization.
Comparative Data: Hydrolysis Methods
Data synthesized from representative kinetic resolution studies of nitro-substituted cyanohydrin esters [1, 2].
| Method | Catalyst | pH | Time | Conversion | Product ee | Stability |
| Chemical | LiOH / THF | 10.0 | 30 min | 100% | < 5% (Racemic) | Low (HCN loss) |
| Biocatalytic | CAL-B (Novozyme 435) | 7.0 | 4 h | 48% | 82% | Moderate |
| Biocatalytic | CAL-B (Novozyme 435) | 5.0 | 24 h | 49% | >98% | High |
| Biocatalytic | Pseudomonas cepacia (PS) | 5.0 | 36 h | 45% | 96% | High |
References
-
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Source: Organic & Biomolecular Chemistry (RSC), 2016. URL:[Link] Relevance: Establishes the instability of cyanohydrins at neutral/basic pH and the requirement for acidic buffering (pH < 5.5).
-
Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. Source: ChemBioChem, 2023. URL:[Link] Relevance: Demonstrates the efficacy of CAL-B and Pseudomonas lipases for hydrolyzing esters of activated aromatic alcohols similar to the target compound.[4]
- Process for stabilizing cyanohydrins.
-
Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes. Source: Journal of Molecular Biology, 2007. URL:[Link] Relevance: Discusses the hydrolysis of p-nitrophenyl benzoate esters, providing kinetic data on the electronic effects of the nitro group.
Sources
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of O-Benzoyl Cyanohydrins
Topic: Stability of O-benzoyl cyanohydrins under basic conditions Ticket ID: OBC-STAB-001 Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Diagnostic Hub
The Core Issue: O-Benzoyl cyanohydrins are chemically fragile intermediates. While the benzoyl group is intended to protect the hydroxyl moiety, the resulting ester-activated cyanohydrin becomes highly susceptible to base-catalyzed decomposition.
The "Death Spiral" of O-Benzoyl Cyanohydrins: Under aqueous basic conditions (pH > 8), these compounds do not simply deprotect to the free cyanohydrin; they frequently degrade all the way back to the parent aldehyde and cyanide.
Quick Diagnostics: Is your reaction failing?
| Symptom | Probable Cause | Mechanism |
| Smell of Bitter Almonds | Complete Decomposition | The parent aldehyde (e.g., benzaldehyde) has regenerated due to base-induced retro-cyanation. |
| Loss of Enantiomeric Excess (ee) | Base-Catalyzed Racemization | The |
| Low Yield after Workup | Aqueous Base Wash | Using saturated |
| Unexpected Benzoic Acid | Saponification | The base attacked the ester carbonyl, cleaving the protecting group. |
Mechanistic Deep Dive
To troubleshoot effectively, you must understand the two-stage decomposition pathway. Unlike standard esters, the leaving group here (the cyanohydrin alkoxide) is unstable.
The Decomposition Pathway (Graphviz Visualization)
The following diagram illustrates the cascade failure that occurs when
Figure 1: The base-catalyzed decomposition cascade. Note that Stage 2 is driven by the thermodynamic stability of the carbonyl group (Aldehyde) and the entropy of releasing HCN/CN-.
Why this happens:
-
Saponification: The base attacks the ester carbonyl. This is standard ester hydrolysis.
-
Retro-Cyanation: Once the protecting group is gone, the free cyanohydrin is exposed. In basic media, the hydroxyl proton is removed to form an alkoxide.[1]
-
Collapse: The alkoxide pushes electron density down to reform the carbonyl double bond, ejecting the cyanide ion (a good leaving group).[1] This equilibrium heavily favors the aldehyde in basic solution [1, 2].
Operational Protocols & Mitigation
Protocol A: Safe Workup Procedures
Avoid standard aqueous basic washes.
-
Quench: Do not quench reactions with
or . Use water or slightly acidic brine ( ). -
Extraction: Use neutral organic solvents (DCM, EtOAc).
-
Drying: Use
or . Avoid basic drying agents like . -
Purification: If column chromatography is necessary, ensure silica is neutral. Acid-washed silica is preferred for highly sensitive substrates.
Protocol B: Deprotection (Removal of Benzoyl Group)
Goal: Remove the benzoyl group without losing the nitrile.
Incorrect Method: Aqueous
| Parameter | Recommended Condition | Rationale |
| Reagent | Acidic conditions stabilize the cyanohydrin equilibrium toward the adduct, preventing HCN loss [3]. | |
| Temperature | Low temperature suppresses the elimination rate. | |
| Enzymatic Option | Lipase (e.g., CAL-B) in Buffer (pH 5-6) | Lipases can hydrolyze esters at mild pH where the cyanohydrin remains stable [4]. |
Protocol C: Kinetic Resolution (DKR) Considerations
If you are using O-benzoyl cyanohydrins in Dynamic Kinetic Resolution (DKR), you explicitly use base to racemize the substrate.
-
The Trick: Use an organic solvent (e.g., Toluene, MTBE) with a basic resin (e.g., Amberlite IRA-904).[2]
-
Why it works: In organic solvents with low water activity (
), the base deprotonates the -position (causing racemization) but cannot catalyze hydrolysis (saponification) because there is no water to act as the nucleophile. The lipase then selectively acylates one enantiomer [4, 5].
Frequently Asked Questions (FAQs)
Q1: I need to remove the benzoyl group to get the free cyanohydrin. Can I use ammonia in methanol?
-
Answer: Proceed with extreme caution. While ammonolysis is milder than
, ammonia is still basic enough to shift the equilibrium toward the aldehyde and HCN. Acidic methanolysis ( ) is significantly safer for preserving the C-C bond.
Q2: Why did my enantiomeric excess (ee) drop during storage?
-
Answer: O-Benzoyl cyanohydrins have an acidic proton at the
-position (pKa ~12 due to the electron-withdrawing nitrile and ester groups). If stored in glass (slightly basic surface) or with trace amine impurities, the proton can be abstracted, leading to a planar enolate intermediate and subsequent racemization. Store in silanized glass or with a trace of acid stabilizer (e.g., p-TsOH).
Q3: Can I use the O-benzoyl group for Schotten-Baumann synthesis?
-
Answer: Classic Schotten-Baumann uses aqueous base. This will likely decompose your cyanohydrin.[2] Instead, use anhydrous conditions : Benzoyl chloride + Pyridine/DMAP in DCM at
. This avoids the aqueous phase entirely.
References
-
Chemistry Steps. "Reaction of Aldehydes and Ketones with CN – Cyanohydrin Formation." Chemistry Steps. Accessed February 2026.[3] [Link]
-
LibreTexts. "Cyanohydrins." Chemistry LibreTexts, 22 Jan. 2023. [Link]
-
Organic Chemistry Portal. "Synthesis of Cyanohydrins." Organic Chemistry Portal. Accessed February 2026.[3] [Link]
-
Paravidino, M., et al. "Bienzymatic Cascade for the Synthesis of an Optically Active O-benzoyl Cyanohydrin." MDPI, 12 June 2019. [Link]
-
ResearchGate. "Biocatalytic enantioselective preparation of phenothiazine-based cyanohydrin acetates: Kinetic and dynamic kinetic resolution." Tetrahedron, 2004.[2] [Link]
Sources
Technical Support Center: Optimizing O-Benzoylation of 4-Nitrobenzaldehyde Cyanohydrin
Current Status: Active Ticket ID: CHE-4NB-CY-BZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The O-benzoylation of 4-nitrobenzaldehyde cyanohydrin is deceptively simple. While the electron-withdrawing nitro group (
The Root Cause of Low Yield: The reaction is a race between acylation (forming the product) and retro-cyanohydrin decomposition (reverting to starting material). If your yield is low (<60%), you are likely losing this race due to improper pH control or inefficient phase transfer, causing the equilibrium to shift back to the aldehyde.
Part 1: Diagnostic Matrix (Symptom Analysis)
Before altering your protocol, match your observation to the failure mode below.
| Symptom (Observation) | Diagnostic (TLC/NMR) | Root Cause | Immediate Fix |
| Smell of bitter almonds / Yellow solid | Aldehyde peak (CHO, ~10 ppm) dominates crude NMR. | Retro-Cyanohydrin Reaction: The base used for benzoylation triggered the decomposition of the cyanohydrin. | Switch to Phase Transfer Catalysis (PTC) or lower the temperature to <0°C during base addition. |
| White precipitate, insoluble in organic solvent | Benzoic Acid peaks (broad OH, ~12-13 ppm). | Hydrolysis of Reagent: Benzoyl chloride reacted with water instead of the cyanohydrin. | Ensure organic solvent is dry.[1] Increase BzCl equivalents (1.2–1.5 eq). |
| Low yield, clean product | Benzoyl Cyanide (PhCOCN) presence. | Elimination: High basicity caused elimination of HCN from the intermediate. | Use a weaker base (e.g., Pyridine vs. NaOH) or buffer the aqueous phase (NaHCO |
| Dark/Tarred mixture | Complex aromatic region, multiple spots on TLC. | Cannizzaro/Polymerization: 4-Nitrobenzaldehyde is sensitive to strong hydroxide bases. | Avoid strong aqueous NaOH. Use biphasic conditions (DCM/Water). |
Part 2: Deep Dive Q&A (Mechanism & Troubleshooting)
Q1: Why does the reaction fail with standard Schotten-Baumann conditions (NaOH/Water)?
A: Standard Schotten-Baumann conditions use aqueous hydroxide to neutralize the HCl produced. However, for 4-nitrobenzaldehyde , this is fatal for two reasons:
-
Acidity of the
-proton: The 4-nitro group is strongly electron-withdrawing. This makes the proton on the hydroxyl carbon of the cyanohydrin significantly more acidic than in unsubstituted benzaldehyde. -
Equilibrium Shift: Strong bases (OH
) deprotonate this hydroxyl group. Instead of attacking the benzoyl chloride, the alkoxide often collapses back to the aldehyde and cyanide anion (Retro-Cyanohydrin) to relieve steric and electronic strain.
Q2: Why is Phase Transfer Catalysis (PTC) the recommended solution?
A: PTC separates the "weapon" (Cyanide/Base) from the "target" (Benzoyl Chloride) until the exact moment of reaction.
-
The System: You use an organic solvent (DCM) and an aqueous phase (Water).[2]
-
The Trick: The cyanohydrin forms at the interface. A quaternary ammonium salt (e.g., TEBA) transports the cyanohydrin anion into the organic phase where the benzoyl chloride waits.
-
The Benefit: The organic phase is water-free, preventing benzoyl chloride hydrolysis. More importantly, the cyanohydrin is trapped by benzoylation immediately upon entering the organic phase, preventing the retro-reaction.
Q3: Can I isolate the 4-nitrobenzaldehyde cyanohydrin first?
A: Not recommended. 4-Nitrobenzaldehyde cyanohydrin is thermally and chemically unstable. Attempting to isolate, dry, and store it usually leads to degradation. A One-Pot Protocol is the industry standard for high yields.
Part 3: Optimized Protocol (One-Pot PTC Method)
Safety Warning: This reaction generates HCN in situ. Perform ONLY in a functioning fume hood. Have a cyanide antidote kit available.
Reagents
-
Substrate: 4-Nitrobenzaldehyde (1.0 eq)
-
Cyanide Source: KCN or NaCN (1.2 eq) dissolved in minimal water.
-
Acylating Agent: Benzoyl Chloride (1.2 eq).
-
Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology
-
Preparation: Dissolve 4-nitrobenzaldehyde (10 mmol) and TEBA (0.5 mmol) in DCM (20 mL). Cool to 0°C.
-
Cyanohydrin Formation: Add the aqueous solution of KCN (12 mmol in 5 mL H
O) dropwise with vigorous stirring .-
Note: Vigorous stirring is critical to maximize the interfacial area.[2]
-
Checkpoint: Stir for 30-60 mins at 0°C. TLC should show consumption of aldehyde.
-
-
Benzoylation: While maintaining 0°C, add Benzoyl Chloride (12 mmol) dropwise over 10 minutes.
-
Crucial: Do not dump it in all at once; the exotherm can trigger decomposition.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Quench: Add dilute NaHCO
solution to neutralize excess acid. -
Workup: Separate layers. Wash organic layer with water (2x) and brine (1x). Dry over Na
SO . -
Purification: Recrystallize from Ethanol/Hexane or pass through a short silica plug.
Part 4: Visualization of Failure Modes
Diagram 1: The "Doom Loop" vs. The Solution
This diagram illustrates why the reaction fails (Red path) and how the acylation must intercept the intermediate (Green path).
Caption: The kinetic competition between product formation (Green) and decomposition (Red).[1][3] 4-Nitro substitution accelerates the Red path.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to identify the specific chemical failure based on crude analysis.
References
-
BenchChem. (2025).[1][4] A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde. Retrieved from .
-
Organic Syntheses. Cyanohydrin reaction of aldehydes with potassium cyanide. Coll. Vol. 2, p. 387.[3] Retrieved from .[1]
-
Makosza, M. (1969).[5] Phase Transfer Catalysis Mechanism. Tetrahedron Letters, 10, 4659.[5] (Foundational text on PTC mechanism for cyanide displacement).
-
OpenStax. (2023). Nucleophilic Addition of HCN: Cyanohydrin Formation. Organic Chemistry. Retrieved from .
-
NIH/PubMed. (2003). Cyanobenzoylation and hydrocyanation of aldehydes with benzoyl cyanide. Org Lett. 2003 Jul 24;5(15):2679-81.[6] Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Cyanobenzoylation and hydrocyanation of aldehydes with benzoyl cyanide using no catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing cyanide release during workup of alpha-cyano esters
Technical Support Center: Minimizing Cyanide Release in -Cyano Ester Workups
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Safe Workup & Quenching of Cyanide Reagents in
Core Directive: The "Zero-Release" Mandate
Warning: Hydrogen Cyanide (HCN) is a rapid-acting asphyxiant.[1] The odor threshold (bitter almonds) is 1–5 ppm, but 20–40% of the population cannot smell it genetically. Never rely on odor for detection.
In the synthesis of
The Golden Rule of Cyanide Chemistry:
Keep the pH
10.5 until the cyanide ion () is chemically destroyed or physically removed.
At pH 9.2 (the pKa of HCN), 50% of your cyanide is already in the fatal gas phase. At pH < 7, nearly 100% is gas.
The Chemistry of Hazard (Mechanism & Logic)
To troubleshoot effectively, you must understand the competing equilibria in your flask.
The -Cyano Ester Trap
-
In Base (Reaction Conditions): The product often exists as an enolate.
-
The Conflict: To isolate the neutral ester, you must acidify.
-
The Danger: Acidifying a mixture containing residual NaCN generates HCN gas immediately.
Mechanism of Release
Mechanism of Destruction (Oxidative Quench)
The most reliable method to prevent release is converting
Troubleshooting Guides (FAQ Format)
Ticket #101: "I need to acidify my reaction to isolate the product, but I still have excess NaCN. What do I do?"
Diagnosis: You are in the "Death Zone." Acidifying now will release HCN.[2][3] Solution: You must perform a Split-Phase Quench or an In-Situ Quench depending on product stability.
-
Option A: The Phase Cut (Preferred)
-
Dilute the reaction mixture with a water-immiscible solvent (DCM, EtOAc, or Toluene).
-
Add basic water (0.1 M NaOH, pH > 11).
-
Gently mix. The unreacted NaCN prefers the aqueous layer; your organic product prefers the solvent.
-
Separate the layers.
-
Treat the aqueous waste (the hazard) separately with Bleach (Method A below).
-
Wash the organic layer again with pH 10 buffer to remove traces of CN.
-
Now you can safely dry and concentrate the organic layer.
-
-
Option B: In-Situ Destruction (Use if product is water-soluble)
-
Add an oxidant (Bleach or Hydrogen Peroxide) directly to the basic reaction mixture before acidification.
-
Critical Check: Ensure your
-cyano ester is not sensitive to oxidation. (Most are stable to dilute bleach at for short durations, but test on a small scale).
-
Ticket #102: "I have formed a stubborn emulsion during the basic wash."
Diagnosis:
-
Do NOT acidify to break the emulsion (releases HCN).
-
Add solid NaCl (brine effect) to increase aqueous density.
-
Filter the emulsion through a pad of Celite (in a fume hood!). The mechanical action often breaks the emulsion.
-
If it persists, add a small amount of Methanol to break surface tension, but be aware this increases CN solubility in the organic layer.
Ticket #103: "How do I know the Cyanide is actually gone before I dump the waste?"
Diagnosis: "Assuming" destruction is a safety violation. Solution: The Prussian Blue Spot Test .
-
Take 1 mL of your treated waste (pH must be adjusted to ~11).
-
Add a few drops of saturated Ferrous Sulfate (
) solution. -
Add a drop of HCl to make it acidic.
-
Result:
-
Blue Precipitate: Cyanide is still present (Failed).[4]
-
No Blue Color: Cyanide is destroyed (Pass).
-
Standard Operating Procedures (SOPs)
Method A: Hypochlorite Destruction (Bleach)
Best for: Aqueous waste streams, glassware decontamination. Pros: Fast, irreversible. Cons: Exothermic, generates ClCN if pH drops.
-
pH Adjustment: Ensure the waste solution is pH > 11 (add NaOH if necessary).
-
Stoichiometry: You need ~2.5 moles of
per mole of .[5] (Standard household bleach is ~5% or 0.7 M). -
Addition: Slowly add bleach with stirring. Monitor temperature (keep
to prevent runaway decomposition). -
Time: Stir for 30 minutes.
-
Verification: Test for excess oxidant using starch-iodide paper (should turn blue/black). Then perform Prussian Blue test for CN.
-
Disposal: Flush with copious water (if permitted) or collect as non-cyanide hazardous waste.
Method B: Ferrous Sulfate Complexation
Best for: Large bulk waste, or when product is sensitive to oxidation. Pros: Cheaper, milder. Cons: Sludge formation, reaction is reversible in strong UV light.
-
Preparation: Prepare a saturated solution of Ferrous Sulfate (
). -
Mixing: Add excess
to the cyanide waste (Target 5:1 molar ratio Fe:CN). -
pH Control: Adjust pH to between 7.5 and 8.5 (optimal for complexation).
-
Observation: A precipitate will form (Ferrocyanide complex).[6]
-
Disposal: The solid sludge is still hazardous waste but is non-volatile. Filter and dispose of solids as solid hazardous waste.
Visual Decision Support
Workflow: Safe Workup Logic
The following diagram illustrates the decision process for handling the reaction mixture.
Caption: Decision matrix for separating product from cyanide hazard before acidification.
Comparison of Quenching Agents
| Parameter | Sodium Hypochlorite (Bleach) | Ferrous Sulfate | Hydrogen Peroxide |
| Mechanism | Oxidation ( | Complexation ( | Oxidation ( |
| Speed | Rapid (< 30 mins) | Slow (Minutes to Hours) | Moderate (Requires catalyst) |
| pH Requirement | Strictly > 10.5 | 7.5 – 8.5 (for precipitation) | 9.0 – 10.0 |
| Key Risk | Evolution of ClCN (gas) if pH drops | Reversible in UV light; heavy sludge | Exothermic; requires metal catalyst |
| Best Use | Glassware, spills, aqueous waste | Bulk waste, oxidant-sensitive products | Clean waste streams (no salt load) |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Facts About Cyanide: Emergency Response. NIOSH. [Link]
-
International Labour Organization (ILO). (2018). ICSC 0492 - Hydrogen Cyanide. International Chemical Safety Cards. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Prussian Blue test and cyanide workup protocols).
Sources
- 1. Hydrogen Cyanide (HCN): Health Risks and Protective Measures [gasdetection.com]
- 2. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. EP0078329B1 - Process for the removal of cyanide from an aqueous solution - Google Patents [patents.google.com]
- 5. Detoxification of Bombing Solution Wastes Containing Cyanide Ion | Shor International [ishor.com]
- 6. sgs.com [sgs.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
Technical Support Center: Optimizing Enantioselectivity in Lipase Resolution of Nitro-Substituted Benzoates
The following technical guide is designed for senior researchers and process chemists optimizing the enzymatic resolution of nitro-substituted benzoates. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.
Topic: Kinetic Resolution of Nitro-Substituted Benzoates via Lipase Catalysis
Target Audience: Medicinal Chemists, Process Development Scientists
Objective: Maximize Enantiomeric Ratio (
Core Directive: The Challenge of Nitro-Benzoates
Nitro-substituted benzoates present a unique paradox in biocatalysis. The nitro group (
The Optimization Goal: Balance the electronic acceleration provided by the
Troubleshooting Module: Low Enantioselectivity ( )
Symptom: The reaction proceeds with moderate conversion but poor optical purity (
Q1: My E-value is stalling below 20. Which enzyme should I screen first?
A: Do not rely solely on Candida antarctica Lipase B (CALB/Novozym 435). While CALB is the industry workhorse, its active site is funnel-like and restricted. For bulky nitro-benzoates, the "lid-covered" lipases with larger hydrophobic crevices often perform better.
Recommendation: Screen the "Big Three" with distinct pocket geometries:
-
CALB (Novozym 435): Best for para-nitrobenzoates where the steric bulk is distal to the reaction center.
-
Burkholderia cepacia (BCL/Amano PS): Excellent for ortho-substituted benzoates. It possesses a large, open active site that accommodates steric hindrance near the carbonyl.
-
Pseudomonas fluorescens (PFL): Often complementary to BCL, particularly for secondary alcohol esters.
Q2: How does solvent choice impact the nitro-group interaction?
A: Solvent engineering is critical for nitro-compounds due to their polarity.
-
Hydrophilic Solvents (THF, Acetonitrile): These strip the essential water layer from the enzyme, leading to conformational rigidity but often lower activity. They also solvate the nitro group well, reducing the enzyme's ability to "recognize" it.
-
Hydrophobic Solvents (MTBE, Toluene,
-Hexane): These preserve the enzyme's hydration shell. For nitrobenzoates, MTBE or Toluene are often optimal because they solubilize the substrate (unlike hexane) while maintaining high interfacial activation.
Protocol Adjustment:
If
Visualization: Optimization Workflow
Caption: Decision tree for selecting the correct lipase based on the structural position of the nitro substituent.
Troubleshooting Module: Reaction Rate & Electronic Effects
Symptom: High enantioselectivity (
Q3: How does the position of the nitro group affect reactivity?
A: The position dictates the balance between electronic activation and steric hindrance.
| Position | Electronic Effect (Hammett | Steric Effect | Predicted Outcome |
| Para ( | Strong Activation ( | Minimal | Fastest Rate. Ideal for standard KR. |
| Meta ( | Moderate Activation ( | Moderate | Intermediate. Good balance of rate/selectivity. |
| Ortho ( | Strong Activation | Severe Hindrance | Slowest Rate. The nitro group physically blocks the catalytic serine attack. Requires BCL or PFL. |
Q4: The reaction is too slow. Can I raise the temperature?
A: Proceed with caution. Raising temperature (
-
Alternative Strategy: Increase Water Activity (
) .-
In organic solvents, lipases are often "too rigid." Adding a salt hydrate pair (e.g., Na
SO /Na SO H O) buffers the water activity at an optimal level (e.g., ), lubricating the enzyme without causing hydrolysis of the product ester.
-
Standard Operating Procedure (SOP)
Protocol: Kinetic Resolution of Racemic 1-(4-Nitrophenyl)ethyl Benzoate via Hydrolysis. Rationale: Hydrolysis is chosen over transesterification for nitrobenzoates to leverage the high solubility of the acid product in alkaline workup, facilitating separation.
Reagents:
-
Substrate: Racemic 1-(4-nitrophenyl)ethyl benzoate (50 mM).
-
Enzyme: Burkholderia cepacia lipase (Amano PS-IM), immobilized (20 mg/mL).
-
Solvent: MTBE (water-saturated) or Phosphate Buffer (pH 7.0) / Acetonitrile (9:1 v/v).
-
Temperature: 25°C.
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in the organic co-solvent (Acetonitrile or MTBE). Nitro-compounds are often crystalline; ensure full dissolution.
-
Initiation: Add the phosphate buffer (0.1 M, pH 7.0). The biphasic system (if using MTBE) ensures the enzyme stays in the aqueous interface.
-
Catalysis: Add the immobilized lipase. Orbitally shake at 200 rpm.
-
Critical Check: Monitor pH.[1] The release of nitrobenzoic acid will drop the pH, deactivating the enzyme. Use a pH-stat or strong buffer (0.5 M).
-
-
Monitoring: Sample every 2 hours. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Stop Condition: Stop exactly at 45-50% conversion to maximize the optical purity of the remaining ester (
) and the product alcohol ( ).
-
-
Workup:
-
Filter off the enzyme.
-
Partition between EtOAc and saturated NaHCO
. -
Aqueous Phase: Contains the Nitrobenzoic acid.
-
Organic Phase: Contains the Chiral Alcohol (Product) and Unreacted Chiral Ester.
-
Separation: The alcohol and ester can be separated by flash chromatography (Silica, Hexane/EtOAc).
-
Mechanistic Visualization: The Acyl-Enzyme Intermediate
Understanding the transition state helps in selecting the right conditions. The nitro group stabilizes the tetrahedral intermediate via electron withdrawal, but the rigid ring requires a specific "slot" in the enzyme.
Caption: The nitro group pulls electron density (red dashed), stabilizing the transition state, provided the steric fit allows binding.
References
-
Electronic Effects in Lipase Catalysis: Kocalar, S. et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]
-
Enzyme Screening & Solvent Engineering: Gotor-Fernández, V. et al. (2006). Lipase-Catalyzed Kinetic Resolution of Acidic and Neutral Nitro-Substituted Alcohols. Journal of Organic Chemistry. [Link] (Contextualized from Benzoin resolution data).
-
General Kinetic Resolution Theory: Faber, K. (2018).[2] Biotransformations in Organic Chemistry. Springer. [Link]
-
Dynamic Kinetic Resolution (Advanced Application): Pàmies, O. et al. (2021). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts. Journal of the Brazilian Chemical Society. [Link]
Sources
Purification of cyano(4-nitrophenyl)methyl benzoate by recrystallization
Technical Support Center: Purification of Cyano(4-nitrophenyl)methyl Benzoate
Executive Summary & Safety Directive
Subject: Purification of this compound (CAS: 51130-02-0) Methodology: Recrystallization Target Purity: >98% (HPLC/NMR)[1][2]
⚠️ CRITICAL SAFETY WARNING: CYANIDE HAZARD This compound is a cyanohydrin derivative . While the ester bond stabilizes the molecule, hydrolysis (especially in the presence of moisture or heat) can reverse the formation equilibrium, potentially releasing Hydrogen Cyanide (HCN) gas or cyanide ions.
-
Always work in a functioning fume hood.
-
Never acidify the waste streams without prior oxidation (e.g., bleach treatment) to destroy cyanide traces.
-
Keep a cyanide antidote kit available if mandated by your facility's safety protocol.
Pre-Purification Assessment
Before initiating bulk recrystallization, you must validate the impurity profile. This compound is typically synthesized via the esterification of 4-nitrobenzaldehyde cyanohydrin.[1][2]
Common Impurities:
-
4-Nitrobenzaldehyde: (Starting material/Hydrolysis product) - Yellow solid.[1][2]
-
Benzoic Acid/Benzoyl Chloride: (Reagents) - White solid/liquid.
-
Oligomers: (Dark tars) - Non-polar.[1]
Diagnostic Check: Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (3:1) .
-
Product: Mid-polarity spot.
-
Aldehyde Impurity: Higher R_f (usually).
-
Benzoic Acid: Low R_f (streaking).
Solvent Selection Strategy (Self-Validating Protocol)
Since specific solubility data varies by crystal polymorph, do not rely on a single literature value. Use this Solvent Screening Protocol to determine the optimal system for your specific batch.
Recommended Solvent Systems to Screen:
-
Ethanol (95%) or Methanol: Standard for nitro-aromatics.[1]
-
Ethyl Acetate / n-Hexane (or Heptane): Standard for esters.[1]
-
Toluene / Heptane: Good for removing polar tars.
Solvent Screening Logic Diagram
Caption: Logical flow for determining the optimal recrystallization solvent system.
Detailed Recrystallization Protocol
Method A: The Ethanol/Water System (Preferred for removal of Benzoic Acid) Rationale: Benzoic acid is soluble in hot water/ethanol but stays in solution better than the ester upon cooling.
Step-by-Step:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) (~5-10 mL per gram of solid).
-
Heating: Heat to boiling on a hot plate/block. If solid remains, add more ethanol in small portions until dissolved.
-
Note: If a small amount of dark insoluble material remains, filter the hot solution through a glass wool plug or sintered glass funnel.
-
-
Saturation: Once dissolved, remove from heat. If the solution is very dilute, boil off excess solvent until saturation is neared (crystals just start to form on the glass at the liquid line).
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (place it on a cork ring).
-
Crucial: If no crystals form, add warm water dropwise until the solution becomes slightly permanently turbid, then add one drop of ethanol to clear it.
-
Move to an ice bath (0-4°C) for 1 hour.
-
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C to prevent thermal decomposition or hydrolysis.
Method B: The Ethyl Acetate/Hexane System (Preferred for removal of Aldehydes) Rationale: Aldehydes are highly soluble in Hexane/EtOAc mixtures and will remain in the mother liquor.
-
Dissolve crude in minimum boiling Ethyl Acetate .
-
Slowly add hot n-Hexane (or Heptane) until the solution turns slightly cloudy.
-
Add a few drops of Ethyl Acetate to restore clarity.
-
Cool slowly to room temperature, then to 4°C.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming liquid droplets instead of crystals). What is happening?
-
Cause: The product is coming out of solution at a temperature above its melting point, or the solvent mixture is too non-polar.
-
Fix:
-
Re-heat to dissolve the oil.
-
Add a small amount of the better solvent (e.g., Ethanol or EtOAc).
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.
-
Cool much more slowly (wrap the flask in foil or a towel).
-
Q2: The crystals are yellow/brown, but the product should be off-white. How do I remove the color?
-
Cause: Oxidation products or polymerized nitro-aldehydes.[1][2]
-
Fix: Perform a Charcoal Treatment during the hot filtration step.
-
Dissolve crude in hot solvent.[3]
-
Add Activated Charcoal (1-2% by weight).
-
Stir for 5 minutes (keep hot).
-
Filter through Celite while hot.
-
Proceed with crystallization.
-
Q3: I smell almonds/bitter odor. Is this normal?
-
Cause: DANGER. This indicates the release of Benzaldehyde (almond smell) or HCN (bitter almond smell, though not everyone can smell it).
-
Fix: This indicates hydrolysis.[4] STOP. Check the pH of your solution. If acidic, the ester is hydrolyzing. Neutralize immediately. Ensure your solvent is anhydrous if using the EtOAc/Hexane method.
Q4: What is the expected melting point?
-
Answer: While specific batch data varies, analogous nitro-benzyl esters typically melt in the range of 80°C – 120°C . You must establish the melting point of your purified material as a reference standard. Do not rely on generic database values for intermediates.
Quantitative Data Summary
| Parameter | Recommended Value / Method | Notes |
| Solvent A | Ethanol (95%) + Water | Best for removing acidic impurities.[1][2] |
| Solvent B | Ethyl Acetate + Hexane | Best for removing unreacted aldehyde. |
| Max Temp | < 60°C (during drying) | Prevents thermal degradation. |
| TLC System | Hexane:EtOAc (3:1) | Visualizes separation from starting materials. |
| Yield Target | 60 - 80% | First crop recovery.[1][2] |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for general recrystallization techniques of aromatic esters).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Authoritative source on manipulating cyanohydrins and nitro-compounds).
-
Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. (Review of cyanohydrin stability and synthesis).
-
Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[5] (Practical guide for troubleshooting "oiling out").
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzoylchloride to something usefull , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. A convenient purification and preconcentration of peptides with alpha-cyano-4-hydroxycinnamic acid matrix crystals in a pipette tip for matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Decomposition of alpha-cyano esters in aqueous media
Technical Support Center: Stability of -Cyano Esters in Aqueous Media
Current Status: Operational Lead Scientist: Dr. Aris (Senior Application Scientist) Subject: Troubleshooting Decomposition Pathways (Hydrolysis, Retro-Knoevenagel, Polymerization)
Triage: What is the nature of your problem?
Select the module below that best matches your observation.
| Observation | Probable Issue | Go To |
| "My drug candidate lost potency or disappeared in the assay buffer." | Retro-Knoevenagel Decomposition (Reversible C=C cleavage) | [Module A] |
| "My liquid monomer turned into a white solid/gel unexpectedly." | Anionic Polymerization (Moisture-initiated) | [Module B] |
| "My yield is low, or the pH drifted acidic during workup." | Ester Hydrolysis (Saponification) | [Module C] |
[Module A] The "Disappearing" Lead: Retro-Knoevenagel Decomposition
Target Audience: Medicinal Chemists, Screening Scientists.
The Issue
You have synthesized a benzylidene cyanoacetate (or similar Knoevenagel adduct) as a potential drug lead. In DMSO stock, it is stable. However, upon dilution into aqueous assay buffer (PBS, Tris), the compound's UV absorbance shifts, and its biological activity vanishes.
The Mechanism
This is not simple hydrolysis.[1][2][3][4][5] It is the Retro-Knoevenagel reaction .
These compounds are Michael acceptors. In water, a water molecule (or hydroxide ion) attacks the
Key Risk Factor: Electron-withdrawing groups on the aromatic ring accelerate this decomposition.
Visualizing the Pathway
Figure 1: The Retro-Knoevenagel pathway. Water acts as a nucleophile, cleaving the drug candidate back into its precursors.
Troubleshooting & FAQs
Q: How do I confirm this is happening?
-
The UV-Shift Test: These compounds usually have a distinct
due to conjugation. Run a UV scan over time (0–60 min) in your assay buffer. If the peak decreases and a new peak (corresponding to the aldehyde) appears, it is decomposing. -
LC-MS Check: Look for the mass of the aldehyde precursor.
Q: Can I stop it?
-
pH Adjustment: The reaction is base-catalyzed. If your assay allows, lower the pH to 6.5–7.0.
-
Micellar Stabilization: Surfactants can sometimes stabilize the compound by protecting the hydrophobic core from water attack, though this may interfere with binding assays [1].
-
Structural Modification: This is a "PAINS" (Pan Assay Interference Compounds) flag. Consider replacing the ester with a bioisostere (e.g., amide) or removing the electron-withdrawing groups on the ring to reduce electrophilicity.
[Module B] The "Solidifying" Monomer: Anionic Polymerization
Target Audience: Formulation Scientists, Material Engineers (Adhesives/Glues).
The Issue
You are working with
The Mechanism
anionic polymerization34-
Initiator: Even trace moisture (
) or weak bases (amines) can initiate the chain reaction.[3] -
Propagation: The reaction is exothermic and self-accelerating.
Visualizing the Pathway
Figure 2: Anionic polymerization cascade. Note that water is not a solvent here; it is the initiator.
Troubleshooting & FAQs
Q: Why did it cure in the bottle?
-
Acid Stabilizer Depletion: Commercial cyanoacrylates contain trace acids (e.g.,
, sulfonic acids) to neutralize stray bases. If these are consumed or if the bottle was left open (absorbing atmospheric moisture), polymerization begins.[6]
Q: How do I prevent "Blooming" (White residue on parts)?
-
Vapor Curing: Monomer vapor evaporates and reacts with moisture in the air, settling as white polymer dust.
-
Fix: Increase airflow over the curing part to sweep away vapor, or use "low-bloom" alkoxy-alkyl cyanoacrylate variants (higher molecular weight, lower vapor pressure) [2].
Q: Protocol for Handling:
-
Storage: Store at 2–8°C (refrigerated) to slow degradation, but allow to reach room temperature before opening to prevent water condensation inside the bottle.
-
Stabilization: If synthesizing fresh monomer, add 10–50 ppm of hydroquinone (radical inhibitor) AND trace methanesulfonic acid (anionic inhibitor) immediately during workup.
[Module C] The "Drifting" pH: Ester Hydrolysis
Target Audience: Synthetic Chemists, Process Chemists.
The Issue
You are using simple
The Mechanism
This is classical Ester Hydrolysis (
-
The
-cyano group is electron-withdrawing, making the carbonyl carbon more electrophilic than in standard esters. -
Product: Cyanoacetic acid (soluble in water, highly acidic
) and ethanol. -
Consequence: The formation of acid lowers the pH, which can catalyze further decomposition or alter the solubility of your product (trapping it in the aqueous phase).
Data: Hydrolysis Rates
| Condition | Notes | |
| pH 4.0 (Acidic) | ~191 hours | relatively stable |
| pH 7.0 (Neutral) | ~7 days | Slow degradation |
| pH 8.0 (Basic) | ~16 hours | Rapid degradation |
| pH 9.0+ | < 2.5 hours | Unsuitable for storage |
Data approximated based on OECD SIDS for Ethyl Cyanoacetate [3].[8]
Troubleshooting & FAQs
Q: My product is stuck in the water layer.
-
Cause: Hydrolysis produced the carboxylate salt.
-
Fix: Acidify the aqueous layer to pH 2 (carefully, to avoid decarboxylation) and extract with ethyl acetate. However, if hydrolysis has occurred, you have lost the ester group.
Q: Can I use these in basic buffers?
-
Recommendation: Avoid storing
-cyano esters in buffers > pH 7.5 for extended periods. Prepare solutions fresh. -
Alternative: Use tert-butyl esters if possible; the steric bulk significantly retards hydrolysis compared to ethyl/methyl esters.
References
-
Rajasekaran, K., et al. "Micellar catalysis in the retro-Knoevenagel reaction of ethyl-α-cyanocinnamates."[9] Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 120, 2008, pp. 475–480. Link
- Petrie, E. M. "Cyanoacrylate Adhesives: A Critical Review." SpecialChem, 2024.
-
OECD SIDS. "Ethyl cyanoacetate: SIDS Initial Assessment Report." UNEP Publications, 2004. Link
-
Lumen Learning. "Hydrolysis of Nitriles and Esters." Organic Chemistry II. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. chenso.com [chenso.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 7. Buy Ethyl cyanoacetate (EVT-305824) | 105-56-6 [evitachem.com]
- 8. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
Solving retro-aldol cleavage issues in cyanohydrin ester synthesis
Topic: Troubleshooting Retro-Aldol (Retro-Cyanation) Cleavage & Instability Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Online
Welcome to the Technical Support Hub
You are likely here because your cyanohydrin ester yields are plummeting, or your enantiomeric excess (ee) is eroding over time. While often colloquially referred to as "retro-aldol" cleavage due to the mechanistic similarity (C-C bond scission adjacent to an alkoxide), the specific technical failure mode here is retro-cyanation (dehydrocyanation).
This guide treats your synthesis as a system of competing equilibria. Below are the specific troubleshooting tickets addressing the most common failure points in both enzymatic (DKR) and chemical workflows.
Ticket #001: The Core Mechanism
User Query: "Why does my cyanohydrin intermediate decompose before I can esterify it? It seems to revert to the starting ketone/aldehyde."
Diagnosis:
You are fighting thermodynamics. The formation of a cyanohydrin is an equilibrium process:
In the presence of a base (even mild bases used for acylation catalysts), the hydroxyl group is deprotonated. The resulting alkoxide is mechanistically unstable and rapidly ejects the cyanide ion to restore the carbonyl double bond. This is the "leak" in your system.
Technical Resolution:
-
Shift the Equilibrium: You cannot stop the retro-reaction, but you can outpace it. You must trap the hydroxyl group (esterification) faster than the cyanide ejection occurs.
-
The pH Trap: The rate of retro-cyanation is directly proportional to pH. A pH > 6.0 is often fatal to the intermediate.
-
Temperature Control: The formation of cyanohydrin is exothermic. Higher temperatures favor the reverse reaction (breakdown).
Visualizing the Leak:
Figure 1: The Kinetic Competition. The goal is to accelerate the green path (Acylation) while suppressing the red path (Elimination).
Ticket #002: Enzymatic Dynamic Kinetic Resolution (DKR)
User Query: "I am using Lipase (CAL-B) for DKR. My conversion is stalled, and I detect starting aldehyde in the mix."
Diagnosis: In DKR, you rely on the reversibility of the cyanohydrin to racemize the substrate, but if the equilibrium shifts too far back to the aldehyde, the HCN becomes volatile and leaves the headspace, permanently lowering yield.
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
| Acyl Donor | Switch to Isopropenyl Acetate | Vinyl acetate releases acetaldehyde (an aldehyde), which acts as a "cyanide sink," reacting with free HCN to form a byproduct cyanohydrin, stripping cyanide from your substrate [1]. Isopropenyl acetate releases acetone, which is less reactive toward HCN. |
| Water Activity ( | Strictly Anhydrous (<0.1) | Water promotes hydrolysis of your formed ester back to the unstable cyanohydrin. Use molecular sieves (3Å or 4Å) in the reaction vessel. |
| Catalyst Support | Immobilized Lipase (e.g., Novozym 435) | Free lipases often contain buffer salts that can alter the micro-pH. Immobilized resins provide a consistent micro-environment. |
| Solvent System | Toluene or MTBE | Hydrophobic solvents protect the enzyme and suppress the ionization of HCN, keeping it available for reaction [2]. |
Pro-Tip: If using a basic resin (like Amberlite IRA-904) to drive racemization, ensure the resin basicity is matched to the reaction rate. Too basic = rapid decomposition.
Ticket #003: Chemical Acylation Issues
User Query: "I am using standard acylation (Acetic Anhydride/Pyridine). The reaction turns black and yield is <30%."
Diagnosis: Pyridine is a base. In standard alcohol protection, this is fine. In cyanohydrins, pyridine promotes the retro-cyanation immediately. The "black" color is often polymerized HCN or aldol condensation byproducts of the free aldehyde.
Troubleshooting Protocol:
Option A: The Acidic Route (Preferred) Avoid basic catalysts entirely. Use Lewis Acid catalysis .
-
Protocol: Use Acetic Anhydride with catalytic Scandium Triflate (
) or Iodine ( ). These catalyze the acylation without generating the alkoxide intermediate that leads to elimination.
Option B: The "One-Pot" Acyl Cyanide Method Instead of making the cyanohydrin first, use an Acyl Cyanide (e.g., Acetyl Cyanide) as the reagent.
-
Mechanism: The cyanide adds to the carbonyl, and the acyl group transfers intramolecularly or rapidly to the oxygen. This "locks" the cyanohydrin immediately upon formation.
-
Reference: This approach bypasses the free cyanohydrin lifetime issues [3].
Option C: The Silyl Switch (TMSCN)
If the ester is too difficult, synthesize the Trimethylsilyl (TMS) Ether first using TMSCN and a catalyst (e.g.,
-
Why: The O-Si bond is formed simultaneously with the C-C bond. The silyl ether is stable. You can then convert the silyl ether to an ester in a second step (using Acyl Chloride/Lewis Acid) without exposing the free cyanohydrin [4].
Ticket #004: Purification & Storage
User Query: "I made the ester, but it degraded during column chromatography or distillation."
Diagnosis:
Silica gel is slightly acidic, but commercially available silica often contains trace metal impurities or basic sites that can catalyze hydrolysis/elimination. Thermal distillation is high-risk due to the reversibility of the reaction at high
Resolution:
-
Neutralize Silica: Pre-wash your silica column with 1% Et3N in Hexane (if product is stable to base) or, more safely for these substrates, use neutral alumina instead of silica.
-
Avoid Distillation: Recrystallization is preferred. If you must distill, use Kugelrohr (short path) at high vacuum to minimize thermal exposure time.
-
Storage: Store at -20°C with a desiccant. Moisture is the enemy; it hydrolyzes the ester, releasing the cyanohydrin, which then decomposes.
Decision Matrix: Optimization Workflow
Figure 2: Optimization Decision Tree. Follow the path to identify the required process change.
References
-
Hanefeld, U. (2003). Organic & Biomolecular Chemistry. "In situ evaluation of lipase performances through dynamic asymmetric cyanohydrin resolution."
-
Paizs, C., et al. (2006). ResearchGate. "Preparation of novel phenylfuran-based cyanohydrin esters: lipase-catalysed kinetic and dynamic resolution."
- North, M. (2004). Tetrahedron: Asymmetry. "Synthesis and analysis of chiral cyanohydrins." (General grounding on acyl cyanide methodology).
-
Gregory, R.J.H. (1999). Chemical Reviews. "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications."[2] (Authoritative review on TMSCN vs. aqueous HCN methods).
Sources
Technical Support Center: Solubility Optimization for Nitro-Substituted Cyanohydrin Esters
Ticket ID: #SOL-8492-NO2 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering precipitation or degradation issues with nitro-substituted cyanohydrin esters in aqueous buffers. This is a classic "competing constraints" problem in physical organic chemistry. These compounds present a dual challenge:
-
Hydrophobicity: The nitro-aromatic ring and ester linkage create high lipophilicity (
). -
Lability: The cyanohydrin moiety is thermodynamically unstable at neutral-to-basic pH, leading to the release of HCN and the corresponding aldehyde.
This guide provides a validated framework to solubilize these compounds for enzymatic assays or kinetic studies without compromising their structural integrity.
Module 1: The Stability-Solubility Paradox
Before attempting solubilization, you must understand the chemical minefield. The nitro group (electron-withdrawing) activates the ester carbonyl, making it more susceptible to hydrolysis. Once the ester is cleaved (either enzymatically or spontaneously), the resulting cyanohydrin is prone to rapid decomposition if the pH is not strictly controlled.
The Degradation Cascade
The following diagram illustrates the pathway you must control. If your solution turns yellow/brown, you have likely triggered the "Elimination" step (formation of nitrophenolate/aldehyde species).
Figure 1: The degradation and precipitation pathways. Note that pH > 6.5 triggers irreversible loss of the cyanohydrin moiety.
Module 2: Optimized Co-Solvent Systems
Pure aqueous buffers are rarely suitable for these esters. You must use a Water-Miscible Co-Solvent System . The choice of solvent depends on your downstream application (e.g., enzymatic assay vs. chemical analysis).
Co-Solvent Selection Matrix
| Co-Solvent | Rec. Final % (v/v) | Solvation Power | Enzyme Compatibility | Notes |
| DMSO | 5% - 15% | High | Moderate | Best general solubilizer. May inhibit some lipases/esterases at >10%. |
| Acetonitrile | 5% - 10% | Moderate | Low | Good for analytical (HPLC) prep. Often denatures enzymes. |
| Isopropanol | 5% - 10% | High | Moderate | Good for lipophilic esters. Can act as a nucleophile (transesterification risk). |
| Acetone | < 5% | Moderate | Low | High volatility. Not recommended for long incubations. |
The "Solvent-Shift" Dispersion Protocol
Do not add solid compound directly to buffer. This causes "oiling out," forming tight aggregates that surface-active enzymes cannot penetrate.
-
Prepare Stock: Dissolve the nitro-cyanohydrin ester in 100% DMSO to a concentration 100x higher than your final assay concentration (e.g., 100 mM).
-
The "Shift":
-
Place your buffer (pH adjusted, see Module 3) in a vortexing tube.
-
While vortexing vigorously , inject the DMSO stock under the surface of the buffer using a Hamilton syringe or micropipette.
-
Why? This creates a micro-dispersion (kinetic solubility) rather than large precipitating chunks.
-
Module 3: The Critical Role of pH
Diagnostic Question: Is your buffer pH > 7.0? If YES : Stop. You are likely observing base-catalyzed hydrolysis and subsequent decomposition (darkening of solution).
Recommendation: Nitro-substituted cyanohydrins require acidic-to-neutral conditions. The electron-withdrawing nitro group destabilizes the cyanohydrin equilibrium, pushing it toward the aldehyde + HCN.
-
Optimal Range: pH 4.5 – 6.0.
-
Buffer Choice: Citrate-Phosphate or Acetate buffers are preferred. Avoid Tris or amines if possible, as they can act as nucleophiles.
Module 4: Advanced Solubilization (Surfactants & Cyclodextrins)
If co-solvents fail (e.g., you need <1% DMSO), use a host-guest system.
Option A: Hydroxypropyl- -Cyclodextrin (HP- -CD)
Cyclodextrins form inclusion complexes with the hydrophobic nitro-aromatic ring, shielding it from water while keeping it in solution.
-
Why HP-
-CD? It is more water-soluble than native -CD and less toxic. -
Protocol: Prepare buffer containing 5-10% (w/v) HP-
-CD. Add the organic stock to this pre-equilibrated buffer. -
Warning: Some cyclodextrins can catalyze cyanohydrin decomposition at high pH. Ensure pH remains < 6.0.
Option B: Non-Ionic Surfactants
-
Triton X-100 or Tween-80: Use at 0.1% - 0.5% (v/v).
-
Mechanism: Forms micelles that encapsulate the ester.
-
Caution: Many commercial surfactants contain trace esterases. Use "Peroxide-Free" or "Proteomics Grade" detergents to avoid false positives in hydrolysis assays.
Module 5: Troubleshooting Workflow
Use this logic flow to diagnose persistent issues.
Figure 2: Diagnostic logic for solubility vs. stability issues.
References
-
Effenberger, F., et al. (1987).[1] Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition.
-
Griengl, H., et al. (1997). Enzymatic synthesis of optically active cyanohydrins. Tetrahedron.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Hanefeld, U. (2003). Hydroxynitrile lyases: functions and properties. Journal of Molecular Catalysis B: Enzymatic.
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.
Sources
Technical Support Center: Enantioseparation of Cyano(4-nitrophenyl)methyl Benzoate
The following Technical Support Guide is designed for researchers and analytical scientists working with cyano(4-nitrophenyl)methyl benzoate , a key intermediate often used in enzymatic kinetic resolutions and asymmetric synthesis.
Core Method Parameters (The "Golden Protocol")
User Query: "What is the standard starting method for separating these enantiomers?"
Senior Scientist Response:
For This compound (a cyanohydrin benzoate ester), the industry-standard separation utilizes a polysaccharide-based coated phase , specifically Cellulose tris(3,5-dimethylphenylcarbamate) . The presence of the benzoate and nitro groups provides excellent
Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralcel OD-H (or equivalent) (Cellulose tris(3,5-dimethylphenylcarbamate)) | The "OD" chemistry is the gold standard for cyanohydrin esters due to the specific "fit" of the benzoate group into the chiral cavity. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions for maximum plate count ( |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) | High hexane content drives the analyte into the stationary phase, maximizing chiral recognition. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 5 µm particles. |
| Temperature | 25°C (Controlled) | Lower temperatures favor the enthalpy-driven separation mechanism common on polysaccharide phases. |
| Detection | UV @ 254 nm | The 4-nitrophenyl and benzoate chromophores have strong absorbance here. |
| Injection Vol. | 5 - 10 µL | Keep mass load < 10 µg to prevent peak broadening (Langmuir isotherm overload). |
Self-Validating Check: Calculate the Resolution (
). A robust method must yield. If with these conditions, proceed immediately to the Optimization Protocol below.
Troubleshooting & Optimization (FAQs)
Q1: My peaks are co-eluting (Resolution < 1.5). How do I improve separation without changing the column? A: This is a common issue driven by insufficient retention.
-
The Fix: Reduce the "strong" solvent (Isopropanol) concentration. Change the mobile phase to Hexane : IPA (95 : 5) or even 98 : 2 .
-
The Science: Reducing IPA increases the retention factor (
). On Chiralcel OD, separation factor ( ) often increases as increases because the analyte spends more time interacting with the chiral grooves of the cellulose polymer.
Q2: I see significant peak tailing (
-
The Fix: Although this is a neutral ester, the nitro group is highly polar. Ensure your mobile phase is strictly water-free (use HPLC grade solvents). If tailing persists, the column frit may be blocked, or the packing bed has voided. Reverse-flush the column (if permitted by manufacturer) or check the guard column. Note: Acid/Base modifiers are typically NOT needed for this neutral ester.
Q3: The retention times are shifting day-to-day. A: This indicates a mobile phase composition change.
-
The Cause: n-Hexane is volatile; selective evaporation changes the ratio. Alternatively, moisture absorption from the air into the IPA can deactivate the stationary phase hydrogen-bonding sites.
-
The Fix: Premix mobile phases fresh daily. Use a solvent trap on the reservoir.
Mechanism of Action (Scientific Grounding)
The separation relies on a "Three-Point Interaction" model between the analyte and the Chiralcel OD stationary phase:
-
-
Stacking: Between the electron-deficient 4-nitrophenyl ring of the analyte and the electron-rich 3,5-dimethylphenyl groups of the CSP. -
Hydrogen Bonding: The carbonyl oxygen of the benzoate ester accepts a hydrogen bond from the N-H group of the carbamate on the CSP.
-
Steric Fit: The cyano group is small, while the benzoate is bulky. This size disparity allows the chiral grooves of the cellulose backbone to discriminate between the R and S enantiomers based on spatial inclusion.
Workflow Visualization
Caption: Decision tree for method development and optimization of cyanohydrin benzoate separation.
Comparative Data (Expected Performance)
Based on the structural class of cyanohydrin benzoates (e.g., mandelonitrile benzoate derivatives), the following performance is typical on polysaccharide phases:
| Analyte Derivative | Column | Mobile Phase | ||
| 4-Nitro- (Target) | Chiralcel OD-H | Hex/IPA 90:10 | 1.25 - 1.35 | > 2.0 |
| Unsubstituted | Chiralcel OD-H | Hex/IPA 90:10 | 1.20 | 1.8 |
| 4-Methoxy- | Chiralcel OD-H | Hex/IPA 90:10 | 1.15 | 1.4 |
Note: The electron-withdrawing nitro group typically enhances separation on Chiralcel OD compared to electron-donating groups (like methoxy) due to stronger
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. (Standard operating procedures for cellulose tris(3,5-dimethylphenylcarbamate) columns). Link
-
Kaavi, J. A., et al. "Enantioselective synthesis of cyanohydrins."[1] Tetrahedron: Asymmetry, Vol. 14, No. 11, 2003. (Describes the synthesis and HPLC analysis of various substituted mandelonitrile derivatives).
-
Okamoto, Y., & Ikai, T. "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 2008. (Foundational review on the mechanism of polysaccharide CSPs). Link
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." (Technical guide for selecting columns for aromatic esters). Link
Sources
Validation & Comparative
High-Resolution 1H NMR Structural Validation: Cyano(4-nitrophenyl)methyl Benzoate
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.
Executive Summary: The Analytical Challenge
Cyano(4-nitrophenyl)methyl benzoate is a critical "masked" acyl anion equivalent and a protected cyanohydrin intermediate often used in the synthesis of
This guide compares the 1H NMR performance of the target molecule against its degradation products. Unlike HPLC, which relies on retention time, 1H NMR provides a self-validating structural "fingerprint" that simultaneously confirms the ester linkage and quantifies the extent of hydrolytic decomposition.
Comparative Analysis: Target vs. Alternatives (Impurities)
In drug development, the "alternatives" to your target product are often its own precursors or degradation products. The performance of your analytical method is defined by its resolution—its ability to distinguish the target from these specific impurities.
The Structural "Fingerprint"
The molecule consists of three distinct magnetic environments:
-
The Benzoate Cap: A standard phenyl system attached to a carbonyl.
-
The 4-Nitrophenyl Core: A strongly electron-deficient aromatic ring.
-
The Methine Bridge (
): The critical diagnostic proton.
Comparative Chemical Shift Table (Solvent: )
The following table contrasts the target molecule with its primary "competitors" (hydrolysis products).
| Structural Moiety | Target: this compound | Impurity A: 4-Nitrobenzaldehyde | Impurity B: Benzoic Acid | Performance Note (Resolution) |
| Methine ( | N/A | N/A | Primary Diagnostic: This singlet confirms the intact cyanohydrin ester. | |
| Aldehyde ( | Absent | Absent | Instability Flag: Presence indicates hydrolysis/reversion. | |
| Acid ( | Absent | Absent | Hydrolysis Flag: Broad singlet, often concentration-dependent. | |
| Aromatic (Ortho-Nitro) | N/A | The nitro group strongly deshields these protons; shifts vary slightly by substituent. | ||
| Aromatic (Benzoate) | N/A | Significant overlap possible; rely on integration ratios. |
Critical Insight: The "performance" of this spectrum relies on the Methine Singlet . If this peak integrates lower than expected relative to the aromatic region, or if the aldehyde peak at 10.15 ppm appears, the product has degraded.
Detailed Spectral Analysis & Causality
A. The Methine Proton (The "Anchor")
-
Chemical Shift:
6.6 – 6.9 ppm. -
Multiplicity: Singlet.
-
Causality: This proton is uniquely deshielded by three electron-withdrawing factors:
-
Anisotropic effect of the nitrile group (
). -
Inductive effect of the ester oxygen (
). -
Electronic pull of the 4-nitrophenyl ring.
-
-
Validation: In a pure sample, this singlet must integrate to exactly 1H .
B. The Aromatic Region ( 7.5 – 8.5 ppm)
This region is complex due to the overlap of two different phenyl rings.
-
4-Nitrophenyl Ring (AA'BB' System):
-
Protons Ortho to
: Doublet at ~8.35 ppm. These are the most downfield aromatic signals due to the strong electron-withdrawing nature of the nitro group. -
Protons Meta to
: Doublet at ~7.70 ppm.
-
-
Benzoate Ring:
-
Ortho Protons: Doublet at
~8.10 ppm. -
Meta/Para Protons: Multiplets at
7.50 – 7.65 ppm.
-
C. The "Silent" Nitrile
-
The
group has no protons and is invisible in 1H NMR. However, its presence is inferred by the significant downfield shift of the methine proton (moving it from ~5.5 ppm in a standard benzyl ester to >6.5 ppm).
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this specific acquisition protocol. This is designed to prevent in-situ degradation during analysis.
Step 1: Solvent Selection
-
Recommended: Deuterated Chloroform (
) with 0.03% TMS. -
Avoid:
or .-
Reasoning: Protic or highly polar solvents can accelerate the equilibrium reversion of cyanohydrin esters back to the aldehyde and cyanide, especially if trace water is present.
is non-polar and stabilizes the ester.
-
Step 2: Sample Preparation
-
Weigh 10-15 mg of the solid product.
-
Dissolve in 0.6 mL of
. -
Filtration (Optional but Recommended): If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a small plug of glass wool directly into the NMR tube.
-
Acquisition: Run the spectrum immediately. Do not let the sample sit in solution for >4 hours.
Step 3: Processing & Integration
-
Calibrate the TMS peak to 0.00 ppm .
-
Set the integral of the Methine Singlet (~6.7 ppm) to 1.00 .
-
Verify that the total aromatic integration equals 9.00 (4 from nitro-ring + 5 from benzoate).
-
Pass Criteria: Aromatic integral = 8.8 – 9.2.
-
Fail Criteria: Aromatic integral > 9.5 (implies presence of aldehyde/acid impurities without the methine proton).
-
Decision Logic: Purity Assessment Diagram
The following Graphviz diagram illustrates the logical workflow for validating the product structure and identifying common failure modes.
Caption: Logic flow for validating this compound purity using 1H NMR markers.
References
-
Beilstein Journals. (2014). One-pot synthesis of cyanohydrin derivatives from alkyl bromides. Beilstein-Institut. [Link]
-
Organic Chemistry Portal. (2020). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]
-
ResearchGate. (2008). 1H NMR spectrum of cyanohydrin derivative analysis. [Link]
-
LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Spectroscopic Validation of C15H10N2O4: A Comparative Guide to FTIR Modalities for Cyano and Ester Quantification
Executive Summary: The "Silent" Nitrile Challenge
In the structural validation of C15H10N2O4 (typically a conjugated cyano-ester scaffold such as a benzylidene cyanoacetate derivative), the simultaneous detection of Cyano (-C≡N) and Ester (-COO-) groups presents a unique spectroscopic challenge.
While the ester carbonyl is robust, the nitrile stretch in conjugated systems often suffers from dipole minimization , rendering it weak or "silent." Furthermore, the industry-standard Diamond ATR technique introduces a critical artifact: diamond phonon absorption bands (1900–2300 cm⁻¹) that directly overlap with the nitrile region.
This guide compares Transmission FTIR (KBr Pellet) against ATR (Diamond & Germanium) to determine the optimal modality for validating C15H10N2O4, ensuring you do not report a false negative for the cyano moiety.
Technical Deep Dive: The Vibrational Blueprint
Before selecting a method, one must establish the theoretical expectations for C15H10N2O4. In this molecular weight range, the molecule likely features a conjugated system (e.g., aromatic rings attached to the functional groups), which alters vibrational frequencies significantly compared to aliphatic standards.
Theoretical vs. Observed Peak Shifts
| Functional Group | Vibration Mode | Standard Aliphatic Frequency (cm⁻¹) | Expected C15H10N2O4 Frequency (cm⁻¹) | Mechanistic Cause for Shift |
| Nitrile (-C≡N) | Stretching (ν) | 2240 – 2260 (Medium) | 2210 – 2225 (Weak/Sharp) | Conjugation: Delocalization of π-electrons reduces bond order, lowering force constant ( |
| Ester (C=O) | Stretching (ν) | 1735 – 1750 (Strong) | 1715 – 1730 (Strong) | Resonance: Conjugation with the aromatic ring or double bond increases single-bond character of the carbonyl. |
| Ester (C-O) | Stretching (ν) | 1050 – 1300 (Broad) | 1250 – 1300 (Strong) | Asymmetric Stretch: Often appears as a "doublet" due to coupling with the C-C skeletal vibrations.[1] |
| Aromatic Ring | C=C Stretch | 1450 – 1600 | 1580 – 1610 | Ring Strain/Substituents: Confirms the aromatic scaffold supporting the cyano/ester groups. |
Expert Insight: In
-cyano esters, the nitrile peak intensity is often drastically reduced. The electronegative oxygen of the ester competes for electron density, reducing the change in dipole moment () during the nitrile vibration. If your FTIR spectrum shows a missing nitrile peak, do not assume the reaction failed until you switch detection methods.
Comparative Analysis: ATR vs. Transmission (KBr)
This section evaluates the two primary modalities for analyzing solid C15H10N2O4 samples.
Method A: Diamond ATR (Attenuated Total Reflectance)[2]
-
Pros: Zero sample prep, high throughput, excellent for C=O and Fingerprint regions.[1]
-
Cons (Critical): The Diamond Blind Spot. Diamond crystals absorb strongly between 1900 cm⁻¹ and 2300 cm⁻¹. While software attempts to ratio this out, the signal-to-noise ratio (S/N) in the nitrile region (2200 cm⁻¹) is often too poor to detect the weak nitrile stretch of C15H10N2O4.
-
Verdict: Not Recommended for primary nitrile validation.
Method B: Germanium (Ge) ATR[1]
-
Pros: No phonon absorption in the 2200 cm⁻¹ region. High refractive index (4.0) limits penetration depth, ideal for high-absorbing black samples or carbon-rich scaffolds.
-
Cons: Brittle crystal; requires higher pressure which can damage the crystal if the sample is abrasive.
-
Verdict: Viable Alternative if KBr is unavailable.
Method C: Transmission FTIR (KBr Pellet)
-
Pros: The Gold Standard. No intrinsic absorption in the 2200 cm⁻¹ region. Transmission mode probes the bulk sample (not just the surface), providing the highest sensitivity for weak dipoles like conjugated nitriles.
-
Cons: Hygroscopic KBr can introduce water peaks (3400 cm⁻¹ + 1640 cm⁻¹); requires skilled preparation to avoid "Christiansen effect" (scattering).
-
Verdict: Recommended for C15H10N2O4 validation.
Decision Matrix (Visualized)
Figure 1: Decision workflow for selecting the correct FTIR modality. Note the "False Negative" loop associated with Diamond ATR in the nitrile region.
Experimental Protocol: The "Low-Artifact" KBr Method
To ensure the highest fidelity spectrum for C15H10N2O4, follow this optimized KBr protocol designed to minimize moisture interference and maximizing nitrile sensitivity.
Materials
-
Spectroscopic grade KBr powder (dried at 110°C overnight).
-
Agate mortar and pestle.
-
Hydraulic press (10-ton capacity).
-
Vacuum desiccator.
Step-by-Step Workflow
-
The Dilution Ratio:
-
Mix 1.5 mg of C15H10N2O4 with 150 mg of KBr (1:100 ratio).
-
Why: Too much sample causes "flat-topping" (detector saturation) of the strong Ester C=O peak, distorting the ratio against the weak Nitrile peak.
-
-
Grinding (The Critical Step):
-
Grind the mixture in one direction for 2–3 minutes until it resembles fine flour.
-
Why: Particle size must be smaller than the IR wavelength (< 2.5 µm) to prevent the Christiansen Effect (asymmetric peak distortion/scattering).
-
-
Pellet Formation:
-
Transfer to a 13mm die set.
-
Evacuate air for 1 minute (removes trapped air/moisture).
-
Press at 8–10 tons for 2 minutes.
-
Check: The pellet must be transparent (glass-like), not milky.
-
-
Acquisition:
-
Resolution: 2 cm⁻¹ (Critical for resolving sharp conjugated nitrile peaks).
-
Scans: 32 or 64 scans.
-
Background: Run an empty sample compartment (air) or a pure KBr blank immediately prior.
-
Data Interpretation & Validation Logic
Once the spectrum is acquired, use this logic flow to validate the C15H10N2O4 structure.
Figure 2: Validation logic flow. Both functional groups must show "Conjugated" shifts to confirm the C15H10N2O4 structure.
Troubleshooting Common Anomalies
| Observation | Diagnosis | Corrective Action |
| Broad hump @ 3400 cm⁻¹ | Wet KBr pellet. | Dry KBr powder at 110°C; re-press. |
| Sloping baseline (low T% at 4000 cm⁻¹) | Scattering (Christiansen Effect). | Grind sample longer to reduce particle size. |
| Split Carbonyl Peak (1715 & 1730 cm⁻¹) | Fermi Resonance or Rotamers. | Common in esters; not necessarily an impurity. |
| No Nitrile Peak (but Ester is present) | Dipole minimization or Diamond ATR artifact. | Switch to Transmission Mode (KBr) immediately. |
References
-
NIST Chemistry WebBook. Infrared Spectra of Nitriles and Esters. National Institute of Standards and Technology.[2] Available at: [Link]
-
Specac Application Notes. FTIR: Transmission vs ATR spectroscopy. Available at: [Link]
-
Spectroscopy Online. A Diamond ATR-FTIR Study of Nitriles: Overcoming Lattice Absorption. Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Coates, J. Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link]
Sources
Hammett plot correlation for hydrolysis of para-substituted benzoate esters
Executive Summary: The Predictive Power of
In drug development, the hydrolytic stability of ester-based prodrugs is a critical pharmacokinetic parameter. The Hammett equation is not merely a historical artifact; it is the gold standard for quantifying how electronic modifications to a pharmacophore affect its reactivity.[1]
This guide compares the kinetic profiles of Alkaline versus Acidic hydrolysis of para-substituted benzoate esters. By constructing a Hammett plot, researchers can derive the reaction constant (
Theoretical Framework & Comparative Analysis
The Hammett equation relates the rate of reaction (
- (Substituent Constant): A measure of the electron-donating or withdrawing power of a substituent relative to hydrogen.[2][3]
-
(Reaction Constant): The slope of the plot.[3][4][5][6][7][8] It measures the sensitivity of the reaction to electronic effects.[1][3][4][8]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Comparison: Alkaline vs. Acidic Hydrolysis Mechanisms[1][6]
The utility of the Hammett plot depends entirely on the reaction mechanism.[1] Below is the comparative analysis of how these two hydrolysis pathways respond to electronic perturbation.
| Feature | Alkaline Hydrolysis (Saponification) | Acidic Hydrolysis (Dilute Aqueous) |
| Mechanism Type | ||
| Rate-Limiting Step | Nucleophilic attack by | Formation of the tetrahedral intermediate (water attack) or protonation.[1]* |
| Transition State | Negatively charged (Tetrahedral intermediate).[1][9] | Positively charged / Neutral (Electronic effects cancel out).[1] |
| Electronic Effect | Electron-Withdrawing Groups (EWGs) accelerate the reaction by stabilizing the negative charge.[1] | Negligible effect. EWGs facilitate water attack but hinder initial protonation.[1] |
| Typical | +2.0 to +2.5 | |
| Diagnostic Utility | High. Excellent for establishing Structure-Activity Relationships (SAR). | Low for SAR, but excellent for proving the mechanism is not |
> Note on Acidic Hydrolysis: In dilute acid, the reaction constant
Visualizing the Mechanism ( )
To understand why alkaline hydrolysis yields a positive
Experimental Protocol: Determination of for Alkaline Hydrolysis[7][10]
This protocol describes the kinetic assessment of ethyl benzoates. This is a self-validating system : linearity in the pseudo-first-order plots confirms the method, and linearity in the final Hammett plot validates the mechanistic assumption.
Materials
-
Substrates: Ethyl benzoate (H), Ethyl p-nitrobenzoate, Ethyl p-chlorobenzoate, Ethyl p-methylbenzoate, Ethyl p-methoxybenzoate.[1]
-
Solvent: 60:40 Ethanol/Water (v/v).[1] Crucial: Maintain consistent dielectric constant.
-
Reagent: 0.1 M NaOH (standardized).
-
Instrument: UV-Vis Spectrophotometer with thermostated cell holder (
C).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare
M solutions of each ester in the Ethanol/Water solvent. -
Prepare 0.1 M NaOH in the same solvent system.
-
-
Selection of Analytical Wavelength (
):-
Scan the spectrum of Ethyl Benzoate and the Benzoate ion.
-
Select a wavelength where the absorbance change is maximal (typically 225–230 nm for the disappearance of ester, or 270 nm for appearance of product, depending on interference).
-
Validation Step: Verify the existence of isosbestic points during a slow scan of the reaction. This confirms no side reactions are occurring.[1]
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Mixing: In a quartz cuvette, mix 2.0 mL of Ester solution with 2.0 mL of 0.1 M NaOH.
-
Concentration Ratio:
M;ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> M. Since , the concentration of remains effectively constant. -
Data Acquisition: Monitor Absorbance (
) vs. Time (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) for at least 3 half-lives. -
Infinity Reading: Allow one sample to react for 24 hours (or heat to
C for 1 hour) to measure .
-
-
Calculation of
:-
Plot
vs. Time.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The slope of this line is
(pseudo-first-order rate constant).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Calculate the second-order rate constant:
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Experimental Workflow Diagram
Data Analysis & Interpretation
To generate the final correlation, summarize your kinetic data in the following format.
Standard Substituent Constants ( )
Use these standard values for your correlation.
| Substituent (Para) | Electronic Nature | Predicted Effect on | |
| +0.78 | Strong EWG (Resonance/Inductive) | Fastest (Large positive deviation) | |
| +0.23 | Weak EWG | Faster than H | |
| 0.00 | Reference | Baseline ( | |
| -0.17 | Weak EDG | Slower than H | |
| -0.27 | Strong EDG | Slowest |
Constructing the Plot[1][2][3][6]
-
Calculate
for each substituent, wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> is the rate constant for the substituted ester and is for ethyl benzoate. -
Plot
on the Y-axis vs.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> on the X-axis. -
Perform linear regression to find the slope (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Interpreting the Results
-
Linearity: A straight line (
) confirms the mechanism is consistent across all substituents.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Slope (
):-
Expected Value: For alkaline hydrolysis in aqueous ethanol, expect
tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . -
Meaning: The positive value confirms the buildup of negative charge in the transition state.[1] The magnitude (>1) indicates the reaction is more sensitive to substituents than the ionization of benzoic acid (the reference reaction).[1][3][4]
-
-
Deviations:
-
Concave Up: Could indicate a change in mechanism or a change in the rate-limiting step.[1]
-
Deviations for p-NO2: If
falls off the line (requiresngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ), it suggests direct resonance conjugation with the reaction center, though this is less common in esters compared to phenols.
-
References
-
Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link
-
Isaacs, N. S. (1995).[1] Physical Organic Chemistry (2nd ed.). Longman Scientific & Technical.[1] (Standard authoritative text for BAc2/AAc2 mechanisms).
-
Connors, K. A. (1990).[1] Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.[1] (Source for pseudo-first-order protocols).
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] Link[1]
Sources
- 1. scribd.com [scribd.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. oarjpublication.com [oarjpublication.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.cambridge.org [assets.cambridge.org]
- 9. web.viu.ca [web.viu.ca]
Comparative Kinetics: Hydrolytic Stability of 4-Nitrophenyl Benzoate vs. 4-Cyanophenyl Benzoate
[1]
Executive Summary
In drug development and prodrug design, the lability of ester linkages determines the pharmacokinetic release profile of active moieties. This guide compares the alkaline hydrolysis rates of 4-Nitrophenyl Benzoate (4-NPB) and its cyano-analog, 4-Cyanophenyl Benzoate (4-CPB) .
Key Finding: 4-Nitrophenyl benzoate hydrolyzes significantly faster than 4-cyanophenyl benzoate. This difference is driven by the superior electron-withdrawing capacity of the nitro group (
Experimental Implication: While 4-NPB release can be monitored colorimetrically in the visible spectrum (400 nm), 4-CPB hydrolysis requires UV detection (~274 nm), necessitating different analytical protocols.
Mechanistic Principles
To understand the rate difference, we must analyze the
The Hammett Equation
The hydrolysis rate (
-
Reaction Constant (
): For phenyl benzoate hydrolysis, is positive (typically +2.0 to +2.5). This indicates the reaction is accelerated by electron-withdrawing groups (EWGs) that stabilize the negative charge development in the transition state and the leaving group. -
Substituent Constant (
):-
Nitro (
): -
Cyano (
):
-
Leaving Group Ability ( )
The rate-determining step often correlates with the stability of the leaving phenolate ion.
-
4-Nitrophenol:
(More stable anion Faster leaving) -
4-Cyanophenol:
(Less stable anion Slower leaving)
Reaction Mechanism Diagram
The following diagram illustrates the tetrahedral intermediate formation and the subsequent collapse to release the phenolate.
Figure 1:
Comparative Analysis: 4-NPB vs. 4-CPB
The following table synthesizes theoretical constants with expected experimental outcomes.
| Feature | 4-Nitrophenyl Benzoate (4-NPB) | 4-Cyanophenyl Benzoate (4-CPB) | Impact on Hydrolysis |
| Substituent ( | 0.78 (Strong EWG) | 0.66 (Moderate EWG) | Nitro accelerates rate more than Cyano. |
| Leaving Group | 7.15 | 7.95 | Lower |
| Relative Rate ( | 1.0 (Reference) | ~0.3 - 0.5 | 4-CPB is 2-3x slower than 4-NPB. |
| Detection ( | 400-410 nm (Yellow) | 270-280 nm (UV) | 4-NPB allows visible colorimetric assay; 4-CPB requires UV-Vis. |
| Solubility | Low in water; requires co-solvent | Low in water; requires co-solvent | Similar solubility profiles (hydrophobic). |
Experimental Methodology
Objective: Determine the pseudo-first-order rate constants (
Pre-requisite: Ensure all buffers are free of nucleophilic impurities (e.g., amines) that could cause aminolysis. Use Carbonate or Phosphate buffers.
Reagents[2]
-
Stock Solutions: 10 mM of ester in HPLC-grade Acetonitrile (MeCN).
-
Reaction Buffer: 0.1 M Carbonate Buffer, pH 10.0 (constant ionic strength with KCl).
-
Quenching Solution (Optional): 0.1 M HCl.
Workflow Protocol
Figure 2: Experimental workflow distinguishing the detection wavelengths for the two derivatives.
Detailed Steps
-
Baseline Correction: Blank the spectrophotometer with a mixture of 2 mL Buffer + 20 µL pure MeCN.
-
Initiation: Add 20 µL of 4-NPB stock to 2 mL of buffer in a quartz cuvette. Invert rapidly to mix.
-
Data Acquisition (4-NPB): Set instrument to Kinetics Mode at 400 nm . Record absorbance every 10 seconds for 10 minutes (or until plateau).
-
Data Acquisition (4-CPB): Repeat step 2 with 4-CPB stock. Set instrument to 274 nm . Note: You must account for the background absorbance of the unhydrolyzed ester at this wavelength (isosbestic point analysis is recommended if spectra overlap).
-
Calculation: Plot
vs. time. The slope is .
Data Interpretation & Troubleshooting
Self-Validating the Data
-
Isosbestic Points: For 4-CPB, perform a repetitive scan (200-400 nm) rather than single-wavelength monitoring first. The presence of clear isosbestic points confirms a clean conversion without side reactions.
-
Endpoint Check:
should match the theoretical absorbance of the calculated concentration of free phenolate (using values: ).
Expected Results
Under pH 10.0 conditions at
-
4-NPB: Half-life (
) is typically in the range of minutes. -
4-CPB: Half-life (
) will be longer (slower rate). -
Ratio:
.
Common Pitfalls
-
Solubility: If the solution turns cloudy, the ester has precipitated. Increase the MeCN percentage (up to 20%) or lower the ester concentration.
-
Wavelength Overlap (4-CPB): The benzoate ester itself absorbs in the UV range. Ensure you are monitoring the appearance of the phenolate peak (red-shifted) distinct from the ester peak.
References
-
Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837–846. [Link]
- Foundational text on Hammett plots and ester hydrolysis r
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
- Source for standard and constants.
-
Herschlag, D. (Stanford University). Alkaline Phosphatase Mono- and Diesterase Reactions: Comparative Transition State Analysis (Supporting Info). [Link]
- Provides specific comparative data on 4-nitro vs 4-cyano leaving group devi
-
PubChem. (n.d.). 4-Cyanophenol Compound Summary. [Link]
- Source for pKa and spectral properties.
Comprehensive Guide to HPLC Chiral Column Selection for Alpha-Cyano Benzoate Enantiomers
Executive Summary: The Alpha-Cyano Challenge
Alpha-cyano benzoates represent a unique class of chiral esters frequently encountered in the synthesis of pyrethroid insecticides and pharmaceutical intermediates. Their separation presents a dual challenge:
-
Structural Rigidity vs. Flexibility: The benzoate moiety is rigid and planar, while the
-cyano group introduces a strong dipole and steric bulk at the chiral center. -
Chemical Lability: The electron-withdrawing nature of the cyano and ester groups renders the
-proton highly acidic ( 10–13). This makes the stereocenter susceptible to base-catalyzed racemization, even under "mild" chromatographic conditions.
This guide moves beyond generic column screening. We analyze the specific molecular interactions required to resolve these enantiomers and provide a self-validating protocol to ensure data integrity.
Mechanistic Basis of Separation[1]
To select the correct column, one must understand the molecular recognition mechanism. For
The Interaction Triad
-
-
Stacking: The benzoate aromatic ring interacts with the phenylcarbamate moieties of the CSP. -
Dipole-Dipole Interactions: The cyano group (-CN) is a strong dipole that aligns with the polar carbamate groups on the polysaccharide backbone.
-
Steric Inclusion: The spatial arrangement of the bulky benzoate and the cyano group must fit into the chiral grooves of the polymer (amylose or cellulose).
Visualization: Interaction Mechanism
The following diagram illustrates the theoretical interaction between an
Caption: Molecular recognition forces driving the enantioseparation of alpha-cyano benzoates on polysaccharide phases.
Comparative Analysis: Column Selection
Based on experimental data and structural analysis, Polysaccharide-based columns are the gold standard for this application. However, the choice between Amylose and Cellulose backbones is critical.
Primary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate)[2]
-
Commercial Examples: Chiralcel OD-H, Lux Cellulose-1, Refine C-OD.
-
Performance Profile:
-
Selectivity (
): High. The rigid, linear backbone of cellulose often provides better "pockets" for flat aromatic structures like benzoates compared to the helical amylose. -
Resolution (
): Typically > 2.0 for this class. -
Why it works: The inclusion complexes formed in the cellulose cavities are tighter for the planar benzoate moiety, maximizing the discrimination between the enantiomers.
-
Secondary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate)[2]
-
Commercial Examples: Chiralpak AD-H, Lux Amylose-1, Refine C-AD.
-
Performance Profile:
-
Selectivity (
): Moderate to High. -
Use Case: If the
-substituent is exceptionally bulky (e.g., if the cyano group is adjacent to a tertiary butyl or isopropyl group), the helical flexibility of amylose may accommodate the molecule better than cellulose.
-
Immobilized vs. Coated Phases[3][4]
-
Coated (OD/AD): Generally offer higher peak efficiency (theoretical plates) and slightly better selectivity for standard esters. Preferred for initial screening.
-
Immobilized (IA/IC/IB): Essential if the analyte is insoluble in standard alkanes/alcohols and requires "non-standard" solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Note:Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) has shown unique selectivity for cyano-esters due to the electron-withdrawing chloro-groups on the CSP interacting with the cyano dipole of the analyte.
-
Performance Comparison Table
| Feature | Cellulose Coated (OD-H) | Amylose Coated (AD-H) | Immobilized (IC) |
| Backbone Structure | Linear, Rigid | Helical, Flexible | Linear, Rigid |
| Primary Interaction | Steric inclusion + | Dipole fit + H-bonding | Dipole-Dipole (Strong) |
| Selectivity for Benzoates | Excellent ( *** )** | Good (***) | Very Good (****) |
| Solvent Compatibility | Restricted (Hex/Alc only) | Restricted (Hex/Alc only) | Universal (DCM, THF, etc.) |
| Racemization Risk | Low (Neutral pH) | Low (Neutral pH) | Low (Neutral pH) |
Method Development Protocol (Self-Validating)
This protocol is designed to prevent false positives (separation of impurities) and on-column racemization.
Step 1: Mobile Phase Selection
Standard: n-Hexane / Isopropanol (90:10 v/v).
-
Why: Normal phase promotes H-bonding and dipole interactions.
-
Alternative: Hexane / Ethanol (can improve peak shape for polar esters).
Step 2: The "No-Base" Rule (Critical)
WARNING: Do NOT use basic additives like Diethylamine (DEA) or Triethylamine (TEA).
-
Causality: The
-proton of cyano esters is acidic. Even 0.1% DEA can induce rapid racemization inside the column, leading to a "plateau" between peaks or a single broad peak (dynamic kinetic resolution). -
Acidic Additive: If peak tailing occurs, add 0.1% Formic Acid or Acetic Acid. This suppresses silanol activity without catalyzing racemization.
Step 3: Temperature Control
-
Set Point: 20°C - 25°C.
-
Reasoning: Lower temperatures favor the enthalpy-driven separation mechanism (inclusion) and reduce the rate of spontaneous racemization.
Step 4: Decision Tree Workflow
Caption: Step-by-step decision matrix for selecting the optimal chiral column and mobile phase.
Troubleshooting: The "Plateau" Phenomenon
If you observe a "bridge" or plateau between your enantiomer peaks, it is likely on-column racemization , not poor resolution.
Diagnostic Test:
-
Collect the fraction of the first eluting peak.
-
Re-inject it immediately.
-
Result A: Single peak = Stable separation.
-
Result B: Two peaks appear again = The compound is racemizing during the run.
Solution:
-
Switch to Acidic Mobile Phase (0.1% Acetic Acid).
-
Lower Column Temperature to 5°C - 10°C.
-
Reduce run time (increase flow rate if pressure permits).
References
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC Column Selection Guide. Retrieved from [Link]
-
OiPub. (n.d.). Chiral-phase high-performance liquid chromatographic separation of enantiomers of pyrethroid insecticide esters derived from α-cyano-3-phenoxybenzyl alcohol. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns. Retrieved from [Link]
Technical Guide: Mass Spectrometry Profiling of Cyano(4-nitrophenyl)methyl Benzoate
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of cyano(4-nitrophenyl)methyl benzoate (
This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, detailing the mechanistic pathways that yield characteristic ions. It serves as a self-validating protocol for researchers confirming the identity of this compound in complex matrices.
Structural Context & Theoretical Fragmentation[1][2][3]
To interpret the mass spectrum, one must first deconstruct the molecule into its labile moieties. The molecule consists of a benzoate ester core coupled to a benzylic carbon substituted with both a cyano (nitrile) group and a para-nitro functionality.
Molecular Formula:
Primary Cleavage Sites
The fragmentation logic follows the Franck-Condon principle and standard ester cleavage rules (McLafferty, 1993).
- -Cleavage (Acyl-Oxygen Scission): The weakest link is the ester bond. In EI, this predominantly yields the stable benzoyl cation (m/z 105).
-
Nitro Group Degradation: The
group is prone to radical losses of (30 Da) and (46 Da). -
Benzylic Destabilization: The presence of the electron-withdrawing cyano group on the benzylic carbon destabilizes the carbocation at that position (m/z 161), making the benzoyl ion (m/z 105) the dominant base peak in positive mode.
Comparative Guide: Ionization Techniques
The choice of ionization source dictates the spectral fingerprint. The table below contrasts the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific benzoate derivative.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Level | 70 eV (Hard) | Thermal/Voltage (Soft) |
| Dominant Peak | m/z 105 (Benzoyl cation) | m/z 283 |
| Molecular Ion ( | Weak or Absent (<5% abundance) | High Intensity (Base Peak) |
| Structural Insight | Excellent for fingerprinting substructures (benzoyl, phenyl, nitro). | Excellent for confirming molecular weight and purity. |
| Solvent Compatibility | None (Gas Phase) | High (MeOH/ACN/Water) |
| Detection Limit | Low picogram range (GC-MS) | Femtogram range (LC-MS/MS) |
Recommendation: Use ESI-MS/MS for quantitation in biological matrices to preserve the molecular ion. Use EI-GC-MS for impurity profiling during synthesis.
Detailed Fragmentation Pathways
The following analysis focuses on the EI (70 eV) pattern, which provides the most structural information.
Pathway A: The Benzoate Signature (Dominant)
-
m/z 105 (Base Peak): The molecular ion (
, m/z 282) undergoes -cleavage adjacent to the carbonyl. The positive charge is retained on the benzoyl fragment ( ) due to resonance stabilization. -
m/z 77: The benzoyl ion ejects a neutral CO molecule (28 Da), resulting in the phenyl cation (
).
Pathway B: The Nitro-Cyano-Benzyl Moiety
-
m/z 161: If the charge is retained on the alkyl side (less common in EI, more common in CI), the fragment is the [cyano(4-nitrophenyl)methyl] cation.
-
m/z 115: Loss of the nitro group (
, 46 Da) from the m/z 161 fragment.
Pathway C: Nitro Group Rearrangements
-
m/z 236 (
): Direct loss of the nitro radical ( ) from the molecular ion. -
m/z 252 (
): Loss of radical, a common rearrangement in nitroaromatics involving oxygen transfer to the ring (ortho-effect is less likely here due to para-substitution, but isomerization can occur).
Visualization of Fragmentation Logic
The following diagram illustrates the causal relationships between the parent molecule and its daughter ions.
Caption: Mechanistic flow of ion generation. Solid lines indicate primary pathways; dashed lines indicate secondary/minor pathways.
Experimental Protocol: LC-MS/MS Confirmation
To validate this compound in a drug development context (e.g., metabolic stability study), follow this self-validating ESI protocol.
Reagents & Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO.
-
Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation (
) for ESI positive mode.
-
Instrument Parameters (Thermo Q-Exactive or Equivalent)
-
Source: HESI-II (Heated Electrospray)
-
Polarity: Positive (+ve)
-
Spray Voltage: 3.5 kV
-
Capillary Temp: 320°C
-
Scan Range: m/z 50 – 400
Workflow Diagram
Caption: Step-by-step ion path for specific detection using Triple Quadrupole or Orbitrap systems.
Validation Criteria (Pass/Fail)
-
Pass: Observation of parent ion at m/z 283.1 (
) AND daughter ion at m/z 105.0 upon fragmentation (NCE 30-40). -
Fail: Absence of m/z 105 fragment suggests the benzoate moiety is not intact or the compound is a different isomer.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (n.d.). Benzoic acid, ester derivatives fragmentation data. NIST Chemistry WebBook, SRD 69. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1]
- Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.
Sources
Kinetic isotope effect studies on alpha-cyano ester hydrolysis
Kinetic Isotope Effect Profiling in -Cyano Ester Hydrolysis: A Comparative Methodological Guide
Executive Summary
In drug development,
Distinguishing between standard nucleophilic acyl substitution (BAc2 ) and carbanion-mediated hydrolysis is critical for predicting shelf-life stability and in vivo release kinetics. This guide compares the primary methodologies for utilizing Kinetic Isotope Effects (KIE) to deconvolute these mechanisms, providing researchers with a validated framework for experimental design.
Part 1: Mechanistic Landscape & KIE Signatures
To select the correct experimental method, one must first understand the mechanistic divergence. The magnitude and direction of KIEs differ fundamentally between the two dominant pathways.
Comparative Mechanism Analysis
| Feature | Pathway A: BAc2 (General Base Catalysis) | Pathway B: E1cB (Carbanion Mediated) |
| Rate-Determining Step (RDS) | Formation of Tetrahedral Intermediate | Deprotonation of |
| Primary Deuterium KIE ( | Secondary ( | Primary ( |
| Solvent Isotope Effect (SIE) | Normal ( | Complex/Inverse Depends on whether the carbanion formation is pre-equilibrium. |
| Hammett | Moderate positive | Large positive |
Mechanistic Pathway Diagram
The following diagram illustrates the divergence where KIE analysis is applied.
Caption: Divergent hydrolytic pathways for
Part 2: Methodological Comparison
This section compares the two industry-standard workflows for measuring KIE in ester hydrolysis: Direct Spectrophotometric Kinetics (Method A) and NMR-Based Competition Assays (Method B) .
Comparative Performance Matrix
| Metric | Method A: Direct Spectrophotometry (UV/Vis) | Method B: NMR-Based Competition (Proton Inventory) |
| Primary Application | Solvent Isotope Effect (SIE) ( | Proton Inventory & Substrate KIE ( |
| Precision | Moderate ( | High ( |
| Substrate Requirement | Must have chromophore (or coupled assay) | High solubility in |
| Throughput | High (96-well plate capable) | Low (requires serial NMR acquisition) |
| Cost Efficiency | High (uses standard buffers) | Low (requires deuterated substrates/solvents) |
| Self-Validation | Linearity Check: Absorbance vs. Time must be first-order. | Internal Standard: Integration ratio is self-normalizing. |
Part 3: Experimental Protocol (Self-Validating)
Selected Workflow: Solvent Isotope Effect (SIE) via UV/Vis
Rationale: This method is selected for its accessibility and ability to rapidly screen pH-rate profiles, which is the first step in characterizing
1. Reagent Preparation
-
Buffer H: 50 mM Phosphate buffer in ultrapure
, adjusted to pH 7.40. -
Buffer D: 50 mM Phosphate buffer in
(99.9% D).-
Critical Step: The pH meter reading in
( ) must be corrected to using the equation: . Adjust Buffer D so that .
-
-
Stock Solution: 10 mM
-cyano ester in anhydrous acetonitrile.
2. Kinetic Run Execution
-
Blanking: Pre-incubate 990
L of Buffer H (or D) in a quartz cuvette at 25.0°C for 5 minutes. -
Initiation: Inject 10
L of Stock Solution. Rapidly mix by inversion (3x). -
Acquisition: Monitor absorbance at
(typically 230-260 nm for cyano esters) every 10 seconds for 10 half-lives ( ). -
Replication: Perform in triplicate for both
and .
3. Data Analysis & Validation
-
Fit: Fit data to the pseudo-first-order equation:
. -
Validation Criterion: The residual plot must be random. Systematic curvature indicates secondary reactions or instrument drift.
-
Calculation:
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining Solvent Isotope Effects (SIE) with built-in validation checkpoints.
Part 4: Data Interpretation & Causality
Interpreting the
The "Normal" SIE ( )
-
Observation: Reaction is significantly slower in
. -
Causality: This indicates that a proton transfer is occurring in the rate-determining step (RDS). For
-cyano esters, this supports General Base Catalysis where a water molecule (acting as a base) removes a proton from the attacking water nucleophile. The bond is breaking in the transition state.
The "Inverse" or "Null" SIE ( )
-
Observation: Reaction is faster or unchanged in
. -
Causality: This often suggests Specific Base Catalysis (
attack directly) or an E1cB mechanism where the equilibrium concentration of the carbanion is higher in (due to solvent acidity differences), cancelling out kinetic slowing. -
Next Step: If this is observed, you must perform the Method B (Proton Inventory) to map the number of protons involved.
Alpha-Deuteration KIE (Substrate Labeling)
If the mechanism is E1cB, labeling the
References
-
Vertex AI Search. (2024). Solvent Isotope Effects on Alkane Formation by Cyanobacterial Aldehyde Deformylating Oxygenase. NIH PubMed Central. Retrieved from [Link]
-
Chem-Station. (2024). Solvent Isotope Effect: Principles and Applications. Retrieved from [Link]
-
Wikipedia. (2024).[1] Kinetic Isotope Effect: Secondary and Solvent Effects. Retrieved from [Link][2]
-
Royal Society of Chemistry. (1970). The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects. J. Chem. Soc. B. Retrieved from [Link]
-
Burlingham, B. T., et al. (2003).[3] 34S isotope effect on sulfate ester hydrolysis: mechanistic implications. J. Am. Chem. Soc. Retrieved from [Link]
Validating purity of cyanohydrin benzoates using elemental analysis
Elemental Analysis vs. Chromatographic & Spectroscopic Alternatives[1][2][3]
Executive Summary
In the high-stakes environment of drug development and agrochemical synthesis, the purity of intermediates like cyanohydrin benzoates is non-negotiable. While modern laboratories increasingly rely on High-Resolution Mass Spectrometry (HRMS) and quantitative NMR (qNMR), Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—remains the definitive "gatekeeper" for bulk purity.
This guide challenges the notion that EA is an archaic relic. Instead, it demonstrates how EA serves as a critical orthogonal check against the blind spots of chromatography and spectroscopy, particularly for detecting non-chromophoric impurities, inorganic salts, and trapped solvates in cyanohydrin benzoate scaffolds.
Part 1: The Chemistry & The Challenge
Cyanohydrin benzoates are potent electrophiles and critical intermediates (e.g., in pyrethroid synthesis). Their synthesis typically involves the
The Analytical Blind Spot:
The primary risk in this synthesis is not just organic side-products, but inorganic occlusion . The use of alkali cyanides (NaCN/KCN) or phase transfer catalysts can trap ionic species within the crystal lattice of the hydrophobic benzoate. Standard
Diagram 1: Synthesis Pathways & Impurity Traps
This diagram maps the synthesis of a generic cyanohydrin benzoate and identifies where specific impurities enter the system.
Figure 1: Synthetic workflow showing the genesis of "invisible" impurities (Salts/Solvates) that necessitate Elemental Analysis.
Part 2: The Method – Elemental Analysis (CHN)
The Principle
Combustion analysis burns the sample in an oxygen-rich environment (typically >900°C).
-
Carbon
-
Hydrogen
-
Nitrogen
/
These gases are separated (GC) and quantified (TCD).
The Standard:
The American Chemical Society (ACS) and many top-tier journals adhere to the
-
Why it matters for Cyanohydrins: The Nitrogen (N) content is your specific "tag." If your cyanohydrin hydrolyzes to a carboxylic acid, N% drops to zero. If it hydrolyzes to an amide, N% changes stoichiometry. EA detects this degradation with absolute precision.
Part 3: Comparative Analysis (EA vs. Alternatives)
Why perform EA when you have an NMR? Because NMR is a relative technique (ratio of protons), while EA is an absolute mass-based technique.
Table 1: Technique Comparison Matrix
| Feature | Elemental Analysis (EA) | qNMR ( | HPLC (UV/Vis) |
| Primary Detection | Bulk Mass Composition (C, H, N) | Proton Environments | Chromophores (UV absorption) |
| Inorganic Salts | Detects (Lowers %C, %H, %N proportionally) | Blind (Invisible) | Blind (Elutes in void/no UV) |
| Trapped Solvent | Detects (Alters C/H ratio) | Detects (if peaks don't overlap) | Blind (if mobile phase matches) |
| Sample Size | 2–5 mg (Destructive) | 5–20 mg (Non-destructive) | <1 mg (Non-destructive) |
| Precision | |||
| "Truth" Factor | Confirms Empirical Formula | Confirms Structure | Confirms Relative Purity |
Critical Insight: If your cyanohydrin benzoate contains 5% wt/wt NaCl (from the synthesis), your qNMR might still show >98% purity because it only integrates the organic protons. However, your EA Carbon value will be roughly 5% lower than theoretical. EA is the only method that flags this "bulk" impurity immediately. [2]
Part 4: Strategic Validation Protocol
To validate purity effectively, do not use these methods in isolation. Use the following workflow to triangulate the truth.
Protocol A: Sample Preparation for EA (The "Make or Break" Step)
Most EA failures are due to wet samples, not impure chemistry.
-
Recrystallization: Purify the cyanohydrin benzoate (e.g., Ethanol/Hexane).
-
Vacuum Drying: Dry sample at 40°C under high vacuum (<1 mbar) for 24 hours. Note: Cyanohydrins can be thermally unstable; do not overheat.
-
Desiccator: Transfer immediately to a desiccator containing
. -
Weighing: Use a microbalance (
). Weigh 2–3 mg into a tin capsule. Fold tightly to exclude air.
Diagram 2: The "Triangulation" Workflow
A logic gate for determining when a sample is truly publication-ready.
Figure 2: Decision matrix for purity validation. Note that "Clean NMR" is a prerequisite for EA, not a replacement.
Part 5: Case Study – The "Hidden" Solvate
Scenario:
A researcher synthesizes Mandelonitrile Benzoate (
-
Theoretical Values: C: 74.65%, H: 4.92%, N: 6.22%.
Experimental Data:
-
NMR: Shows a pristine spectrum. No side products visible.
-
HPLC: Single peak, 99.5% area.
-
EA Result (Attempt 1): C: 71.20%, H: 4.80%, N: 5.90%.
Analysis: The EA values are consistently lower than theoretical by ~3-4%. The C/N ratio is roughly correct, but the absolute mass is "diluted."
-
Diagnosis: The sample contains trapped inorganic salts (NaCl) or non-volatile silica gel from the column, which are invisible to NMR and HPLC.
-
Correction: The sample was dissolved in
, washed thoroughly with water (to remove salts), dried over , and recrystallized. -
EA Result (Attempt 2): C: 74.55%, H: 4.90%, N: 6.18%. (Pass)
Conclusion: Without EA, this researcher would have proceeded with a sample that was only 95% active ingredient by mass, potentially skewing subsequent biological
References
-
American Chemical Society. (2023). ACS Research Data Guidelines for Organic Chemistry Journals. Retrieved from [Link]
- Establishes the standard for elemental analysis in peer-reviewed liter
-
Kuveke, R. E. H., et al. (2022).[1] "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. Retrieved from [Link]
- A critical look at the reliability of EA across different labs, highlighting the importance of sample prep.
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
- Provides the comparative basis for qNMR limit
-
Cai, L., et al. (2011). "Synthesis and bioactivity of novel pyrethroids containing cyanohydrin benzoate moieties." Bioorganic & Medicinal Chemistry Letters, 21(1), 234-237. Retrieved from [Link]
- Example of cyanohydrin benzoate synthesis where purity validation is critical for bioactivity claims.
Sources
Comparison of chemical vs enzymatic hydrolysis of alpha-cyano esters
Comparative Guide: Chemical vs. Enzymatic Hydrolysis of -Cyano Esters
Executive Summary
This guide provides a technical comparison between chemical and enzymatic hydrolysis of
Mechanistic Foundations
The Chemical Challenge: Reactivity & Decarboxylation
Chemical hydrolysis relies on acid or base catalysis to cleave the ester bond. However,
-
Chemoselectivity Issues: Strong acids/bases can simultaneously hydrolyze the nitrile (
) to a primary amide or carboxylic acid. -
Thermodynamic Instability: The electron-withdrawing nature of the cyano group stabilizes the carbanion intermediate, facilitating the loss of
to form a nitrile product rather than the desired -cyano acid.
The Enzymatic Solution: Precision & Kinetic Resolution
Enzymes, particularly Lipase B from Candida antarctica (CAL-B) and Pig Liver Esterase (PLE) , operate under mild conditions (pH 7.0, 20–40°C). This "surgical" approach hydrolyzes the ester moiety while:
-
Preserving the Nitrile: The neutral pH prevents nitrile hydrolysis.
-
Preventing Decarboxylation: Low temperatures stabilize the labile
-cyano acid. -
Enantioselectivity: The enzyme’s active site (catalytic triad: Ser-His-Asp) distinguishes between enantiomers, allowing for the isolation of chiral acids from racemic esters (Kinetic Resolution).
Pathway Visualization
The following diagram contrasts the direct, often destructive chemical pathway with the selective enzymatic cycle.
Figure 1: Reaction pathways comparing the destructive side-reactions of chemical hydrolysis (red) against the stereoselective precision of enzymatic hydrolysis (green).
Performance Comparison
The following data aggregates performance metrics from standard protocols involving ethyl
| Feature | Chemical Hydrolysis (NaOH) | Enzymatic Hydrolysis (CAL-B) |
| Yield (Isolated) | 85–95% (Racemic) | 45–50% (Theoretical max 50% for resolution)* |
| Enantiomeric Excess (ee) | 0% (Racemic) | > 95–99% (S-enantiomer typical) |
| Chemoselectivity | Low (CN hydrolysis, decarboxylation) | High (Ester only) |
| Reaction Temperature | Reflux (60–100°C) | Ambient (20–40°C) |
| By-products | Nitriles, Amides, Malonic acids | Alcohol (leaving group) |
| Scalability | High (Kg to Ton) | Moderate (High enzyme cost, reusable) |
*Note: Yield can theoretically reach 100% in enzymatic systems if Dynamic Kinetic Resolution (DKR) is employed, utilizing the rapid racemization of the unreacted substrate via the acidic
Detailed Experimental Protocols
Protocol A: Chemical Hydrolysis (Base-Catalyzed)
Use Case: Synthesis of achiral substrates where decarboxylation is acceptable or intended (e.g., Krapcho conditions).
-
Preparation: Dissolve 10 mmol of
-cyano ester in 20 mL of ethanol. -
Saponification: Add 12 mmol of NaOH (1.2 equiv) dissolved in 5 mL water dropwise at 0°C.
-
Critical Control: Keep temperature < 5°C to minimize decarboxylation if the acid is the target.
-
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of ester).
-
Work-up:
-
Evaporate ethanol under reduced pressure (keep bath < 30°C).
-
Dilute residue with water and wash with diethyl ether (removes unreacted ester).
-
Acidification: Acidify aqueous layer to pH 2 with 1M HCl at 0°C. Caution: CO2 evolution may occur immediately.
-
Extract rapidly with Ethyl Acetate.
-
-
Validation:
H NMR will show loss of ethyl group signals. Check for decarboxylated nitrile peak (loss of COOH).
Protocol B: Enzymatic Kinetic Resolution
Use Case: Preparation of chiral drug intermediates (e.g., Pregabalin precursors).
-
Enzyme Preparation: Suspend immobilized Candida antarctica Lipase B (Novozym 435, 20 mg/mmol substrate) in 0.1 M Phosphate Buffer (pH 7.0).
-
Substrate Addition: Add 10 mmol of racemic
-cyano ester dissolved in a minimal amount of co-solvent (e.g., 5% DMSO or Toluene) to the buffer.-
Note: Biphasic systems (Toluene/Buffer) often yield higher reaction rates.
-
-
Incubation: Shake at 30°C, 200 rpm.
-
Monitoring: Monitor conversion via HPLC (Chiralcel OD-H column). Stop reaction at 50% conversion (typically 24–48 hours).
-
Separation:
-
Filter off the enzyme (can be recycled).
-
Adjust pH to 8.0 and extract with MTBE (removes (R)-ester ).
-
Acidify aqueous phase to pH 2.0 and extract with Ethyl Acetate (yields (S)-acid ).
-
-
Self-Validating Check: The optical rotation of the isolated acid and recovered ester should be opposite.
Decision Matrix: When to Use Which?
| Scenario | Recommended Method | Rationale |
| Target is an achiral nitrile | Chemical | Decarboxylation is desired; chemical hydrolysis + heat is the fastest route. |
| Target is a chiral acid | Enzymatic | Only enzymes provide the necessary stereoselectivity without destroying the labile acid. |
| Substrate is thermally unstable | Enzymatic | Mild conditions (25°C) prevent thermal degradation. |
| Large Scale Commodity | Chemical | Cost of enzymes may be prohibitive unless immobilized/recycled. |
References
-
Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate hydrolysis, ester synthesis and kinetic resolutions. Bioorganic & Medicinal Chemistry. Link
-
Krapcho, A. P. (1982).
-keto esters, -cyano esters and related compounds in dipolar aprotic media. Synthesis. Link -
Jaeger, K. E., & Eggert, T. (2002). Lipases for biotechnology. Current Opinion in Biotechnology. Link
-
Bernaerts, K. V., et al. (2009). Cleavage of ester bonds in polymer networks: Chemical vs. enzymatic hydrolysis. Journal of Polymer Science. Link
-
Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (Standard text for enzymatic protocols). Link
Safety Operating Guide
Proper Disposal Procedures: Cyano(4-nitrophenyl)methyl benzoate
CAS No: 51130-02-0 | Formula: C₁₅H₁₀N₂O₄ Synonyms: Benzoic acid cyano-(4-nitrophenyl)methyl ester; 4-Nitrobenzaldehyde cyanohydrin benzoate.
Part 1: Executive Safety Directive (Immediate Action)
WARNING: POTENTIAL CYANIDE SOURCE While this compound is an ester, it is a derivative of a cyanohydrin. Under hydrolytic conditions (contact with water, acids, or bases), it can decompose to release Hydrogen Cyanide (HCN) and 4-nitrobenzaldehyde . Treat all waste as a P-listed (acutely toxic) equivalent hazard until certified otherwise.
| Scenario | Immediate Action |
| Spill (Solid) | Evacuate area. Do NOT use water.[1][2] Cover with dry lime or soda ash to prevent hydrolysis. Scoop into a sealed container. |
| Spill (Liquid/Solution) | Absorb with vermiculite or dry sand.[1] Do NOT use acidic absorbents. Place in a dedicated hazardous waste pail. |
| Skin Contact | Wash immediately with soap and water.[2][3] If signs of cyanide poisoning (dizziness, rapid breathing) occur, seek emergency medical help. |
| Incompatible Storage | Segregate from Acids (releases HCN), Strong Bases (rapid hydrolysis), and Oxidizers . |
Part 2: Scientific Context & Hazard Mechanism[4]
To handle this chemical safely, one must understand its degradation pathway. Unlike simple nitriles, Cyano(4-nitrophenyl)methyl benzoate is an O-acylated cyanohydrin.
The Hydrolysis Trap
In the presence of moisture or pH extremes, the ester bond cleaves. This is not just a degradation issue; it is a safety critical control point.
-
Stage 1 (Ester Hydrolysis): The benzoate group is removed, yielding 4-nitrobenzaldehyde cyanohydrin.
-
Stage 2 (Cyanohydrin Collapse): Cyanohydrins are unstable at neutral/basic pH and spontaneously structurally collapse to release cyanide ions (
) or volatile hydrogen cyanide ( ).
Implication for Disposal: You cannot simply "neutralize" this waste. Adding acid generates HCN gas. Adding base generates cyanide ions. Oxidative destruction is the only chemical path to safety, but professional incineration is the standard.
Part 3: Disposal Protocols
Protocol A: Commercial Incineration (Recommended)
Target Audience: Routine Lab Operations Standard: EPA/RCRA Compliance
This is the preferred method. The high nitrogen content and nitro group make this compound suitable for high-temperature incineration with scrubber systems (to capture NOx).
-
Segregation:
-
Do not mix with aqueous acidic waste streams.
-
Label container: "TOXIC ORGANIC WASTE - POTENTIAL CYANIDE GENERATOR" .
-
-
Container Selection:
-
Use high-density polyethylene (HDPE) or glass containers.
-
Ensure the cap has a Teflon (PTFE) liner to prevent solvent swelling.
-
-
Lab Pack Services:
-
List the material explicitly as Benzoic acid cyano-(4-nitrophenyl)methyl ester.
-
Assign waste code D003 (Reactive) if the specific formulation exhibits reactivity, or P030 (Soluble cyanide salts) logic if hydrolyzed. Note: While not strictly P030 by itself, treating it as such ensures safety.
-
Protocol B: Chemical Deactivation (Spill Cleanup Only)
Target Audience: Emergency Response / Safety Officers Requirement: Fume hood and HCN detector.
Principle: Oxidative destruction of the cyanide group using Sodium Hypochlorite (Bleach) at high pH.
Step-by-Step Deactivation:
-
Preparation:
-
Prepare a solution of 10% Sodium Hydroxide (NaOH) and Commercial Bleach (NaOCl) in a 1:1 ratio.
-
Why? High pH prevents HCN gas evolution; Bleach oxidizes cyanide to cyanate (less toxic).
-
-
Treatment:
-
Slowly add the solid waste or spill residue to the bleach/base bath.
-
Stir gently for 24 hours in a fume hood.
-
Caution: The nitro group may react exothermically. Monitor temperature.
-
-
Verification:
-
Test the solution for residual cyanide using Prussian Blue test or CN- test strips.
-
If negative, neutralize pH to 7-8 and dispose of as aqueous chemical waste.
-
Part 4: Waste Stream Decision Logic
Use this decision tree to determine the correct disposal workflow for your specific situation.
Part 5: Regulatory & Compliance Data[5]
When filling out hazardous waste manifests, use the following data points to ensure compliance.
| Parameter | Value / Classification | Note |
| Proper Shipping Name | Nitriles, toxic, solid, n.o.s. (this compound) | UN 3439 is common for solid toxic nitriles. |
| UN Number | UN 3439 (Solid) or UN 3276 (Liquid) | Confirm with EHS officer based on state. |
| Hazard Class | 6.1 (Toxic) | |
| Waste Codes (US) | D003 (Reactive), D001 (Ignitable - if in solvent) | "Reactive" due to potential HCN release. |
| GHS Signals | Danger (Skull & Crossbones) | Acute Tox. 3 (Oral/Dermal/Inhal).[4] |
References
-
Sigma-Aldrich. (n.d.).[5] Benzoic acid cyano-(4-nitro-phenyl)-methyl ester Safety Data Sheet. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Thermo Fisher Scientific. (2021). Methyl 4-nitrobenzoate Safety Data Sheet (Structural Analog). Retrieved from
-
PubChem. (n.d.). Compound Summary: Benzoic acid, cyano(4-nitrophenyl)methyl ester.[6] Retrieved from
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. staging.keyorganics.net [staging.keyorganics.net]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Methyl 4-cyanobenzoate 99 1129-35-7 [sigmaaldrich.com]
- 6. BENZOIC ACID CYANO-(4-NITRO-PHENYL)-METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling Cyano(4-nitrophenyl)methyl benzoate
Topic: Personal Protective Equipment (PPE) & Safe Handling of Cyano(4-nitrophenyl)methyl benzoate CAS: 51130-02-0 Synonyms: Benzoic acid cyano-(4-nitrophenyl)methyl ester; 4-Nitrobenzaldehyde cyanohydrin benzoate
Executive Summary: The "Hidden" Cyanide Hazard
As a Senior Application Scientist, I often see researchers treat This compound merely as a generic organic solid. This is a critical error. Structurally, this compound is a cyanohydrin ester . While stable under dry, neutral conditions, it possesses a latent toxicity mechanism: metabolic or chemical hydrolysis releases Hydrogen Cyanide (HCN) and 4-nitrobenzaldehyde .
This guide moves beyond generic "gloves and goggles" advice. It prescribes a containment strategy designed to prevent the specific chemical cleavage that transforms this stable solid into a toxic gas and a metabolic poison.
Part 1: Hazard Mechanism & Risk Profiling
To select the correct PPE, you must understand the failure modes of the molecule.
The Hydrolysis Cascade
The primary risk is not just the intact molecule, but its breakdown products upon contact with mucosal membranes (lungs, eyes) or moisture.
Figure 1: The hydrolysis pathway illustrating the latent cyanide generation upon contact with moisture or biological enzymes.
Key Risks:
-
Dust Inhalation: The solid dust, if inhaled, solubilizes in the lung surfactant, potentially releasing cyanide locally and systemically.
-
Dermal Permeation: Nitro-aromatics are known skin sensitizers and permeators. Combined with the nitrile moiety, skin absorption is a valid vector for systemic toxicity.
-
Moisture Sensitivity: High humidity or wet glassware can trigger partial hydrolysis, releasing trace HCN gas in the headspace of containers.
Part 2: The PPE Matrix (Personal Protective Equipment)
Standard nitrile gloves are insufficient for prolonged contact with nitro-aromatics in organic solvents. The following matrix assumes you are handling the pure solid or concentrated solutions (>100 mM).
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Fume Hood (Primary) If outside hood: Half-face Respirator with P100 + OV/AG cartridges | P100 stops the dust. OV/AG (Organic Vapor/Acid Gas) captures any HCN or acidic hydrolysis byproducts. N95s are insufficient for potential off-gassing. |
| Dermal (Hands) | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield) | Nitro compounds can permeate thin nitrile. Double gloving creates a breakthrough buffer. Silver Shield is mandatory for spill cleanup involving solvents. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are unsafe for powders that can drift. Goggles seal the eyes against dust and vapors. |
| Body | Tyvek® Lab Coat or Chemical Apron | Cotton lab coats absorb nitro-aromatics, keeping the toxin against your skin. Non-woven synthetics (Tyvek) shed dust and resist permeation. |
Part 3: Operational Protocols
Protocol A: Weighing & Transfer (The Critical Zone)
Most exposure events occur during the transfer of static-prone solids.
-
Static Control: Use an antistatic gun or wipe on the spatula and weigh boat. This compound is likely a crystalline powder; static will cause it to "jump," creating an inhalation hazard.
-
The "In-Hood" Balance: Move your micro-balance inside the fume hood. If this is impossible, use a pyramid glove bag or a weighted transfer funnel to minimize air exposure.
-
Solvent Selection: Dissolve the solid immediately after weighing.
-
Preferred Solvents: Anhydrous DMSO or DMF.
-
Avoid: Alcohols (unless necessary) or water, which promote hydrolysis/transesterification.
-
Protocol B: Reaction Setup
-
Venting: Never heat this compound in a closed system without a pressure-relief mechanism. Thermal decomposition can release NOx and HCN, rapidly over-pressurizing glassware.
-
Trapping: If the reaction is run at reflux >80°C, route the exhaust through a bleach scrubber (10% Sodium Hypochlorite) to quench any escaping cyanide vapors.
Protocol C: Spill Management
Scenario: You drop 500mg of powder on the floor.
-
Evacuate & Ventilate: Clear the immediate area.[1][2] Allow the fume hood to pull air for 5 minutes.
-
Don PPE: Put on Silver Shield gloves and a respirator (P100/OV/AG).
-
Dry Clean-up (Preferred): Do NOT spray water (hydrolysis risk). Cover with a dry absorbent (Verma-Sorb or sand). Sweep gently into a container.
-
Wet Decontamination: Only after the bulk solid is removed, wipe the surface with 1N NaOH (to convert traces to non-volatile cyanide salts), followed by a 10% Bleach wipe (to oxidize the cyanide to cyanate).
Part 4: Waste Disposal & Deactivation
Do NOT mix with Acidic Waste. Acidification of the waste stream will liberate HCN gas immediately.
Disposal Workflow:
-
Segregation: Label the waste container clearly: "Toxic Organic – Potential Cyanide Source – DO NOT ACIDIFY."
-
Solid Waste: Pack in a sealed HDPE jar.
-
Liquid Waste:
-
Maintain pH > 10 using NaOH if the solvent system allows.
-
If the waste contains oxidizers, do not add organic solvents (explosion risk).
-
-
Ultimate Disposal: High-temperature incineration is the only validated method to destroy the nitro and nitrile functionalities simultaneously.
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: Methyl 4-nitrobenzoate (Analogous Structure Safety Data). Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
